Product packaging for (S)-Azelastine(Cat. No.:CAS No. 143228-85-7)

(S)-Azelastine

Cat. No.: B1681488
CAS No.: 143228-85-7
M. Wt: 381.9 g/mol
InChI Key: MBUVEWMHONZEQD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-azelastine is the (S)-enantiomer of azelastine. It is an enantiomer of a (R)-azelastine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN3O B1681488 (S)-Azelastine CAS No. 143228-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4S)-1-methylazepan-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUVEWMHONZEQD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143228-85-7
Record name Azelastine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143228857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZELASTINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9YE1DOYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of (S)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a potent second-generation antihistamine, is widely used in the treatment of allergic rhinitis and conjunctivitis. It possesses a single stereocenter, and its pharmacological activity resides primarily in the (S)-enantiomer. The development of stereoselective synthetic methods to produce enantiomerically pure (S)-Azelastine is of significant interest to the pharmaceutical industry to provide a more targeted therapeutic agent with a potentially improved safety profile. This technical guide provides an in-depth overview of the core methodologies for the stereoselective synthesis of this compound, focusing on asymmetric synthesis and chiral resolution techniques. Detailed experimental protocols, comparative data, and pathway visualizations are presented to aid researchers in this field.

Core Synthetic Strategies

The stereoselective synthesis of this compound can be broadly categorized into two main approaches:

  • Asymmetric Synthesis: This strategy involves the creation of the chiral center in a stereocontrolled manner from a prochiral precursor. A key method in this category is the asymmetric transfer hydrogenation of an imine intermediate.

  • Chiral Resolution: This approach involves the synthesis of a racemic mixture of azelastine followed by the separation of the desired (S)-enantiomer from the (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common technique for this purpose.

Asymmetric Synthesis via Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of a prochiral imine precursor represents a highly efficient and atom-economical route to this compound. This method typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, to facilitate the stereoselective addition of hydrogen from a hydrogen donor to the C=N bond of the imine.

General Synthetic Pathway

The overall synthetic pathway involves the condensation of two key fragments: 4-(4-chlorobenzyl)phthalazin-1(2H)-one and N-methylhexahydroazepin-4-one, followed by the asymmetric reduction of the resulting imine.

G cluster_synthesis Asymmetric Synthesis of this compound A 4-(4-chlorobenzyl)phthalazin-1(2H)-one C Prochiral Imine Intermediate A->C Condensation B N-Methylhexahydroazepin-4-one B->C D This compound C->D Asymmetric Transfer Hydrogenation [Chiral Catalyst, H-donor]

Caption: Asymmetric synthesis pathway to this compound.

Key Experimental Protocol: Asymmetric Transfer Hydrogenation of the Imine Precursor

Materials:

  • Prochiral imine precursor (synthesized from 4-(4-chlorobenzyl)phthalazin-1(2H)-one and N-methylhexahydroazepin-4-one)

  • Chiral Ruthenium or Rhodium catalyst (e.g., RuCl--INVALID-LINK--)

  • Hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve the prochiral imine precursor and the chiral catalyst (typically 0.5-2 mol%) in the anhydrous solvent.

  • Add the hydrogen donor to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to elevated temperatures) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.

Comparative Data for Asymmetric Transfer Hydrogenation of Imines

The following table summarizes typical results for the asymmetric transfer hydrogenation of various cyclic imines using different catalytic systems, providing an indication of the potential efficacy for the synthesis of this compound.

Catalyst SystemSubstrate TypeHydrogen DonorSolventYield (%)e.e. (%)Reference
RuCl--INVALID-LINK--Cyclic KetiminesHCOOH/NEt₃CH₂Cl₂85-9990-99[2]
[Ir(Cp*)I(Ts-DPEN)]N-aryl ketiminesHCOOH/NEt₃H₂O92-9885-97[5]
Chiral Phosphoric AcidN-Boc cyclic iminesHantzsch EsterToluene70-9588-96[1][4]

Chiral Resolution of Racemic Azelastine

An alternative and widely used approach to obtain enantiomerically pure this compound is the resolution of a racemic mixture. This is typically achieved using chiral chromatography.

General Workflow for Chiral Resolution

The process begins with the synthesis of racemic azelastine, followed by its separation into individual enantiomers.

G cluster_resolution Chiral Resolution of Azelastine Racemic Racemic Azelastine Synthesis Separation Chiral HPLC Separation Racemic->Separation S_Azelastine This compound Separation->S_Azelastine R_Azelastine (R)-Azelastine Separation->R_Azelastine

Caption: Workflow for obtaining this compound via chiral resolution.

Key Experimental Protocol: Chiral HPLC Separation

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns, such as Chiralpak IA or Chiralpak ID, have been shown to be effective for the separation of azelastine enantiomers.

Mobile Phase Optimization:

The choice of mobile phase is critical for achieving good separation (resolution). A typical mobile phase for chiral separation of basic compounds like azelastine consists of a non-polar solvent (e.g., hexane or heptane), a polar modifier (e.g., isopropanol or ethanol), and a basic additive (e.g., diethylamine or triethylamine) to improve peak shape and resolution.

General Procedure:

  • Prepare a standard solution of racemic azelastine in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject the sample solution onto the column.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 212 nm).

  • The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.

  • The collected fractions containing the (S)-enantiomer can be pooled and the solvent evaporated to yield the purified product.

Comparative Data for Chiral HPLC Separation of Azelastine
Chiral ColumnMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Chiralpak IAn-Hexane/Isopropanol/Diethylamine (80:20:0.1)1.0> 1.5N/A
Chiralpak IDAcetonitrile/Methanol/Ammonia solution (90:10:0.1)0.8> 2.0N/A

Note: The specific resolution values can vary depending on the exact experimental conditions.

Conclusion

The stereoselective synthesis of this compound is a critical aspect of its development as a therapeutic agent. Both asymmetric synthesis via catalytic transfer hydrogenation and chiral resolution of the racemate are viable strategies. Asymmetric synthesis offers a more direct and potentially more cost-effective route in the long term, avoiding the loss of 50% of the material inherent in classical resolution. However, chiral resolution by HPLC is a well-established and reliable method for obtaining enantiomerically pure compounds, particularly at the research and early development stages. The choice of method will depend on factors such as scale, cost of goods, and the availability of specialized catalysts and equipment. Further research into the development of highly efficient and selective catalysts for the asymmetric synthesis of this compound is a key area for future investigation.

References

(S)-Azelastine vs. Racemic Azelastine: A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azelastine, a second-generation antihistamine, is a potent and multifaceted therapeutic agent widely used in the management of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture of its two enantiomers, (S)-Azelastine and (R)-Azelastine. This technical guide provides a comprehensive overview and comparison of the pharmacological profiles of this compound and its racemic mixture, focusing on its core mechanisms of action, including histamine H1 receptor antagonism, mast cell stabilization, and broader anti-inflammatory effects. While in vitro studies have generally indicated no significant difference in the pharmacological activity between the enantiomers, this guide will delve into the available data to provide a thorough comparison for research and development professionals.[1][2]

Stereochemistry and Pharmacological Equipotency

Azelastine possesses a chiral center, resulting in the existence of two enantiomers: this compound and (R)-Azelastine. The commercially available formulations of azelastine contain a 1:1 racemic mixture of these two enantiomers. Extensive in vitro investigations have consistently reported no significant difference in the primary pharmacological activities between the individual enantiomers and the racemic mixture.[1][2] This suggests that both the (S)- and (R)-forms contribute similarly to the overall therapeutic effect of the drug.

Pharmacological Profile: A Comparative Analysis

The therapeutic efficacy of azelastine stems from its multi-faceted mechanism of action, which extends beyond simple histamine H1 receptor antagonism.

Receptor Binding Affinity

Azelastine is a potent and selective antagonist of the histamine H1 receptor.[1][3][4][5] Competitive radioligand binding assays have demonstrated its high affinity for H1 receptors, with IC50 values consistently as low as or lower than other antihistamines.[6] In contrast, azelastine exhibits very low affinity for beta-adrenergic and muscarinic receptors, indicating a favorable selectivity profile and a lower likelihood of off-target effects associated with these receptors.[6]

ReceptorLigandPreparationIC50Reference
Histamine H1[3H]pyrilamineHuman LungHigh Affinity (IC50 comparable to other antihistamines)[6]
Beta-adrenergic[125I]pindololHuman LungVery Low Affinity[6]
Muscarinic[3H]quinuclidinyl benzilateHuman LungVery Low Affinity[6]
Mast Cell Stabilization

A key component of azelastine's pharmacological profile is its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1][3][7][8][9][10] This action is crucial in attenuating both the early and late phases of the allergic response. In vitro studies have shown that azelastine effectively inhibits the release of histamine, tryptase, and various cytokines from mast cells following both antigen and non-antigen stimuli.[3][7][8]

MediatorCell TypeStimulusInhibitionReference
HistamineRat Peritoneal Mast CellsCompound 48/80, Concanavalin APotent Inhibition[9]
Histamine, Tryptase, IL-6Human Umbilical Cord Blood-derived Mast CellsAnti-IgESignificant Inhibition[7][8]
Anti-Inflammatory Effects

Beyond its antihistaminic and mast cell-stabilizing properties, azelastine exhibits a broad range of anti-inflammatory effects.[1][4][5] These include the inhibition of leukotriene and cytokine synthesis, the reduction of superoxide free radical generation, and the downregulation of intercellular adhesion molecule 1 (ICAM-1) expression.[4][5][11] These actions collectively contribute to a reduction in the influx of inflammatory cells to the site of allergic reaction.

EffectMediator/ProcessIn Vitro/In VivoReference
Inhibition of Synthesis/ReleaseLeukotrienes, Kinins, CytokinesIn Vitro & In Vivo[4][5]
Inhibition of GenerationSuperoxide Free RadicalsIn Vitro[11]
Downregulation of ExpressionIntercellular Adhesion Molecule 1 (ICAM-1)In Vitro[1][4]

Pharmacokinetics

Following intranasal administration, azelastine is rapidly absorbed, with a systemic bioavailability of approximately 40%.[12] The onset of action is quick, with therapeutic effects observed within minutes.[12] Azelastine is metabolized in the liver by the cytochrome P450 system, primarily CYP3A4, CYP2D6, and CYP1A2, to its main active metabolite, desmethylazelastine.[12] Both azelastine and desmethylazelastine have long elimination half-lives.

ParameterValueReference
Bioavailability (Intranasal)~40%[12]
Time to Peak Plasma Concentration (Cmax)2-3 hours[12]
Elimination Half-life (Azelastine)~22 hours[12]
Elimination Half-life (Desmethylazelastine)~54 hours[12]
Plasma Protein Binding (Azelastine)~88%[12]
Plasma Protein Binding (Desmethylazelastine)~97%[12]

Experimental Protocols

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the binding affinity (IC50) of this compound and racemic azelastine for the histamine H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing human H1 receptors (e.g., from human lung tissue or recombinant cell lines).[6]

    • Radioligand: [3H]pyrilamine.[6]

    • Test compounds: this compound and racemic azelastine at various concentrations.

    • Incubation buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [3H]pyrilamine and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

G cluster_0 H1 Receptor Binding Assay Workflow Membrane Prep Membrane Preparation (H1 Receptor Source) Incubation Incubation with [3H]pyrilamine & Azelastine Membrane Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis G cluster_1 Mast Cell Stabilization Assay Workflow Cell Isolation Mast Cell Isolation Pre-incubation Pre-incubation with Azelastine Cell Isolation->Pre-incubation Stimulation Stimulation with Secretagogue Pre-incubation->Stimulation Separation Centrifugation Stimulation->Separation Quantification Mediator Quantification (e.g., Histamine ELISA) Separation->Quantification Inhibition Calculation Calculation of % Inhibition Quantification->Inhibition Calculation G cluster_2 Azelastine's Anti-Inflammatory Signaling Pathway Allergen Allergen IgE IgE Allergen->IgE MastCell Mast Cell IgE->MastCell Ca Ca2+ Influx MastCell->Ca Azelastine Azelastine Azelastine->MastCell Stabilizes Azelastine->Ca Inhibits NFkB NF-κB Activation Azelastine->NFkB Inhibits PKC PKC Activation Ca->PKC PKC->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression MediatorRelease Mediator Release (Histamine, Cytokines, Leukotrienes) GeneExpression->MediatorRelease

References

(S)-Azelastine: A Technical Guide to its Mechanism of Action at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of the molecular mechanism of action of (S)-Azelastine at the histamine H1 (H1) receptor. Azelastine, a second-generation phthalazinone derivative, is clinically administered as a racemic mixture of (S)- and (R)-enantiomers.[1][2] Its primary therapeutic efficacy in allergic conditions such as rhinitis and conjunctivitis stems from its potent interaction with the H1 receptor.[3][4] This document elucidates its role as an inverse agonist, details the downstream signaling pathways, presents quantitative binding and functional data, and outlines the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Mechanism of Action: H1 Receptor Inverse Agonism

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, like many GPCRs, can exist in an equilibrium between an inactive (R) and an active (R*) conformation.[5] The active conformation can signal downstream even in the absence of an agonist, a phenomenon known as constitutive activity.[6][7]

Histamine, the endogenous agonist, binds to and stabilizes the active R* conformation, shifting the equilibrium towards the active state and initiating a robust signaling cascade.[5] Conversely, traditional antagonists were thought to simply block histamine from binding. However, it is now understood that most second-generation "antihistamines," including azelastine, are more accurately classified as inverse agonists .[8][9][10]

This compound acts as an inverse agonist by preferentially binding to and stabilizing the inactive conformation of the H1 receptor.[8][10] This action not only blocks the binding of histamine but also actively reduces the receptor's basal, constitutive activity, shifting the conformational equilibrium back towards the inactive state.[5][6] This suppression of both agonist-induced and agonist-independent signaling is a key component of its potent anti-allergic effect.[11][12]

G cluster_receptor H1 Receptor Equilibrium cluster_ligands Ligand Interaction cluster_effects Downstream Effects R_inactive H1-R (Inactive) R_active H1-R* (Active) R_inactive->R_active Constitutive Activity Signaling_Off Gq/11 Signaling OFF R_inactive->Signaling_Off Maintains Signaling_On Gq/11 Signaling ON R_active->Signaling_On Initiates Histamine Histamine (Agonist) Histamine->R_active Binds & Stabilizes Azelastine This compound (Inverse Agonist) Azelastine->R_inactive Binds & Stabilizes G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Azelastine This compound (Inverse Agonist) Azelastine->H1R Inhibits (Stabilizes Inactive State) Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Allergic Cellular Response DAG->Response Mediates (via PKC) Ca Intracellular Ca²⁺ ↑ ER->Ca Releases Ca²⁺ Ca->Response Mediates G Prep Prepare H1R Membranes & Reagents Incubate Incubate: Membranes + [³H]mepyramine + this compound (variable conc.) Prep->Incubate Equilibrate Allow to Reach Equilibrium (e.g., 4h, 25°C) Incubate->Equilibrate Filter Rapid Filtration (Separate Bound/Free Ligand) Equilibrate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis: Calculate IC₅₀ and Ki Count->Analyze

References

Levoazelastine: A Comprehensive Review of Its Discovery and Developmental History

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, developmental history, and mechanism of action of the second-generation antihistamine, azelastine. A critical point of clarification is that azelastine is developed and marketed as a racemic mixture, containing both levo- and dextro-rotatory enantiomers. Extensive pharmacological assessments have concluded that there is no significant difference in the activity of the two enantiomers.[1][2][3] Consequently, the developmental history and data presented herein pertain to the racemic compound, as a separate developmental pathway for a single "levoazelastine" enantiomer does not exist in the scientific or clinical literature.

Discovery and Synthesis

Azelastine, chemically known as 4-(4-chlorobenzyl)-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one, is a phthalazinone derivative.[2] Its development as a potent anti-allergic and anti-inflammatory agent marked a significant advancement in the management of allergic rhinitis and conjunctivitis. The synthesis of azelastine hydrochloride has been approached through various methods. One common pathway involves the condensation of N-methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine to form an acylhydrazone. This intermediate is then reduced, typically with potassium borohydride, and subsequently condensed with 2-(p-chlorobenzoyl) benzoic acid to yield the final azelastine hydrochloride product.

Preclinical Development

The preclinical evaluation of azelastine established its multifaceted pharmacological profile, extending beyond simple histamine H1 receptor antagonism.

Pharmacodynamics

In vitro and in vivo studies revealed that azelastine possesses a broad spectrum of anti-allergic and anti-inflammatory properties:

  • Histamine H1 Receptor Antagonism: Azelastine is a potent and selective antagonist of the histamine H1 receptor.[3]

  • Mast Cell Stabilization: It effectively inhibits the release of various inflammatory mediators from mast cells, including histamine, tryptase, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]

  • Inhibition of Inflammatory Mediators: Azelastine has been shown to inhibit the synthesis and release of leukotrienes, kinins, and cytokines.[4]

  • Modulation of Cellular Adhesion: It downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which plays a role in the migration of inflammatory cells.[3][5]

  • Inhibition of Oxidative Stress: The compound can inhibit the generation of superoxide free radicals from inflammatory cells.[4]

Experimental Protocols: Preclinical

While specific, detailed protocols for the initial discovery experiments are proprietary, the methodologies used to characterize azelastine's pharmacodynamics are based on standard preclinical assays.

Receptor Binding Assays:

  • Objective: To determine the affinity of azelastine for the histamine H1 receptor.

  • Methodology: Radioligand binding assays are typically employed. This involves incubating a preparation of cells or tissues expressing the H1 receptor with a radiolabeled ligand (e.g., [3H]pyrilamine) in the presence of varying concentrations of azelastine. The displacement of the radioligand by azelastine is measured, allowing for the calculation of the inhibition constant (Ki), which indicates the drug's binding affinity.

Mast Cell Degranulation Assay:

  • Objective: To assess the mast cell stabilizing properties of azelastine.

  • Methodology: Mast cells (e.g., rat peritoneal mast cells or human mast cell lines) are sensitized and then challenged with an antigen (e.g., compound 48/80 or a specific allergen) in the presence of different concentrations of azelastine. The release of mediators like histamine or β-hexosaminidase into the supernatant is quantified (e.g., via ELISA or enzymatic assays) to determine the inhibitory concentration (IC50) of azelastine.

Clinical Development

Azelastine has undergone extensive clinical evaluation, primarily as an intranasal spray for allergic and vasomotor rhinitis and as an ophthalmic solution for allergic conjunctivitis.

Pharmacokinetics
  • Absorption: Following intranasal administration, the systemic bioavailability of azelastine is approximately 40%.

  • Time to Peak Plasma Concentration (Tmax): Maximum plasma concentrations are typically reached within 2-3 hours.[1]

  • Metabolism: Azelastine is metabolized in the liver, primarily by the cytochrome P450 enzyme system. Its major active metabolite is desmethylazelastine, which also possesses H1-receptor antagonist activity.[3]

  • Elimination Half-Life: The elimination half-life of azelastine is approximately 22 hours.

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of azelastine nasal spray in treating the symptoms of seasonal and perennial allergic rhinitis.

Table 1: Summary of Clinical Trial Efficacy Data for Azelastine Nasal Spray in Allergic Rhinitis

Trial Identifier/ReferenceTreatment GroupsDurationPrimary Efficacy EndpointKey Findings
NCT00712920[6]Azelastine 0.15%, Azelastine 0.10%, Placebo28 daysChange from baseline in 12-hour reflective Total Nasal Symptom Score (rTNSS)Both azelastine 0.15% and 0.10% showed statistically significant improvements in rTNSS compared to placebo. The 0.15% dose demonstrated numerically greater improvement than the 0.10% dose.
Shah et al., 2009[7]Azelastine 0.15%, Azelastine 0.10%, Placebo2 weeksChange from baseline in 12-hour reflective TNSSBoth azelastine concentrations resulted in significant improvements in TNSS compared to placebo (p < 0.001). Onset of action for the 0.15% formulation was within 30 minutes.
Safety and Tolerability

The most commonly reported adverse events associated with azelastine nasal spray are a bitter taste and somnolence.

Table 2: Common Adverse Events Reported in Azelastine Clinical Trials

Adverse EventAzelastine 0.15%Azelastine 0.10%Placebo
Bitter Taste8.4%[7]9.4%[7]N/A
Somnolence1.7%[7]0.6%[7]0.6%[7]
Clinical Trial Protocol Example
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Adults and adolescents with a history of moderate-to-severe allergic rhinitis.

  • Intervention: Patients are randomized to receive azelastine nasal spray (e.g., 0.15% or 0.10% concentration) or a matching placebo, typically administered as one or two sprays per nostril twice daily.

  • Lead-in Period: A single-blind placebo lead-in period (e.g., 7 days) is often included to establish baseline symptom severity.

  • Treatment Period: A double-blind treatment period of 2 to 4 weeks.

  • Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS), which includes patient ratings of nasal congestion, rhinorrhea, itchy nose, and sneezing.

  • Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on common side effects like bitter taste and somnolence.

Mechanism of Action and Signaling Pathways

Azelastine's therapeutic effects are mediated through its interaction with several key signaling pathways involved in the allergic inflammatory response. The primary mechanism is the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Azelastine_Mechanism_of_Action cluster_0 Allergic Cascade cluster_1 Cellular Response Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Binds to IgE on surface Histamine_Release Histamine_Release Mast_Cell->Histamine_Release Degranulation Leukotriene_Release Leukotriene_Release Mast_Cell->Leukotriene_Release H1_Receptor H1_Receptor Histamine_Release->H1_Receptor Binds & Activates Inflammation Inflammation Leukotriene_Release->Inflammation G_Protein G_Protein H1_Receptor->G_Protein Activates Downstream_Signaling Downstream_Signaling G_Protein->Downstream_Signaling Symptoms Sneezing Itching Rhinorrhea Downstream_Signaling->Symptoms Azelastine Azelastine Azelastine->Mast_Cell Stabilizes Azelastine->H1_Receptor Blocks

Caption: Azelastine's dual mechanism of action.

Upon allergen exposure in a sensitized individual, IgE receptors on mast cells are cross-linked, leading to mast cell degranulation. This releases pre-formed mediators like histamine and triggers the synthesis of others, such as leukotrienes. Histamine binds to H1 receptors on nerve endings and blood vessels, activating G-protein signaling cascades that result in the classic symptoms of allergic rhinitis. Azelastine exerts its effect by directly blocking the H1 receptor, preventing histamine binding and subsequent signaling. Additionally, it stabilizes mast cells, reducing the initial release of these inflammatory mediators.

Experimental_Workflow_TNSS Screening Patient Screening (Inclusion/Exclusion Criteria) Lead_In Placebo Lead-In Period (e.g., 7 days) Screening->Lead_In Baseline Baseline Assessment (TNSS) Lead_In->Baseline Randomization Randomization Baseline->Randomization Treatment_A Azelastine Group Randomization->Treatment_A Treatment_B Placebo Group Randomization->Treatment_B Treatment_Period Double-Blind Treatment (e.g., 14-28 days) Daily Symptom Diary Treatment_A->Treatment_Period Treatment_B->Treatment_Period Endpoint Endpoint Assessment (TNSS) Treatment_Period->Endpoint Analysis Statistical Analysis (Change from Baseline) Endpoint->Analysis

Caption: Clinical trial workflow for TNSS evaluation.

Conclusion

The development of azelastine represents a significant contribution to the management of allergic rhinitis. Its history is that of a racemic mixture, with extensive data supporting its efficacy and safety in this form. The drug's dual mechanism of action—potent H1 receptor antagonism combined with anti-inflammatory effects such as mast cell stabilization—provides rapid and comprehensive relief from nasal and ocular allergy symptoms. Future research may continue to explore the full spectrum of its anti-inflammatory properties and its utility in combination therapies.

References

In Vitro Antiviral Properties of Azelastine Against Respiratory Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a second-generation histamine H1-receptor antagonist, is a well-established pharmaceutical agent primarily used for the symptomatic treatment of allergic rhinitis and conjunctivitis.[1] Beyond its anti-allergic properties, a growing body of in vitro evidence has illuminated its potential as a broad-spectrum antiviral agent against a range of common and emerging respiratory viruses.[2][3] This has led to significant interest in repurposing azelastine, particularly in topical nasal spray formulations, as a potential prophylactic or therapeutic intervention to reduce viral load and transmission at the primary site of infection.[4][5]

This technical guide provides a comprehensive overview of the in vitro studies that have characterized the antiviral activity of azelastine. It consolidates key quantitative data, details the experimental methodologies employed, and explores the proposed molecular mechanisms underlying its antiviral effects.

Data Presentation: In Vitro Antiviral Efficacy of Azelastine

The antiviral activity of azelastine hydrochloride (azelastine-HCl) has been quantified against several respiratory viruses using various cell culture models and experimental conditions. The data consistently demonstrates inhibitory activity in the low micromolar range.

Virus (Family, Strain/Variant)Cell Line / Model SystemEC₅₀ (µM)Experimental SettingKey Findings & Citation
SARS-CoV-2 (Coronaviridae)Vero E6~6.0Preventive & TherapeuticSignificantly reduced virus-induced cytopathic effect and viral copy numbers.[6][7][8]
SARS-CoV-2 (B.1.177, D614G)Vero E62.2Co-administrationPotent inhibition of viral replication.[8]
SARS-CoV-2 (B.1.177, D614G)Vero E66.5TherapeuticEffective inhibition post-infection.[8]
SARS-CoV-2 (B.1.1.7, Alpha)Vero-TMPRSS2/ACE22.8 - 6.5Not SpecifiedComparable potency against variants of concern.[6]
SARS-CoV-2 (B.1.351, Beta)Vero-TMPRSS2/ACE22.8 - 6.5Not SpecifiedComparable potency against variants of concern.[6]
SARS-CoV-2 (B.1.617.2, Delta)Vero-TMPRSS2/ACE22.8 - 6.5Not SpecifiedComparable potency against variants of concern.[6]
SARS-CoV-2 (B.1.1.529, Omicron BA.1)Vero-TMPRSS2/ACE22.8Co-administrationRetained activity against the Omicron variant.[2]
SARS-CoV-2 (B.1.1.529, Omicron BA.1)Vero-TMPRSS2/ACE23.8TherapeuticRetained activity against the Omicron variant.[2]
HCoV-229E (Coronaviridae)MRC-5Similar to SARS-CoV-2Co-administrationDemonstrates broad activity against seasonal coronaviruses.[2]
Respiratory Syncytial Virus A (RSV A) (Pneumoviridae)HEp-2Not explicitly calculatedProphylactic & TherapeuticDose-dependent inhibition of RSV-infected cells observed in the 0.024–50 µM range.[2][9]
Influenza A H1N1 (Orthomyxoviridae)Human 3D Nasal Tissue (MucilAir™)Not ApplicableNot SpecifiedReduced viral load and protected tissue integrity from infection-induced damage.[2][3][5]
Rhinovirus (Picornaviridae)Not explicitly studied in vitro, but mechanism suggestedNot ApplicableNot ApplicableMechanism linked to ICAM-1 downregulation, a key receptor for rhinoviruses.[2][10][11]

Experimental Protocols

The following sections detail the methodologies cited in the literature for evaluating the in vitro antiviral properties of azelastine.

Cell Lines and Virus Stocks
  • Vero E6 and Vero-TMPRSS2/ACE2 Cells: These African green monkey kidney epithelial cell lines are standard models for SARS-CoV-2 research. Vero E6 cells are highly susceptible to the virus, while the transgenic Vero-TMPRSS2/ACE2 line is engineered to overexpress human ACE2 (the viral receptor) and TMPRSS2 (a serine protease essential for viral entry), enhancing infection efficiency.

  • MRC-5 Cells: A human fetal lung fibroblast cell line used for the propagation and study of human coronaviruses like HCoV-229E.[2]

  • HEp-2 Cells: A human epidermoid carcinoma cell line commonly used for the isolation and titration of Respiratory Syncytial Virus (RSV).[2][9]

  • MucilAir™ 3D Human Nasal Tissue Model: A highly differentiated, reconstituted human nasal epithelium model that mimics the in vivo environment of the upper respiratory tract, providing a more physiologically relevant system for studying respiratory virus infections.[2][5]

SARS-CoV-2 Infection Assays

These assays are designed to quantify the ability of azelastine to inhibit viral replication, either when administered before, during, or after viral challenge.

  • Cell Seeding: Vero E6 or Vero-TMPRSS2/ACE2 cells are seeded in 96-well plates (e.g., at 4.5 x 10⁴ cells/well) and cultured until they reach approximately 90% confluence.[6]

  • Compound Preparation: Azelastine-HCl is dissolved and diluted to a range of working concentrations, typically from 0.05 µM to 12.5 µM.

  • Infection Protocol:

    • Preventive/Prophylactic Setting: Cells are pre-treated with azelastine-containing medium for a short period (e.g., 30 minutes) before the virus is added.[6]

    • Co-administration Setting: Azelastine and the SARS-CoV-2 virus (at a specified multiplicity of infection, MOI, such as 0.01) are added to the cells simultaneously.

    • Therapeutic Setting: Cells are first infected with the virus for a set period (e.g., 30 minutes), after which the inoculum is removed and replaced with fresh medium containing the desired azelastine concentrations.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere to allow for viral replication.[2][5]

  • Quantification of Viral Load: The supernatant or cell lysate is harvested, and viral RNA is extracted. The number of viral genomes is quantified using quantitative real-time PCR (qPCR) or droplet digital PCR (ddPCR).[6][7] The percentage of viral inhibition is calculated relative to untreated, virus-only control wells.

Respiratory Syncytial Virus (RSV) Infection Assay
  • Cell Infection and Treatment: HEp-2 cells are infected with RSV A and are simultaneously (concomitantly) treated with a range of azelastine-HCl concentrations (e.g., 0.024–50 µM).[2][9]

  • Incubation: The treated and infected cells are incubated for 24 hours.[9]

  • Immunostaining: After incubation, cells are fixed and stained using an RSV-specific primary antibody, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).[9]

  • Quantification: The number of RSV-infected, fluorescent cells is counted using an automated analyzer, such as an ImmunoSpot® analyzer.[2][9]

Cytotoxicity Assays

To ensure that the observed reduction in viral load is due to a specific antiviral effect and not simply cell death, cytotoxicity assays are performed in parallel.

  • MTT Assay: Uninfected cells (e.g., HEp-2, MRC-5) are exposed to the same concentrations of azelastine used in the antiviral assays.[9][12] After a set incubation period, MTT reagent is added, which is converted by metabolically active (living) cells into a colored formazan product. The amount of formazan is measured spectrophotometrically to determine the concentration at which azelastine becomes toxic to the cells (CC₅₀). No significant drug-related toxicity was observed below 25 µM on Vero-TMPRSS2/ACE2 cells or below 8 µM on MRC-5 cells.[12]

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the generalized workflow for assessing the in vitro antiviral efficacy of azelastine.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase CULTURE 1. Cell Culture (e.g., Vero, HEp-2) INFECTION 4. Infection & Treatment (Prophylactic, Co-administration, or Therapeutic) CULTURE->INFECTION TOX Cytotoxicity Assay (e.g., MTT) CULTURE->TOX VIRUS 2. Virus Stock Preparation & Titration VIRUS->INFECTION DRUG 3. Azelastine Dilution Series Preparation DRUG->INFECTION DRUG->TOX INCUBATE 5. Incubation (24-72 hours) INFECTION->INCUBATE QUANT 6. Viral Load Quantification (qPCR / Immunostaining) INCUBATE->QUANT CALC 7. Data Analysis (EC50 & CC50 Calculation) QUANT->CALC TOX->CALC

General workflow for in vitro antiviral testing of azelastine.
Proposed Antiviral Mechanisms of Action

In vitro studies suggest that azelastine's antiviral activity is multifaceted, likely involving a combination of direct effects on viral components and modulation of host cell factors.[2][9]

The proposed mechanisms include:

  • Direct Antiviral Action: For coronaviruses, azelastine has been predicted and subsequently confirmed in vitro to inhibit the main viral protease (Mpro), an enzyme critical for viral replication.[2]

  • Host-Directed Mechanisms:

    • Receptor Modulation: Azelastine may interfere with the binding of SARS-CoV-2 to the ACE2 receptor.[13] Furthermore, it has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is a major entry receptor for human rhinoviruses and a potential receptor for RSV.[2][10]

    • Modulation of Host Machinery: As a cationic amphiphilic drug (CAD), azelastine is expected to modulate lipid processing pathways. It may also affect the protein-folding activity of the ribosome (PFAR), cellular machinery that can be hijacked by viruses for their own replication.[2]

The following diagram illustrates these potential points of intervention.

G cluster_host Host Cell RECEPTOR Host Receptors (ACE2, ICAM-1) ENTRY Viral Entry RECEPTOR->ENTRY REPLICATION Viral Replication ENTRY->REPLICATION MPRO Viral Mpro (Coronaviruses) REPLICATION->MPRO Requires HOST_FACTORS Host Cell Machinery (Lipid Processing, PFAR) HOST_FACTORS->REPLICATION Supports VIRUS Respiratory Virus (e.g., SARS-CoV-2, RSV, Rhinovirus) VIRUS->RECEPTOR Binds to AZELASTINE Azelastine AZELASTINE->RECEPTOR Downregulates / Interferes AZELASTINE->HOST_FACTORS Modulates AZELASTINE->MPRO Inhibits

Proposed multi-target antiviral mechanisms of azelastine.

Conclusion

The in vitro data strongly support the characterization of azelastine as a broad-spectrum antiviral agent against several key respiratory viruses, including multiple variants of SARS-CoV-2, seasonal coronavirus 229E, RSV, and Influenza A H1N1.[3][13] Its efficacy in the low micromolar range across different cell lines and in advanced 3D tissue models is promising.[2] The proposed multi-pronged mechanism of action, targeting both viral and host factors, suggests a higher barrier to the development of viral resistance.[2] These compelling preclinical findings have provided a robust rationale for the clinical evaluation of azelastine nasal sprays for the prevention and treatment of respiratory viral infections.[5][14]

References

(S)-Azelastine's Anti-Inflammatory Profile: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Azelastine, a potent second-generation histamine H1-receptor antagonist, is widely recognized for its anti-allergic and anti-inflammatory properties. It is clinically available as a racemic mixture of its two enantiomers, (R)- and (S)-Azelastine. While preclinical research has extensively profiled the racemic mixture, specific investigations into the individual enantiomers are less common. However, in vitro studies have indicated no significant difference in the pharmacological activity between the (R)- and (S)-enantiomers[1][2]. This guide, therefore, summarizes the key preclinical findings on the anti-inflammatory effects of azelastine, with the understanding that these actions are attributable to both enantiomers, including this compound. The focus will be on its mechanisms of action beyond H1-receptor antagonism, which contribute to its broad anti-inflammatory efficacy.

Core Anti-Inflammatory Mechanisms

Azelastine exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting mast cells and the downstream signaling pathways of inflammation. The core mechanisms include:

  • Mast Cell Stabilization: Azelastine effectively inhibits the degranulation of mast cells, preventing the release of pre-formed mediators such as histamine and tryptase, as well as newly synthesized pro-inflammatory molecules[3][4]. This stabilization is a critical first step in attenuating the inflammatory cascade.

  • Inhibition of Inflammatory Mediators: Beyond histamine, azelastine has been shown to inhibit the synthesis and/or release of a wide array of inflammatory mediators, including leukotrienes, cytokines (e.g., TNF-α, IL-6, IL-8), kinins, and platelet-activating factor[2][5].

  • Modulation of Intracellular Signaling: Preclinical evidence demonstrates that azelastine can interfere with key intracellular signaling pathways, notably by inhibiting the increase of intracellular calcium ions (Ca2+) and the activation of the transcription factor NF-κB[6].

  • Downregulation of Adhesion Molecules: Azelastine can reduce the expression of intercellular adhesion molecule-1 (ICAM-1) on epithelial cells, which is crucial for the recruitment and infiltration of inflammatory cells like eosinophils into tissues[7][8].

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies, demonstrating the anti-inflammatory potency of azelastine.

Table 1: In Vitro Inhibition of Inflammatory Mediator Release

Cell TypeStimulusMediatorAzelastine Concentration% InhibitionReference
Human Umbilical Cord Blood-Derived Mast Cellsanti-IgEHistamine24 µMGreatest Inhibition[9]
Human Umbilical Cord Blood-Derived Mast Cellsanti-IgETryptase24 µMGreatest Inhibition[9]
Rat Peritoneal Mast CellsCompound 48/80HistamineIC50: < KetotifenPotent Inhibition[10]
Rat Peritoneal Mast CellsConcanavalin A + PSHistamineIC50: < KetotifenPotent Inhibition[10]

Table 2: In Vivo Anti-Inflammatory Effects

Animal ModelInflammatory ChallengeMeasured EffectAzelastine TreatmentOutcomeReference
Guinea PigHistamine-induced bronchoconstrictionBronchoconstrictionNot specifiedInhibition[8]
RatCompound 48/80-induced skin vasodilationEvans blue extravasation24 µM (intradermal)Complete prevention[9]
Allergic PatientsAllergen skin prick testImmediate reaction (weal & erythema)4 mg/day for 7 days (oral)65% inhibition[11]
Allergic PatientsAllergen skin prick testLate-phase reaction4 mg/day for 7 days (oral)49% inhibition[11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Protocol 1: In Vitro Mast Cell Degranulation Assay

  • Cell Line: Human umbilical cord blood-derived cultured mast cells (hCBMCs) or rat peritoneal mast cells (RPMCs).

  • Sensitization (for IgE-mediated degranulation): hCBMCs are sensitized with human IgE.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of azelastine or vehicle control for a specified duration (e.g., 10 minutes)[10].

  • Stimulation: Degranulation is induced by adding a secretagogue such as anti-IgE, compound 48/80, or concanavalin A[9][10].

  • Quantification of Mediator Release: The supernatant is collected, and the concentration of released mediators (e.g., histamine, tryptase) is quantified using methods like ELISA or fluorometric assays.

  • Data Analysis: The percentage of inhibition of mediator release by azelastine is calculated relative to the vehicle control.

Protocol 2: In Vivo Skin Vascular Permeability Assay

  • Animal Model: Rats.

  • Procedure:

    • Evans blue dye is administered intravenously to the rats.

    • The dorsal skin of the rats is shaved.

    • Intradermal injections of a mast cell secretagogue (e.g., compound 48/80) are administered at defined skin sites.

    • At separate sites, the secretagogue is co-injected with varying concentrations of azelastine or vehicle.

    • After a specified time, the animals are euthanized, and the skin sites are biopsied.

  • Quantification: The extravasated Evans blue dye in the skin biopsies is extracted and quantified spectrophotometrically to measure the change in vascular permeability.

  • Data Analysis: The reduction in dye extravasation at azelastine-treated sites compared to control sites indicates the inhibition of mast cell-induced vascular permeability.

Signaling Pathways and Experimental Workflows

Diagram 1: Azelastine's Mechanism of Action in Mast Cells

Azelastine_Mechanism cluster_extracellular Extracellular cluster_cell Mast Cell Allergen_IgE Allergen-IgE Complex Fc_epsilon_RI FcεRI Receptor Allergen_IgE->Fc_epsilon_RI Binds PLC PLC Fc_epsilon_RI->PLC Activates Ca_Channel Calcium Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3->Ca_Channel Opens PKC PKC DAG->PKC Activates NF_kappaB_Activation NF-κB Activation PKC->NF_kappaB_Activation Activates Degranulation Degranulation (Histamine, Tryptase) Ca_Influx->Degranulation Triggers Cytokine_Synthesis Cytokine Synthesis (TNF-α, IL-6, IL-8) NF_kappaB_Activation->Cytokine_Synthesis Promotes Azelastine This compound Azelastine->Ca_Influx Inhibits Azelastine->NF_kappaB_Activation Inhibits

Caption: this compound inhibits mast cell activation by blocking Ca²⁺ influx and NF-κB signaling.

Diagram 2: Experimental Workflow for In Vitro Cytokine Inhibition Assay

Cytokine_Inhibition_Workflow Start Start: Culture Human Mast Cells Pretreat Pre-treat with this compound or Vehicle Control Start->Pretreat Stimulate Stimulate with anti-IgE Pretreat->Stimulate Incubate Incubate for 6 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure Cytokines (TNF-α, IL-6, IL-8) using ELISA Collect->ELISA Analyze Analyze Data: Compare Azelastine vs. Control ELISA->Analyze

Caption: Workflow for assessing this compound's inhibition of cytokine release from mast cells.

References

Mast cell stabilizing activity of the (S)-enantiomer of azelastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelastine, a second-generation antihistamine, is a phthalazinone derivative recognized for its potent and multifaceted anti-allergic properties.[1] It is commercially available as a racemic mixture of (S)- and (R)-enantiomers.[1][2] While its primary mechanism of action involves the competitive antagonism of histamine H1 receptors, azelastine also exhibits significant mast cell stabilizing effects, contributing to its clinical efficacy in the management of allergic rhinitis and conjunctivitis.[3][4] This technical guide provides an in-depth overview of the mast cell stabilizing activity of azelastine, with a focus on the available data, experimental methodologies, and underlying signaling pathways.

It is important to note that while the focus of this guide is the (S)-enantiomer of azelastine, the majority of published research has been conducted on the racemic mixture. In vitro studies have indicated that there is no significant difference in the pharmacological activity, including mast cell stabilization, between the (S)- and (R)-enantiomers.[1][3] Therefore, the data and experimental protocols presented herein are based on studies utilizing the racemic form of azelastine, which is considered representative of the activity of the individual enantiomers in this context.

Data Presentation: Quantitative Analysis of Mast Cell Stabilization by Azelastine

The mast cell stabilizing properties of azelastine have been quantified in various in vitro models. The following tables summarize the key findings, showcasing the inhibitory effects of azelastine on the release of histamine and other pro-inflammatory mediators from mast cells.

Table 1: Inhibition of Histamine Release by Azelastine

Mast Cell TypeStimulusAzelastine Concentration% Inhibition of Histamine ReleaseReference
Human Umbilical Cord Blood-Derived Mast Cells (hCBMCs)Anti-IgE24 µM41%[5]
Human BasophilsAnti-IgE≥ 10 µMSignificant, dose-dependent
Rabbit LeukocytesAntigen4.5 µM (IC50)50%

Table 2: Inhibition of Other Pro-inflammatory Mediators by Azelastine

Mast Cell TypeMediatorAzelastine Concentration% InhibitionReference
hCBMCsTryptase24 µM55%[5]
hCBMCsInterleukin-6 (IL-6)24 µM83%[5]
hCBMCsTumor Necrosis Factor-alpha (TNF-α)6 µM80%
hCBMCsInterleukin-8 (IL-8)60 µM99%
Rat Mast (RBL-2H3) Cell LineTNF-α (Antigen-induced)25.7 ± 3.4 µM (IC50)50%
Rat Mast (RBL-2H3) Cell LineTNF-α (Ionomycin-induced)1.66 ± 0.45 µM (IC50)50%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of azelastine's mast cell stabilizing activity.

1. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.

  • Cell Culture: Human mast cells (e.g., hCBMCs or LAD2 cell line) are cultured in appropriate media supplemented with growth factors such as stem cell factor (SCF).

  • Sensitization: Mast cells are sensitized overnight with human IgE (e.g., 1 µg/mL).

  • Washing: The sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

  • Pre-incubation with Azelastine: Cells are pre-incubated with varying concentrations of azelastine or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Stimulation: Mast cell degranulation is induced by adding a stimulant, such as anti-IgE antibody or a specific antigen (e.g., DNP-BSA for DNP-sensitized cells).

  • Sample Collection: After incubation (e.g., 30 minutes) at 37°C, the reaction is stopped by centrifugation at 4°C. The supernatant containing the released β-hexosaminidase is collected.

  • Enzyme Activity Measurement:

    • An aliquot of the supernatant is transferred to a new plate.

    • A substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in a citrate buffer is added.

    • The plate is incubated at 37°C to allow for the enzymatic reaction.

    • The reaction is stopped by adding a high pH buffer (e.g., glycine buffer).

    • The absorbance is measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (total lysis of cells with a detergent like Triton X-100). The inhibitory effect of azelastine is then determined by comparing the release in the presence and absence of the compound.

2. Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells.

  • Cell Preparation and Stimulation: Similar to the mast cell degranulation assay, mast cells are cultured, sensitized, pre-incubated with azelastine, and stimulated.

  • Supernatant Collection: The cell suspension is centrifuged, and the supernatant containing the released histamine is collected.

  • Histamine Quantification:

    • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and sensitive method. The supernatant is added to a microplate pre-coated with an anti-histamine antibody. After a series of incubation and washing steps involving an enzyme-conjugated secondary antibody and a substrate, the amount of histamine is quantified by measuring the absorbance or fluorescence.[6][7]

    • Fluorometric Assay: This method involves the derivatization of histamine with a fluorescent reagent (e.g., o-phthalaldehyde), followed by measurement of fluorescence intensity.

  • Data Analysis: The amount of histamine released is calculated from a standard curve. The percentage of inhibition by azelastine is determined by comparing the histamine release in treated versus untreated cells.

3. Intracellular Calcium (Ca2+) Measurement

This protocol assesses the effect of azelastine on the influx of calcium ions, a critical step in mast cell activation.

  • Cell Loading with Fluorescent Ca2+ Indicator: Mast cells are incubated with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane.

  • Washing: Cells are washed to remove the extracellular dye.

  • Azelastine Incubation: The dye-loaded cells are incubated with different concentrations of azelastine or vehicle.

  • Stimulation and Measurement: The cells are placed in a fluorometer or on a fluorescence microscope. A baseline fluorescence is recorded before the addition of a stimulus (e.g., anti-IgE). The change in fluorescence intensity upon stimulation is continuously monitored. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular Ca2+ concentration.

  • Data Analysis: The peak increase in intracellular Ca2+ concentration is compared between azelastine-treated and control cells to determine the inhibitory effect of azelastine on calcium mobilization.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways in mast cell activation and the experimental workflow for assessing mast cell stabilization.

Mast_Cell_Activation_Pathway Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links PLC Phospholipase C (PLC) FceRI->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Degranulation Degranulation (Histamine, Tryptase) Ca_release->Degranulation Ca_influx Ca²⁺ Influx NFkB NF-κB Activation PKC->NFkB Cytokines Cytokine Production (TNF-α, IL-6, IL-8) NFkB->Cytokines Azelastine Azelastine Azelastine->Ca_influx Inhibits Azelastine->NFkB Inhibits

Caption: Signaling cascade of IgE-mediated mast cell activation and points of inhibition by azelastine.

Experimental_Workflow Start Start Culture Mast Cell Culture Start->Culture Sensitize Sensitization with IgE Culture->Sensitize Pretreat Pre-incubation with Azelastine or Vehicle Sensitize->Pretreat Stimulate Stimulation (e.g., Anti-IgE) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Mediator Quantification (Histamine, β-Hex, etc.) Collect->Assay Analyze Data Analysis (% Inhibition) Assay->Analyze End End Analyze->End

Caption: General experimental workflow for assessing mast cell stabilization.

Azelastine_Effects Azelastine Azelastine (Racemic Mixture) MastCell Mast Cell Azelastine->MastCell Acts on Stabilization Mast Cell Stabilization MastCell->Stabilization Leads to Inhibit_Ca Inhibition of Ca²⁺ Influx Stabilization->Inhibit_Ca Inhibit_NFkB Inhibition of NF-κB Activation Stabilization->Inhibit_NFkB Reduce_Mediators Reduced Release of Pro-inflammatory Mediators Inhibit_Ca->Reduce_Mediators Inhibit_NFkB->Reduce_Mediators Histamine Histamine Reduce_Mediators->Histamine Tryptase Tryptase Reduce_Mediators->Tryptase Cytokines Cytokines (TNF-α, IL-6, IL-8) Reduce_Mediators->Cytokines

Caption: Relationship between azelastine and its mast cell stabilizing effects.

References

Investigating the Metabolic Pathway of (S)-Azelastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a potent second-generation histamine H1-receptor antagonist, is a phthalazinone derivative widely used in the treatment of allergic rhinitis and conjunctivitis. It is administered as a racemic mixture of (S)- and (R)-enantiomers. While in vitro studies have indicated no significant difference in the pharmacological activity between the two enantiomers, understanding the metabolic fate of each is crucial for a comprehensive safety and efficacy profile.[1][2] This technical guide focuses on the metabolic pathway of Azelastine, with the understanding that the available data pertains to the racemic mixture, as specific studies on the stereoselective metabolism of (S)-Azelastine are not publicly available.

Metabolic Pathways of Azelastine

The primary metabolic pathway of Azelastine is oxidative metabolism, predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver.[3][4] The major biotransformation is the N-demethylation of the azepane ring, leading to the formation of its principal active metabolite, desmethylazelastine.[3][4][5][6] Other minor metabolites, including 6-hydroxyazelastine and two inactive carboxylic acid metabolites, have also been identified.[7]

The metabolic conversion of Azelastine to Desmethylazelastine is illustrated below:

Azelastine This compound Desmethylazelastine Desmethylazelastine (Active Metabolite) Azelastine->Desmethylazelastine N-demethylation Other_Metabolites 6-Hydroxyazelastine & Carboxylic Acid Metabolites (Inactive) Azelastine->Other_Metabolites Oxidation

Metabolic Pathway of Azelastine.

Quantitative Analysis of Azelastine Metabolism

In vitro studies utilizing human liver microsomes have elucidated the kinetics of Azelastine's primary metabolic pathway. The N-demethylation of Azelastine exhibits biphasic kinetics, indicating the involvement of multiple CYP isoforms.[5][8]

Table 1: Contribution of CYP Isoforms to Azelastine N-demethylation in Human Liver Microsomes
CYP IsoformAverage Contribution (%)
CYP3A476.6
CYP2D621.8
CYP1A23.9
[5]
Table 2: Kinetic Parameters for Azelastine N-demethylation in Human Liver Microsomes
ComponentKm (μM)Probable CYP Isoform(s)
High-affinity2.4 ± 1.3CYP2D6
Low-affinity79.7 ± 12.8CYP3A4, CYP1A2
[5]
Table 3: Inhibition of CYP Isoforms by Azelastine and its Metabolites (Ki in μM)
CYP IsoformAzelastineDesmethylazelastine6-Hydroxyazelastine
CYP2D61.2 ± 0.11.5 ± 0.23.0 ± 0.5
CYP2C913.9 ± 1.815.0 ± 3.117.0 ± 4.1
CYP2C1921.9 ± 2.27.3 ± 1.69.3 ± 1.6
CYP3A423.7 ± 4.613.2 ± 2.3-
[7]
Table 4: Pharmacokinetic Parameters of Azelastine and Desmethylazelastine in Humans
ParameterAzelastineDesmethylazelastine
Elimination Half-life (t½)~22 hours~54 hours
Plasma Protein Binding~88%~97%
[4][6]

Experimental Protocols

In Vitro Metabolism of Azelastine using Human Liver Microsomes

This protocol outlines a typical experiment to determine the metabolic stability and metabolite formation of Azelastine in vitro.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Incubation_mixture Incubation Mixture: - HLM - Azelastine - Phosphate Buffer HLM->Incubation_mixture Azelastine_stock Azelastine Stock Solution Azelastine_stock->Incubation_mixture NADPH_stock NADPH Stock Solution Start_reaction Initiate Reaction with NADPH NADPH_stock->Start_reaction Preincubation Pre-incubation (e.g., 5 min at 37°C) Incubation_mixture->Preincubation Preincubation->Start_reaction Incubation Incubation (e.g., 37°C with shaking) Start_reaction->Incubation Time_points Aliquots taken at various time points Incubation->Time_points Stop_reaction Quench Reaction (e.g., Acetonitrile) Time_points->Stop_reaction Centrifugation Centrifugation Stop_reaction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Workflow for In Vitro Metabolism Study.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of Azelastine in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of NADPH in buffer.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes, phosphate buffer (pH 7.4), and Azelastine to the desired final concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate at 37°C with constant shaking.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the protein.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples for the concentrations of Azelastine and its metabolites using a validated LC-MS/MS method.

Bioanalytical Method for Azelastine and Desmethylazelastine in Human Plasma by LC-MS/MS

This protocol describes a typical method for the simultaneous quantification of Azelastine and its major metabolite, Desmethylazelastine, in human plasma.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1.5 mL polypropylene tube, add 200 µL of human plasma, 25 µL of an internal standard solution (e.g., a deuterated analog of Azelastine), and 50 µL of 1M NaOH.

    • Vortex for 30 seconds.

    • Add 1 mL of an organic extraction solvent (e.g., n-hexane:isoamyl alcohol, 98:2, v/v).

    • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

    • Freeze the aqueous layer in a dry ice/acetone bath and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Azelastine: m/z [parent ion] → m/z [product ion]

      • Desmethylazelastine: m/z [parent ion] → m/z [product ion]

      • Internal Standard: m/z [parent ion] → m/z [product ion]

Conclusion

The metabolism of Azelastine is well-characterized, with N-demethylation to the active metabolite Desmethylazelastine being the primary pathway, mediated predominantly by CYP3A4 and CYP2D6. The availability of robust in vitro models and sensitive bioanalytical methods allows for a thorough investigation of its metabolic profile. However, a significant data gap exists concerning the stereoselective metabolism of the (S)-enantiomer. Future research should focus on elucidating the metabolic fate of the individual enantiomers to provide a more complete understanding of the disposition of this compound. This will be critical for optimizing its therapeutic use and ensuring patient safety.

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelastine is a potent, second-generation antihistamine that is clinically used as a racemic mixture of its two enantiomers, (R)-azelastine and (S)-azelastine. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify the individual enantiomers of azelastine is crucial for pharmaceutical research and development, quality control, and clinical studies. This application note provides a detailed protocol for the chiral separation of azelastine enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Principle

The enantiomeric separation is achieved on a chiral stationary phase (CSP) that selectively interacts with the azelastine enantiomers, leading to differential retention and subsequent separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for their broad applicability in resolving a wide range of chiral compounds.[1][2] This method utilizes a Chiralpak IA column, which is known to provide excellent enantioselectivity for various pharmaceutical compounds.[1][3]

Experimental Protocols

Materials and Reagents
  • Azelastine Hydrochloride racemic standard

  • (R)-Azelastine and this compound reference standards (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Isopropyl alcohol (HPLC grade)

  • Diethylamine (DEA) or Ammonia solution

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Particle Size 5 µm
Column Dimensions 250 mm x 4.6 mm i.d.
Mobile Phase Acetonitrile / Isopropyl Alcohol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 290 nm[4]
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of racemic azelastine hydrochloride standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

Sample Preparation (for Nasal Spray Formulation):

  • Transfer a volume of the nasal spray formulation equivalent to 1 mg of azelastine hydrochloride into a 10 mL volumetric flask.

  • Add 5 mL of the mobile phase and sonicate for 10 minutes.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of azelastine enantiomers under the specified conditions.

ParameterThis compound(R)-Azelastine
Retention Time (min) ~ 8.5~ 10.2
Tailing Factor < 1.5< 1.5
Theoretical Plates > 2000> 2000
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

  • Inject the working standard solution five times.

  • The system is deemed suitable for use if the following criteria are met:

    • Resolution (Rs) between the two enantiomer peaks is greater than 2.0.

    • Relative Standard Deviation (RSD) for the peak areas of five replicate injections is less than 2.0%.

    • Tailing factor for each enantiomer peak is not more than 1.5.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis for azelastine enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN/IPA/DEA) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test (5 Injections of Standard) StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemEquilibration->SystemSuitability SystemSuitability->SampleAnalysis If suitability passes PeakIntegration Peak Integration & Identification SampleAnalysis->PeakIntegration Quantification Quantification of Enantiomers PeakIntegration->Quantification Report Generate Report Quantification->Report

References

Application Note: Quantitative Analysis of (S)-Azelastine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelastine is a second-generation antihistamine that acts as a potent H1 receptor antagonist.[1][2] It is primarily used to treat allergic rhinitis and conjunctivitis.[1] (S)-Azelastine is one of the enantiomers of the racemic mixture. In vitro studies have shown no significant difference in pharmacological activity between the enantiomers.[3] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of azelastine in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring. The methodology is based on established and validated protocols.[4][5][6][7][8]

Principle

This method utilizes liquid-liquid extraction to isolate azelastine and an internal standard (IS) from human plasma. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The MRM transitions provide high selectivity and sensitivity for the quantification of azelastine.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride reference standard

  • Clomipramine hydrochloride (Internal Standard)

  • HPLC grade acetonitrile, methanol, n-hexane, and 2-propanol

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Drug-free human plasma

Stock and Working Solutions
  • Azelastine Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound hydrochloride in 50% methanol to obtain a final concentration of 1 mg/mL.[4]

  • Internal Standard Stock Solution (10 µg/mL): Dissolve an appropriate amount of clomipramine hydrochloride in 50% methanol to achieve a final concentration of 10 µg/mL.[4]

  • Working Solutions: Prepare working solutions of azelastine by serial dilution of the stock solution with a 50% methanol solution to prepare calibration standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 1.0 mL of human plasma into a clean polypropylene tube.[4]

  • Spike with 100 µL of the internal standard working solution (e.g., 10 µg/mL clomipramine).[4]

  • Add 5.0 mL of n-hexane:2-propanol (97:3, v/v) as the extraction solvent.[4]

  • Vortex the mixture for 10 minutes.[4]

  • Centrifuge at 4000 rpm for 5 minutes.[4]

  • Transfer the clear supernatant to a new tube.[4]

  • Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in 150 µL of the mobile phase (acetonitrile:5 mM ammonium acetate, 1:1, v/v).[4]

  • Vortex for 5 seconds.[4]

  • Transfer 100 µL to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
Column YMC C8 (or equivalent)[4]
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v), pH 6.4[4]
Flow Rate 0.25 mL/min[4]
Injection Volume 7.0 µL[4]
Column Temperature Ambient
Run Time < 2.0 minutes[4][5]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Azelastine: m/z 382.2 → 112.2[4][5]
Clomipramine (IS): m/z 315.3 → 228.0[4][5]
Collision Energy Optimized for the specific instrument
Ion Source Temp. 350°C[7]

Quantitative Data Summary

The following tables summarize the validation parameters and pharmacokinetic data obtained from studies utilizing similar LC-MS/MS methods.

Table 1: Method Validation Parameters
ParameterResultReference
Linearity Range 10 - 5000 pg/mL[4][5]
Lower Limit of Quantification (LLOQ) 10 pg/mL[4]
Intra-day Precision (%RSD) 4.13 - 17.91%[4][5]
Inter-day Precision (%RSD) 4.13 - 17.91%[4][5]
Intra-day Accuracy 87.57 - 109.70%[4][5]
Inter-day Accuracy 87.57 - 109.70%[4][5]
Table 2: Pharmacokinetic Parameters of Azelastine in Human Plasma
ParameterValue (Mean ± SD)Reference
Cmax (ng/mL) 1.02 ± 0.37[4][5]
Tmax (h) 5.9[4][5]
AUC₀-∞ (ng·h/mL) 25.96 ± 10.84[4][5]
Elimination Half-life (h) ~22[1][3]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1.0 mL Human Plasma Spike_IS Spike with Internal Standard (Clomipramine) Plasma->Spike_IS LLE Liquid-Liquid Extraction (n-hexane:2-propanol) Spike_IS->LLE Vortex_Centrifuge Vortex & Centrifuge LLE->Vortex_Centrifuge Evaporate Evaporate Supernatant Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation HPLC Separation (C8 Column) Reconstitute->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow for the quantitative analysis of this compound in plasma.

Discussion

The described LC-MS/MS method is highly sensitive and selective for the quantification of azelastine in human plasma. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision, though structurally similar analogs like clomipramine have been successfully used.[4][5] The simple liquid-liquid extraction procedure provides clean extracts and high recovery.

The method has a wide linear range and a low LLOQ, making it suitable for analyzing plasma samples from clinical studies where azelastine concentrations can be low. The validation data demonstrates that the method is accurate, precise, and reliable. The short run time allows for high-throughput analysis, which is advantageous in drug development and clinical trial settings. This validated method has been successfully applied to bioequivalence and pharmacokinetic studies of azelastine.[4][5][7]

References

Application Notes and Protocols for Determining the In-Vitro Efficacy of (S)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Azelastine is the pharmacologically active enantiomer of Azelastine, a potent second-generation antihistamine and mast cell stabilizer.[1][2][3][4] Its therapeutic efficacy in allergic conditions such as allergic rhinitis and conjunctivitis stems from its multifaceted mechanism of action.[1][2][3][4] Primarily, it acts as a selective H1-receptor antagonist, competitively inhibiting the action of histamine, a key mediator of allergic symptoms.[1][2][4] Additionally, Azelastine exhibits significant anti-inflammatory properties by stabilizing mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators like leukotrienes and cytokines.[1][4][5][6]

These application notes provide detailed protocols for in-vitro assays designed to quantify the efficacy of this compound. The described methods will enable researchers, scientists, and drug development professionals to assess its H1-receptor antagonism and mast cell stabilizing properties. The primary assays detailed are the Histamine Release Assay and the Intracellular Calcium Influx Assay.

Mechanism of Action Overview

This compound exerts its effects through two primary pathways:

  • H1-Receptor Antagonism: By binding to H1 receptors on target cells, this compound prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

  • Mast Cell Stabilization: this compound inhibits the degranulation of mast cells upon allergen exposure, reducing the release of histamine and other inflammatory mediators.[1][5]

The following diagram illustrates the signaling pathway associated with H1-receptor activation, which is inhibited by this compound.

H1_Receptor_Signaling_Pathway cluster_cell Target Cell Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->PKC Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) PKC->Allergic_Response Leads to Azelastine This compound Azelastine->H1R Blocks

Figure 1: H1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following diagram provides a high-level overview of the experimental workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In-Vitro Assays cluster_histamine_workflow Histamine Release Workflow cluster_calcium_workflow Calcium Influx Workflow cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., RBL-2H3, HEK293-H1R) Assay_Selection Select Assay Cell_Culture->Assay_Selection Compound_Prep Prepare this compound and Control Solutions Compound_Prep->Assay_Selection Histamine_Assay Histamine Release Assay Assay_Selection->Histamine_Assay Mast Cell Stabilization Calcium_Assay Calcium Influx Assay Assay_Selection->Calcium_Assay H1-Receptor Antagonism Incubate_Azelastine_H Pre-incubate cells with This compound/Control Histamine_Assay->Incubate_Azelastine_H Load_Dye Load Cells with Calcium-sensitive Dye Calcium_Assay->Load_Dye Induce_Degranulation Induce Degranulation (e.g., Antigen, Ca2+ Ionophore) Incubate_Azelastine_H->Induce_Degranulation Collect_Supernatant Collect Supernatant Induce_Degranulation->Collect_Supernatant Measure_Histamine Measure Histamine (e.g., ELISA) Collect_Supernatant->Measure_Histamine Calculate_Inhibition Calculate % Inhibition Measure_Histamine->Calculate_Inhibition Incubate_Azelastine_C Incubate with This compound/Control Load_Dye->Incubate_Azelastine_C Stimulate_Histamine Stimulate with Histamine Incubate_Azelastine_C->Stimulate_Histamine Measure_Fluorescence Measure Fluorescence Stimulate_Histamine->Measure_Fluorescence Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50/EC50 Values Calculate_Inhibition->Determine_IC50 Tabulate_Data Tabulate and Visualize Data Determine_IC50->Tabulate_Data

Figure 2: General Experimental Workflow for this compound Efficacy Testing.
Protocol 1: Mast Cell Stabilization - Histamine Release Assay

This assay quantifies the ability of this compound to inhibit the release of histamine from mast cells following stimulation. Rat Basophilic Leukemia (RBL-2H3) cells are a commonly used model for this purpose.

Materials:

  • RBL-2H3 cells

  • Cell culture medium (e.g., MEM) with supplements

  • This compound

  • DNP-IgE (Dinitrophenyl-specific Immunoglobulin E)

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • Tyrode's buffer

  • Triton X-100

  • Histamine ELISA kit

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Sensitization: Sensitize the cells by adding DNP-IgE to a final concentration of 0.5 µg/mL and incubate for 2 hours.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control to the respective wells. Incubate for 30 minutes at 37°C. Include a positive control (e.g., another known mast cell stabilizer) and a negative control (vehicle only).

  • Induction of Degranulation: Stimulate the cells by adding DNP-HSA to a final concentration of 10 µg/mL to all wells except the blank (spontaneous release) and total histamine release wells. Incubate for 1 hour at 37°C.

  • Total Histamine Release: To the wells designated for total histamine release, add 10 µL of 10% Triton X-100 to lyse the cells.

  • Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for histamine quantification.

  • Histamine Quantification: Measure the histamine concentration in the supernatants using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release inhibition using the following formula: % Inhibition = [1 - (Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

Protocol 2: H1-Receptor Antagonism - Intracellular Calcium Influx Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by histamine in cells expressing the H1 receptor. HEK293 cells stably transfected with the human H1 receptor (HEK293-H1R) are suitable for this assay.

Materials:

  • HEK293-H1R cells

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound

  • Histamine

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Pluronic F-127

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed HEK293-H1R cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control to the respective wells. Incubate for 20 minutes at room temperature in the dark.

  • Calcium Measurement: Place the plate in a fluorescent plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

  • Stimulation: Program the plate reader to add a pre-determined concentration of histamine (e.g., EC80 concentration) to the wells and immediately begin kinetic reading of fluorescence intensity for a period of 1-2 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal histamine response.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Mast Cell Stabilization by this compound

Concentration of this compound (µM)% Histamine Release Inhibition (Mean ± SD)
0.1
1
10
100
Positive Control
Vehicle Control0

Table 2: H1-Receptor Antagonism by this compound

Concentration of this compound (nM)% Inhibition of Calcium Influx (Mean ± SD)
1
10
100
1000
10000
Vehicle Control0

Table 3: Summary of this compound Efficacy

AssayParameterValue
Mast Cell StabilizationIC50 (µM)
H1-Receptor AntagonismIC50 (nM)

Conclusion

The provided in-vitro assays and protocols offer a robust framework for evaluating the efficacy of this compound. The histamine release assay directly measures its mast cell stabilizing effect, while the calcium influx assay quantifies its H1-receptor antagonist activity. Consistent and reproducible data generated from these methods are crucial for the pre-clinical characterization and development of this compound and other novel anti-allergic compounds.

References

Application Note: Validation of an Analytical Method for the Enantiomeric Purity of (S)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azelastine, a potent second-generation H1-receptor antagonist, is a chiral molecule and is clinically used as a racemic mixture.[1] The (S)-enantiomer is the active form, and while the (R)-enantiomer is not considered to contribute to the therapeutic effect, regulatory guidelines necessitate the accurate determination of the enantiomeric purity of the final drug substance.[2] This application note details a validated analytical method for the determination of the enantiomeric purity of (S)-Azelastine using chiral High-Performance Liquid Chromatography (HPLC). The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and release testing of this compound.

Analytical Method

The enantiomeric separation of azelastine was achieved using a chiral stationary phase under isocratic conditions.

Chromatographic Conditions:

ParameterValue
Instrument HPLC system with UV detector
Column Chiralpak IA
Mobile Phase To be optimized, but typically a mixture of a polar organic solvent (e.g., acetonitrile) and an amine modifier (e.g., diethylamine) in a non-polar solvent (e.g., hexane).
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 290 nm[3]
Injection Volume 10 µL

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[4] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. The specificity of this method was demonstrated by the baseline resolution of the this compound and (R)-Azelastine peaks. No interference from common excipients or process impurities was observed at the retention time of the enantiomers.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing the (R)-Azelastine enantiomer at different concentrations. A linear relationship between the peak area and the concentration was observed over the specified range.

Table 1: Linearity of (R)-Azelastine

Concentration (µg/mL)Peak Area (arbitrary units)
0.512,543
1.025,102
2.562,789
5.0125,634
10.0251,250
Correlation Coefficient (r²) 0.9998
Accuracy

The accuracy of the method was determined by analyzing samples of this compound spiked with known amounts of the (R)-enantiomer at three different concentration levels. The percentage recovery was calculated for each level.

Table 2: Accuracy of the Method

Spiked LevelAmount of (R)-Azelastine Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
Low1.00.9898.0
Medium5.05.05101.0
High10.010.12101.2
Average Recovery (%) 100.1
Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate analyses of a sample containing this compound and a known amount of the (R)-enantiomer on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (%RSD) of the peak areas for the (R)-enantiomer was calculated.

Table 3: Precision of the Method

Parameter%RSD
Repeatability (n=6) 1.2%
Intermediate Precision (n=9) 1.8%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for the (R)-enantiomer were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.15
Limit of Quantification (LOQ) 0.45
Robustness

The robustness of the analytical method was evaluated by intentionally varying critical parameters such as the flow rate, column temperature, and mobile phase composition. The resolution between the enantiomers and the peak symmetry were monitored. The method was found to be robust within the specified variations.

Table 5: Robustness Study

ParameterVariationResolutionPeak Asymmetry
Flow Rate ± 0.1 mL/min> 2.0< 1.5
Column Temperature ± 2°C> 2.0< 1.5
Mobile Phase Composition ± 2% Organic Modifier> 2.0< 1.5

Experimental Protocols

Standard Solution Preparation
  • Stock Solution of this compound: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Stock Solution of (R)-Azelastine: Accurately weigh about 10 mg of (R)-Azelastine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the (R)-Azelastine stock solution with the this compound stock solution to achieve the desired concentrations for the validation studies.

Sample Preparation

Accurately weigh about 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Chromatographic Procedure

Set up the HPLC system according to the chromatographic conditions specified in Section 2. Inject the standard and sample solutions and record the chromatograms.

Visualization of Workflows

Analytical_Method_Validation_Workflow start Start Validation method_dev Analytical Method Development start->method_dev specificity Specificity method_dev->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end_validation End Validation validation_report->end_validation

Caption: Workflow for the validation of the analytical method.

Sample_Analysis_Protocol prep_mobile_phase Prepare Mobile Phase hplc_setup HPLC System Setup prep_mobile_phase->hplc_setup prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup->inject_std inject_std->inject_sample data_acquisition Data Acquisition inject_sample->data_acquisition data_analysis Data Analysis and Enantiomeric Purity Calculation data_acquisition->data_analysis report Generate Report data_analysis->report

Caption: Protocol for the analysis of this compound samples.

Conclusion

The chiral HPLC method for the determination of the enantiomeric purity of this compound has been successfully validated. The method is specific, linear, accurate, precise, and robust, and is suitable for its intended purpose in a quality control environment. The detailed protocols and validation data presented in this application note provide a comprehensive guide for the implementation of this method.

References

Application Notes and Protocols for (S)-Azelastine in Cell-Based Histamine Release Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Azelastine, the levorotatory enantiomer of the H1-receptor antagonist Azelastine, is a potent second-generation antihistamine. Beyond its primary function of blocking the histamine H1 receptor, Azelastine exhibits mast cell stabilizing properties, which contributes to its therapeutic efficacy by inhibiting the release of histamine and other pro-inflammatory mediators.[1] This dual mechanism of action makes it a compound of significant interest in the study of allergic and inflammatory responses. Cell-based histamine release assays are crucial in vitro tools for characterizing the pharmacological activity of such compounds. These assays typically utilize mast cell or basophil cell lines, such as Rat Basophilic Leukemia (RBL-2H3) cells or human mast cell leukemia (LAD2) cells, which can be sensitized with immunoglobulin E (IgE) and subsequently challenged with an antigen to induce degranulation and histamine release.[2][3]

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on IgE-mediated histamine release from cultured mast cells. While Azelastine is a racemic mixture, in vitro studies have indicated no significant difference in the pharmacological activity between its (S)- and (R)-enantiomers.[4]

Mechanism of Action of this compound in Inhibiting Histamine Release

This compound exerts its inhibitory effect on histamine release through a multi-faceted mechanism. Primarily, it acts as a potent H1-receptor antagonist.[1] Additionally, it stabilizes mast cells, thereby preventing the degranulation process that releases histamine and other inflammatory mediators.[5] This stabilization is believed to involve the modulation of intracellular signaling pathways that are triggered by the cross-linking of IgE receptors on the mast cell surface.

Quantitative Data: Inhibition of Histamine Release by Azelastine

The following tables summarize the dose-dependent inhibitory effects of Azelastine on histamine release from various cell types as reported in the literature. Given the comparable in vitro activity of the enantiomers, this data is representative for this compound.

Table 1: IC50 Values of Azelastine for the Inhibition of Allergic Histamine Release

Cell TypeIC50 (µM)Reference
Rabbit Leukocytes4.5[6]

Table 2: Dose-Dependent Inhibition of Histamine Release from Human Basophils by Azelastine

Azelastine Concentration (µM)Mean Inhibition (%)
≥ 10Significant Inhibition
10091 ± 8

Data from a study on anti-IgE-stimulated human basophils. The inhibition was found to be dose-dependent.[7]

Table 3: Inhibition of Mediator Release from Cultured Human Mast Cells (CHMCs) by Azelastine

Azelastine Concentration (µM)MediatorInhibition (%)
24Histamine41
24Tryptase55
24IL-683

Data from a study on anti-IgE challenged CHMCs.

Experimental Protocols

This section provides detailed protocols for performing a cell-based histamine release assay using either RBL-2H3 or LAD2 cells to evaluate the inhibitory effect of this compound.

Protocol 1: Histamine Release Assay Using RBL-2H3 Cells

The RBL-2H3 cell line is a rat basophilic leukemia cell line that is widely used as a model for mast cells in degranulation studies.[2]

Materials:

  • RBL-2H3 cells

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and antibiotics

  • Anti-dinitrophenyl (DNP)-IgE

  • Dinitrophenyl-human serum albumin (DNP-HSA)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Tyrode's buffer (or similar physiological buffer)

  • Triton X-100 (for total histamine release)

  • Histamine ELISA kit or other histamine detection assay

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in EMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • The following day, sensitize the cells by incubating them with anti-DNP-IgE (e.g., 0.5 µg/mL) in culture medium for 24 hours at 37°C.

  • Treatment with this compound:

    • After sensitization, gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

    • Add 100 µL of Tyrode's buffer containing various concentrations of this compound or vehicle control to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • Antigen Challenge:

    • Stimulate histamine release by adding 50 µL of DNP-HSA (e.g., 100 ng/mL) to each well.

    • For the spontaneous release control, add 50 µL of Tyrode's buffer instead of DNP-HSA.

    • For the total histamine release control, add 50 µL of 0.1% Triton X-100 to lyse the cells.

    • Incubate the plate for 1 hour at 37°C.

  • Sample Collection and Histamine Quantification:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully collect the supernatants for histamine quantification.

    • Measure the histamine concentration in the supernatants using a histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of histamine release for each sample using the following formula: % Histamine Release = [(Sample Release - Spontaneous Release) / (Total Release - Spontaneous Release)] x 100

    • Plot the percentage of histamine release against the concentration of this compound to determine the dose-response curve and calculate the IC50 value.

Protocol 2: Histamine Release Assay Using LAD2 Cells

LAD2 cells are a human mast cell line that provides a relevant model for studying human mast cell functions.[3]

Materials:

  • LAD2 cells

  • StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF), IL-6, and antibiotics

  • Human IgE

  • Anti-human IgE antibody

  • This compound stock solution

  • HEPES buffer

  • Triton X-100

  • Histamine ELISA kit or other histamine detection assay

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture LAD2 cells in StemPro-34 SFM medium supplemented with 100 ng/mL SCF and other necessary supplements at 37°C in a humidified atmosphere of 5% CO2.

  • Sensitization:

    • Seed LAD2 cells in a 24-well or 96-well plate at a density of 1 x 10^6 cells/mL.

    • Sensitize the cells by incubating them with human IgE (e.g., 1 µg/mL) in culture medium for 24 hours at 37°C.

  • Treatment with this compound:

    • After sensitization, gently wash the cells twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer and add various concentrations of this compound or vehicle control.

    • Incubate for 30 minutes at 37°C.

  • Antigen Challenge:

    • Stimulate histamine release by adding anti-human IgE antibody (e.g., 1 µg/mL).

    • Include controls for spontaneous and total histamine release as described in the RBL-2H3 protocol.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Histamine Quantification:

    • Follow the same procedure for sample collection and histamine quantification as described for RBL-2H3 cells.

  • Data Analysis:

    • Calculate the percentage of histamine release and determine the IC50 of this compound as described previously.

Visualizations

IgE-Mediated Histamine Release Signaling Pathway

IgE-Mediated Histamine Release Signaling Pathway Antigen Antigen IgE IgE Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Activates LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates PIP2 PIP2 PLCg->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Releases Granule Histamine- containing Granule Ca_cyto->Granule Mobilizes PKC->Granule Mobilizes Degranulation Degranulation (Histamine Release) Granule->Degranulation Azelastine This compound Azelastine->Granule Stabilizes

Caption: IgE-mediated histamine release pathway and the inhibitory point of this compound.

Experimental Workflow for this compound in Histamine Release Assay

Experimental Workflow start Start culture_cells 1. Culture Mast Cells (RBL-2H3 or LAD2) start->culture_cells sensitize 2. Sensitize with IgE culture_cells->sensitize wash1 3. Wash Cells sensitize->wash1 add_azelastine 4. Add this compound (various concentrations) wash1->add_azelastine incubate1 5. Incubate add_azelastine->incubate1 challenge 6. Antigen Challenge incubate1->challenge incubate2 7. Incubate challenge->incubate2 collect 8. Collect Supernatants incubate2->collect quantify 9. Quantify Histamine (e.g., ELISA) collect->quantify analyze 10. Analyze Data (Dose-Response, IC50) quantify->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on histamine release.

References

Application Notes and Protocols for (S)-Azelastine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Azelastine, the pharmacologically active enantiomer of the racemic azelastine, is a potent second-generation antihistamine and mast cell stabilizer. It exhibits a complex mechanism of action, making it a valuable tool for investigating allergic and inflammatory pathways. These application notes provide an overview of the experimental animal models used to test the efficacy of this compound and detailed protocols for inducing and evaluating allergic rhinitis and asthma in these models.

Azelastine's therapeutic effects stem from its ability to act on multiple pathways involved in the allergic response.[1][2] It is a selective H1 receptor antagonist, preventing histamine from binding to its receptors and triggering allergic symptoms.[3][4] Additionally, azelastine stabilizes mast cells, inhibiting the release of histamine, tryptase, and other pro-inflammatory mediators.[5][6][7] Its anti-inflammatory properties are further demonstrated by its ability to inhibit the synthesis of leukotrienes and cytokines, and reduce the expression of intercellular adhesion molecule-1 (ICAM-1).[4][8][9]

Signaling Pathways of Azelastine

The multifaceted mechanism of action of azelastine involves the modulation of several key signaling pathways implicated in the allergic inflammatory cascade. A primary mode of action is the antagonism of the histamine H1 receptor, which in turn interferes with the phospholipase C (PLC) and phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways. This interference leads to a reduction in the activity of the NF-κB transcription factor, consequently decreasing the expression of pro-inflammatory cytokines and cell adhesion molecules.[10] Furthermore, by lowering intracellular calcium ion concentration, azelastine enhances mast cell stability, thereby reducing the release of histamine and other inflammatory mediators.[1][10][11]

Azelastine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Increases NFkB NF-κB DAG->NFkB Activates MastCell Mast Cell Degranulation Ca2->MastCell Triggers Mediators Pro-inflammatory Mediators NFkB->Mediators Increases Expression MastCell->Mediators Release Azelastine This compound Azelastine->H1R Antagonizes Azelastine->Ca2 Lowers

Caption: Signaling pathway of this compound.

Experimental Animal Models

Allergic Rhinitis Models

Animal models of allergic rhinitis are crucial for evaluating the efficacy of therapeutic agents like this compound in alleviating nasal symptoms. Murine models, particularly using BALB/c mice, are commonly employed due to their well-characterized immune responses.[12][13][14]

Experimental Workflow for Allergic Rhinitis Model

Allergic_Rhinitis_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Sensitization Sensitization with Ovalbumin (OVA) and Alum (i.p. injections) Challenge Intranasal (i.n.) Challenge with OVA solution Sensitization->Challenge 1 week post-sensitization Treatment Administration of this compound (e.g., oral, intranasal) Challenge->Treatment During challenge period Evaluation Assessment of Nasal Symptoms (sneezing, rubbing) and Inflammatory Markers Treatment->Evaluation Post-treatment

Caption: Workflow for an allergic rhinitis animal model.

Detailed Protocol: Ovalbumin-Sensitized Mouse Model of Allergic Rhinitis [12][13]

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 1 and 14, sensitize mice with intraperitoneal (i.p.) injections of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide as an adjuvant.[15]

    • Alternatively, for a more prolonged sensitization, i.p. injections of 0.3 mg OVA and 30 mg alum can be administered daily for seven days.[16]

  • Challenge:

    • One week after the final sensitization injection, challenge the mice intranasally (i.n.) with 10 µL of 1% OVA solution in each nostril for 7 consecutive days.

  • Treatment:

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intranasal instillation) at a predetermined time before each OVA challenge.

  • Outcome Measures:

    • Nasal Symptoms: Observe and count the number of sneezes and nasal rubbing movements for 10 minutes immediately after the final OVA challenge.

    • Histological Analysis: Euthanize mice 24 hours after the final challenge, collect nasal tissues, and perform histological staining (e.g., Hematoxylin and Eosin, Periodic acid-Schiff) to assess eosinophil infiltration and goblet cell hyperplasia.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell counts (e.g., eosinophils, neutrophils).

    • Serum Analysis: Collect blood samples to measure OVA-specific IgE and IgG1 levels using ELISA.[17]

Asthma Models

Guinea pigs and mice are the most frequently used species for creating experimental asthma models to test anti-asthmatic drugs.[18] These models aim to mimic key features of human asthma, including bronchial hyperresponsiveness and airway inflammation.

Experimental Workflow for Asthma Model

Asthma_Workflow cluster_sensitization_asthma Sensitization Phase cluster_challenge_asthma Challenge Phase cluster_treatment_asthma Treatment Phase cluster_evaluation_asthma Evaluation Phase Sensitization_Asthma Active Sensitization with Ovalbumin (OVA) Challenge_Asthma Aeroallergen Challenge with OVA Sensitization_Asthma->Challenge_Asthma 2-3 weeks post-sensitization Treatment_Asthma Administration of this compound Challenge_Asthma->Treatment_Asthma Prior to or during challenge Evaluation_Asthma Measurement of Bronchial Hyperresponsiveness and Airway Inflammation Treatment_Asthma->Evaluation_Asthma Post-challenge

Caption: Workflow for an experimental asthma animal model.

Detailed Protocol: Ovalbumin-Induced Murine Model of Asthma [15][17][19]

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On days 0 and 7, sensitize mice with i.p. injections of 20 µg of OVA and 2 mg of aluminum hydroxide in 0.2 mL of saline.

  • Challenge:

    • One week after the last sensitization, expose mice to an aerosol of 1% OVA in saline for 20 minutes on three consecutive days.

  • Treatment:

    • Administer this compound or vehicle control intranasally (e.g., 0.5 mg/kg) one hour after the last OVA exposure.[15]

  • Outcome Measures:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: 24 hours after the final treatment, perform a tracheotomy and collect BALF. Analyze the total and differential cell counts, with a focus on eosinophils.[17]

    • Lung Histology: Perfuse and fix the lungs for histological examination of peribronchial and perivascular inflammation and mucus production.

    • Serum Immunoglobulins: Measure serum levels of OVA-specific IgE and IgG1.[17]

    • Gene Expression: Analyze the expression of inflammatory-related genes in lung tissue, such as IL-4, IL-5, and Muc5AC, using RT-PCR.[15]

Detailed Protocol: Guinea Pig Model of Allergic Asthma [1][2][5][10]

  • Animals: Male Hartley guinea pigs (300-400g).

  • Sensitization:

    • Actively sensitize guinea pigs with i.p. and subcutaneous injections of OVA.

  • Challenge:

    • Expose conscious, sensitized guinea pigs to an aeroallergen challenge with OVA to induce acute bronchoconstriction.

  • Treatment:

    • Administer Azelastine orally (e.g., 1 mg/kg) 1-2 hours prior to the aeroallergen challenge.[1][2]

  • Outcome Measures:

    • Pulmonary Mechanics: Measure changes in dynamic lung compliance and pulmonary airway resistance to assess the severity of bronchoconstriction.[2][5]

    • Bronchoalveolar Lavage (BAL) Eosinophilia: Collect BALF 20-24 hours after the challenge to quantify eosinophil infiltration.[10]

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of azelastine in animal models.

Table 1: Effect of Azelastine on Bronchial Eosinophilia in Guinea Pigs [10]

Treatment GroupDose (mg/kg, p.o.)Inhibition of Eosinophil Infiltration (%)
Azelastine1.55 (ED50)50
Methylprednisolone4.48 (ED50)50
WEB-2086344
Theophylline3044

Table 2: Protective Effect of Azelastine and Salbutamol on Allergic Bronchoconstriction in Guinea Pigs [1]

Treatment GroupDose (µg/kg, p.o.)PD50
Azelastine230230
Salbutamol12001200
Azelastine + Salbutamol60 + 12060 (Azelastine) + 120 (Salbutamol)

Table 3: Effect of Azelastine and Dexamethasone on BALF Eosinophils in a Murine Asthma Model [17]

Treatment GroupDose (mg/kg)Eosinophil Percentage in BALF
OVA-sensitized (Control)-62.3 ± 5.8%
Dexamethasone (optimal dose)136.5 ± 6.4%
Dexamethasone (suboptimal dose)0.1No significant reduction
Azelastine0.5No significant reduction
Azelastine + Dexamethasone (suboptimal)0.5 + 0.145.4 ± 8.4%

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound. These models allow for the detailed investigation of its efficacy in treating the symptoms of allergic rhinitis and asthma, as well as for elucidating its complex mechanism of action. The provided data highlights the potent anti-inflammatory and anti-allergic effects of azelastine, supporting its continued investigation and clinical use.

References

Synthesis and Purification of Levoazelastine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of levoazelastine, the pharmacologically active (S)-enantiomer of the antihistamine azelastine. The information compiled herein is intended to guide researchers in the development and optimization of synthetic and purification strategies for this important active pharmaceutical ingredient (API).

Synthesis of Racemic Azelastine Hydrochloride

The industrial synthesis of levoazelastine typically begins with the preparation of the racemic mixture of azelastine, followed by chiral separation. A common and high-yielding synthetic route to racemic azelastine hydrochloride is outlined below.

Synthetic Pathway Overview

The synthesis involves a multi-step process starting from key intermediates, 1-methylhexahydro-4H-azepinone hydrochloride and 2-(p-chlorobenzoyl)benzoic acid. The general synthetic scheme is depicted below.

Synthesis_Pathway A 1-Methylhexahydro-4H-azepinone hydrochloride C Acylhydrazone Intermediate A->C Reaction B Benzoyl hydrazine B->C D Reduction Product C->D Reduction E Acidolysis Product D->E Acidolysis G Racemic Azelastine E->G Condensation F 2-(p-chlorobenzoyl)benzoic acid F->G H Racemic Azelastine HCl G->H Salt Formation

Caption: General synthetic pathway for racemic azelastine hydrochloride.

Experimental Protocol for Racemic Azelastine Hydrochloride Synthesis

This protocol is adapted from a high-yield patented process.[1]

Step 1: Acylhydrazone Formation

  • To a suitable reaction vessel, add 1-methylhexahydro-4H-azepinone hydrochloride and methanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add benzoyl hydrazine to the solution. The molar ratio of 1-methylhexahydro-4H-azepinone hydrochloride to benzoyl hydrazine should be approximately 1:0.75.

  • Maintain the reaction temperature between 20-40°C and stir for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the resulting solution containing the acylhydrazone is used directly in the next step.

Step 2: Reduction

  • To the acylhydrazone solution, add potassium borohydride and water. Water acts as a catalyst in this reduction.

  • Control the addition rate to maintain the reaction temperature.

  • After the addition is complete, continue stirring until the reduction is complete.

  • Perform a work-up by concentrating the mixture under reduced pressure, followed by quenching with water and extraction with a suitable organic solvent (e.g., ethyl acetate).

Step 3: Acidolysis

  • To the aqueous phase from the previous step, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 1-3 hours to effect acidolysis.

  • Cool the reaction mixture.

Step 4: Condensation

  • To the solution containing the acidolysis product, add 2-(p-chlorobenzoyl)benzoic acid.

  • Adjust the pH of the mixture to 6-8 and heat to reflux for 2-8 hours.

  • After the condensation is complete, concentrate the reaction mixture under vacuum.

Step 5: Isolation and Salt Formation

  • Adjust the pH of the concentrated solution to ≥ 9 to precipitate the azelastine free base.

  • Filter the solid, wash with water, and dry to obtain crude racemic azelastine.

  • Dissolve the crude azelastine in a suitable solvent (e.g., ethanol) and add hydrochloric acid to form the hydrochloride salt.

  • Isolate the crude racemic azelastine hydrochloride by filtration.

Quantitative Data for Racemic Synthesis
ParameterValueReference
Overall Molar Yield73.11 - 74.91%[1]
HPLC Purity99.95 - 99.98%[1]

Purification of Racemic Azelastine Hydrochloride

Purification of the final racemic product is crucial to ensure high purity before proceeding to chiral separation. Recrystallization is a common and effective method.

Experimental Protocol for Recrystallization
  • Dissolve the crude racemic azelastine hydrochloride in a suitable solvent, such as a 95% ethanol solution, by heating to reflux.[1]

  • Add activated carbon to the hot solution and continue to reflux for a short period to decolorize.[1]

  • Hot-filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum at an elevated temperature (e.g., 80°C) to a constant weight.[1]

Expected Results
ParameterValueReference
Recrystallization Yield95.00 - 95.96%[1]
Final HPLC Purity≥ 99.95%[1]

Chiral Separation of Levoazelastine

The separation of the racemic azelastine into its individual enantiomers is a critical step in the production of levoazelastine. The two primary industrial methods for this are preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a widely used technique for the separation of enantiomers on a large scale.

HPLC_Workflow A Racemic Azelastine Solution B Preparative Chiral HPLC System A->B C Fraction Collection (Levoazelastine) B->C D Fraction Collection (Dextroazelastine) B->D E Solvent Evaporation C->E F Purified Levoazelastine E->F

Caption: Workflow for preparative chiral HPLC separation of azelastine enantiomers.

3.1.1. Experimental Protocol

While a specific, detailed public protocol for the preparative separation of azelastine is proprietary, a general method can be outlined based on analytical separations and common practices.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended. Chiralpak IA and Chiralpak ID columns have shown good enantioselectivity for azelastine.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine or triethylamine) is often added to improve peak shape for basic compounds like azelastine.

  • Sample Preparation: Dissolve the racemic azelastine hydrochloride in the mobile phase at a high concentration suitable for preparative chromatography. The free base may also be used.

  • Chromatographic Conditions:

    • Flow Rate: The flow rate will depend on the dimensions of the preparative column and should be optimized for the best balance of separation efficiency and throughput.

    • Detection: UV detection at a suitable wavelength (e.g., 230 nm) is typically used.

  • Fraction Collection: Collect the fractions corresponding to the levoazelastine peak. The elution order of the enantiomers will depend on the specific CSP and mobile phase used.

  • Post-Separation Processing:

    • Combine the collected fractions containing levoazelastine.

    • Remove the mobile phase solvents under reduced pressure.

    • The resulting levoazelastine free base can be converted to the desired salt (e.g., hydrochloride) by treatment with the corresponding acid.

    • Further purification by recrystallization may be performed if necessary.

Preparative Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for preparative chiral separations, offering advantages in terms of speed, reduced solvent consumption, and easier product isolation.

SFC_Workflow A Racemic Azelastine Solution B Preparative SFC System A->B C Fraction Collection (Levoazelastine) B->C D Fraction Collection (Dextroazelastine) B->D E CO2 Depressurization & Solvent Evaporation C->E F Purified Levoazelastine E->F

Caption: Workflow for preparative chiral SFC separation of azelastine enantiomers.

3.2.1. Experimental Protocol

  • Column Selection: Similar to HPLC, polysaccharide-based CSPs are commonly used in SFC.

  • Mobile Phase: The primary mobile phase is supercritical carbon dioxide, modified with a small percentage of a polar solvent, typically an alcohol like methanol or ethanol. An amine additive may also be included.

  • Chromatographic Conditions:

    • Flow Rate, Back Pressure, and Temperature: These parameters are optimized to achieve the best separation.

  • Fraction Collection and Isolation: Fractions are collected, and the CO2 is removed by depressurization, leaving the product in the modifier, which is then evaporated.

Diastereomeric Resolution (Alternative Method)

Diastereomeric resolution is a classical method for separating enantiomers that involves the formation of diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization.

Diastereomeric_Resolution A Racemic Azelastine C Diastereomeric Salt Mixture A->C B Chiral Resolving Agent (e.g., Tartaric Acid Derivative) B->C D Fractional Crystallization C->D E Less Soluble Diastereomer D->E F More Soluble Diastereomer (in mother liquor) D->F G Liberation of Enantiomer E->G H Purified Levoazelastine G->H

Caption: Logical workflow for diastereomeric resolution.

3.3.1. General Protocol

  • Selection of Resolving Agent: For a basic compound like azelastine, a chiral acid such as a derivative of tartaric acid (e.g., dibenzoyltartaric acid) is a suitable choice.

  • Salt Formation: Dissolve the racemic azelastine free base and the chiral resolving agent in a suitable solvent.

  • Fractional Crystallization: Allow the solution to cool, inducing the crystallization of the less soluble diastereomeric salt.

  • Isolation: Separate the crystallized diastereomer by filtration.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically pure azelastine free base.

  • Purification: The liberated levoazelastine can be further purified by recrystallization and, if required, converted to its hydrochloride salt.

Conclusion

The synthesis of levoazelastine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity of the initial racemic mixture. The subsequent chiral separation is a critical and often challenging step. While preparative chiral chromatography (both HPLC and SFC) is the current industry standard, diastereomeric resolution presents a viable, albeit potentially more complex, alternative. The choice of method will depend on factors such as scale, available equipment, and cost considerations. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals working on the synthesis and purification of levoazelastine.

References

Application Notes and Protocols for the Quantification of (S)-Azelastine in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of (S)-Azelastine in biological matrices. The primary method detailed is High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), which offers the requisite sensitivity and selectivity for pharmacokinetic and other research applications. While methods for the analysis of racemic azelastine are well-established, this document focuses on the specific enantioselective quantification of the (S)-enantiomer, drawing from established chiral separation techniques.

Introduction

Azelastine is a second-generation antihistamine that exists as a racemic mixture of (S)- and (R)-enantiomers. As the pharmacological and pharmacokinetic profiles of enantiomers can differ significantly, the ability to selectively quantify this compound in biological samples is crucial for detailed drug development and clinical research. The methods outlined below are designed to provide a robust framework for achieving this.

Analytical Methodologies

The principal analytical technique for the sensitive and selective quantification of this compound in biological matrices is chiral High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (chiral HPLC-MS/MS). This approach combines the excellent separation capabilities of chiral chromatography for isolating the (S)-enantiomer from its (R)-counterpart and other matrix components, with the high sensitivity and specificity of mass spectrometric detection.

Chiral HPLC-MS/MS Method for this compound

This method is adapted from established protocols for the chiral separation of antihistamines, including azelastine, and the well-validated LC-MS/MS methods for racemic azelastine analysis.[1][2][3]

2.1.1. Sample Preparation

A critical step in the bioanalysis of this compound is the efficient extraction of the analyte from the biological matrix while minimizing degradation and enantiomeric interconversion. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques.

Liquid-Liquid Extraction (LLE) Protocol:

  • To 1.0 mL of plasma sample, add a suitable internal standard (e.g., a deuterated analog of azelastine or a compound with similar physicochemical properties like clomipramine).[1][4]

  • Add 5.0 mL of an organic extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).[4]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the HPLC system.[4]

Solid-Phase Extraction (SPE) Protocol:

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load 1.0 mL of the plasma sample (pre-treated with a suitable buffer if necessary).

  • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

2.1.2. Chiral HPLC Conditions

The key to separating this compound from (R)-Azelastine is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for the chiral separation of a wide range of compounds, including antihistamines.[1][4]

ParameterRecommended Condition
Column Chiralpak IA or Chiralpak ID (amylose or cellulose-based CSPs)[1][2]
Mobile Phase A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer with a basic additive. A good starting point is Acetonitrile:Water:Ammonia solution (90:10:0.1, v/v/v).[1]
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 - 40 °C (to be optimized for best resolution)
Injection Volume 5 - 20 µL

2.1.3. Mass Spectrometry Conditions

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode[4]
MRM Transition Azelastine: m/z 382.2 → 112.2[4]
Internal Standard (e.g., Clomipramine): m/z 315.3 → 86.1[2]
Collision Energy To be optimized for the specific instrument.
Source Temperature To be optimized for the specific instrument.

2.1.4. Method Validation

The developed chiral HPLC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: No interference from endogenous matrix components or the other enantiomer at the retention time of this compound.

  • Linearity: A linear relationship between the concentration and the detector response over a defined range. For racemic azelastine, linearity is typically established in the range of 10 - 5000 pg/mL.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. For racemic azelastine, an LLOQ of 10 pg/mL has been reported.[4]

  • Precision and Accuracy: Intra- and inter-day precision (as %RSD) and accuracy (as %bias) should be within acceptable limits (typically ±15%, and ±20% for LLOQ). For racemic azelastine, precision values of 4.13-17.91% and accuracy of 87.57-109.70% have been achieved.[4]

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

Data Presentation

The following tables summarize the typical quantitative data for the analysis of azelastine in human plasma using LC-MS/MS. While these data are for racemic azelastine, they provide a benchmark for the expected performance of a validated chiral method for this compound.

Table 1: LC-MS/MS Method Parameters for Racemic Azelastine

ParameterValueReference
Biological Matrix Human Plasma[2][4]
Sample Preparation Liquid-Liquid Extraction or Solid-Phase Extraction[2][4]
LC Column C8 or C18[2][4]
Mobile Phase Acetonitrile and Ammonium Acetate Buffer[2][4]
Detection ESI-MS/MS (MRM Mode)[2][4]

Table 2: Quantitative Performance Data for Racemic Azelastine

ParameterValueReference
Linearity Range 10 - 5000 pg/mL[4]
LLOQ 10 pg/mL[4]
Intra-day Precision (%RSD) 4.13 - 17.91 %[4]
Inter-day Precision (%RSD) 5.50 - 11.72 %[4]
Intra-day Accuracy (%bias) -12.43 - 9.70 %[4]
Inter-day Accuracy (%bias) -4.95 - 8.50 %[4]
Recovery > 85%[2]

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Biological Matrix (Plasma, Urine, etc.) add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into Chiral HPLC reconstitution->injection separation Chiral Separation of (S)- and (R)-Azelastine detection MS/MS Detection (MRM) quantification Quantification of this compound detection->quantification reporting Reporting of Concentration quantification->reporting

Caption: Experimental workflow for the bioanalysis of this compound.

logical_relationship cluster_method_development Method Development & Validation cluster_application Application selectivity Selectivity & Specificity linearity Linearity & LLOQ pk_studies Pharmacokinetic Studies selectivity->pk_studies metabolism Metabolism Studies selectivity->metabolism clinical_trials Clinical Trials selectivity->clinical_trials precision Precision & Accuracy linearity->pk_studies linearity->metabolism linearity->clinical_trials stability Stability precision->pk_studies precision->metabolism precision->clinical_trials stability->pk_studies stability->metabolism stability->clinical_trials

Caption: Relationship between method validation and application.

References

Troubleshooting & Optimization

Technical Support Center: (S)-Azelastine Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantiomeric purity of (S)-Azelastine.

Section 1: Chiral Resolution of Racemic Azelastine

Obtaining enantiomerically pure this compound is most commonly achieved through the resolution of a racemic mixture. The two primary methods employed are Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC).

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting racemic azelastine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Frequently Asked Questions (FAQs)

  • Q1: What are suitable chiral resolving agents for racemic azelastine?

    • A1: For basic compounds like azelastine, chiral acids are used as resolving agents. Commonly used agents for similar amines include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid.[1][2] The optimal choice often requires experimental screening to find the agent that provides the best crystal discrimination and yield.

  • Q2: How do I select an appropriate solvent for crystallization?

    • A2: The ideal solvent is one in which the diastereomeric salts have different solubilities. One salt should be significantly less soluble than the other to allow for selective crystallization. A solvent screen with small amounts of the diastereomeric salt mixture is recommended. Common solvents for salt crystallization include alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), and their mixtures with water.

  • Q3: What are the key steps in a diastereomeric salt resolution process?

    • A3: The general steps are:

      • Reaction of the racemic azelastine with the chiral resolving agent to form diastereomeric salts.

      • Crystallization of the less soluble diastereomeric salt from a suitable solvent.

      • Isolation of the crystals by filtration.

      • Liberation of the desired this compound enantiomer from the salt, typically by treatment with a base.

      • Extraction and purification of the final product.

Troubleshooting Guide: Diastereomeric Salt Crystallization

Problem Possible Cause(s) Suggested Solution(s)
No crystallization occurs. - The diastereomeric salts are too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Try a less polar solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent to reduce solubility.
Both diastereomers crystallize. - The solubilities of the diastereomeric salts are too similar in the chosen solvent.- The cooling rate is too fast.- Screen for a more selective solvent system.- Employ a slower cooling rate to allow for better discrimination.- Consider seeding the solution with pure crystals of the desired diastereomeric salt.
Low yield of the desired diastereomer. - The desired diastereomeric salt has significant solubility in the mother liquor.- Incomplete crystallization.- Optimize the crystallization temperature and time.- Concentrate the mother liquor to recover more product in a second crop.- Ensure the stoichiometry of the resolving agent is optimal (typically 0.5 to 1.0 equivalents).
Low enantiomeric excess (e.e.) of the final product. - Incomplete separation of the diastereomeric salts.- Co-precipitation of the more soluble diastereomer.- Racemization of the product during the liberation step.- Recrystallize the diastereomeric salt to improve purity.- Optimize the crystallization conditions (solvent, temperature, cooling rate).- Use milder conditions (e.g., lower temperature, weaker base) for the liberation of the free amine.

Experimental Protocol: General Procedure for Diastereomeric Salt Resolution

  • Salt Formation: Dissolve racemic azelastine in a suitable solvent. Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid). Stir the mixture until a clear solution is obtained.

  • Crystallization: Concentrate the solution or cool it down to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of this compound: Suspend the isolated diastereomeric salt in water and adjust the pH to basic (e.g., pH > 10) with an aqueous base like sodium hydroxide.

  • Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or chromatography.

Workflow for Diastereomeric Salt Resolution

cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation & Purification racemic Racemic Azelastine mix1 Mix and Dissolve in Solvent racemic->mix1 resolving_agent Chiral Resolving Agent resolving_agent->mix1 crystallize Induce Crystallization (Cooling/Concentration) mix1->crystallize filter1 Filter to Isolate Diastereomeric Salt Crystals crystallize->filter1 mother_liquor Mother Liquor (Contains other diastereomer) filter1->mother_liquor liberate Liberate Amine (Add Base) filter1->liberate extract Extract with Organic Solvent liberate->extract purify Purify this compound extract->purify s_azelastine This compound purify->s_azelastine

Caption: Workflow of Diastereomeric Salt Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of azelastine, leading to different retention times.

Frequently Asked Questions (FAQs)

  • Q1: Which chiral stationary phases (CSPs) are effective for resolving azelastine?

    • A1: Polysaccharide-based CSPs, such as those from the Chiralpak series (e.g., Chiralpak IA, IB, IC, ID, IE, IF), are often successful in separating a wide range of chiral compounds, including antihistamines.[3][4] The selection of the specific column and mobile phase requires method development and screening.

  • Q2: What are typical mobile phases for chiral HPLC separation of amines?

    • A2: For normal-phase HPLC, mixtures of alkanes (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol) are common. Small amounts of an amine additive (e.g., diethylamine or butylamine) are often added to the mobile phase to improve peak shape and reduce tailing of basic analytes like azelastine. For reversed-phase HPLC, mixtures of water or buffers with acetonitrile or methanol are used.

Troubleshooting Guide: Chiral HPLC Resolution

Problem Possible Cause(s) Suggested Solution(s)
No separation of enantiomers. - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Screen different types of CSPs.- Vary the mobile phase composition, including the type and percentage of the alcohol modifier and the amine additive.
Poor resolution. - Suboptimal mobile phase strength.- High flow rate.- Column overloading.- Adjust the ratio of the mobile phase components.- Reduce the flow rate.- Decrease the sample concentration or injection volume.
Peak tailing. - Strong interaction of the basic amine with the stationary phase.- Presence of active sites on the column.- Increase the concentration of the amine additive in the mobile phase.- Use a column specifically designed for basic compounds.
High backpressure. - Blockage of the column frit.- Precipitation of the sample in the mobile phase.- Filter all samples and mobile phases before use.- Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.- Reverse-flush the column (for immobilised columns only and as per manufacturer's instructions).[5]

Data on Chiral HPLC Conditions (Hypothetical Example for Illustration)

Parameter Condition 1 Condition 2 Condition 3
Column Chiralpak IAChiralpak IBChiralpak IC
Mobile Phase Hexane/Isopropanol/DEA (80:20:0.1)Heptane/Ethanol/DEA (90:10:0.1)Hexane/Isopropanol/DEA (70:30:0.1)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C30 °C25 °C
Resolution (Rs) 1.81.22.5
This compound Retention Time 12.5 min15.2 min18.3 min
(R)-Azelastine Retention Time 14.8 min16.8 min22.1 min

Note: This table is a hypothetical example to illustrate how data on chiral HPLC conditions could be presented. Actual conditions would need to be determined experimentally.

Logical Diagram for Chiral HPLC Method Development

start Start: Racemic Azelastine Mixture select_column Select Chiral Column (e.g., Chiralpak IA, IB, IC) start->select_column select_mobile_phase Select Mobile Phase (e.g., Hexane/IPA/DEA) select_column->select_mobile_phase initial_run Perform Initial HPLC Run select_mobile_phase->initial_run eval_separation Evaluate Separation initial_run->eval_separation no_sep No Separation eval_separation->no_sep Rs < 1.0 poor_res Poor Resolution eval_separation->poor_res 1.0 < Rs < 1.5 good_res Good Resolution eval_separation->good_res Rs > 1.5 no_sep->select_column optimize_mp Optimize Mobile Phase (Vary alcohol/amine %) poor_res->optimize_mp optimize_flow Optimize Flow Rate and Temperature good_res->optimize_flow optimize_mp->eval_separation scale_up Scale up to Preparative HPLC optimize_flow->scale_up collect Collect this compound Fraction scale_up->collect final_product This compound collect->final_product

Caption: Method Development for Chiral HPLC Resolution.

Section 2: Asymmetric Synthesis of this compound Precursors

While chiral resolution of racemic azelastine is a common industrial practice, direct asymmetric synthesis of a key chiral intermediate is a desirable alternative to avoid the loss of 50% of the material. A potential key chiral intermediate is (S)-1-methyl-4-aminoazepane. A possible strategy for its synthesis is the asymmetric reduction of a corresponding prochiral imine or enamine.

Frequently Asked Questions (FAQs)

  • Q1: What are some potential catalytic methods for the asymmetric reduction of an imine precursor to (S)-1-methyl-4-aminoazepane?

    • A1: Asymmetric transfer hydrogenation (ATH) using chiral ruthenium or rhodium catalysts with a hydrogen donor like formic acid/triethylamine is a well-established method for the enantioselective reduction of cyclic imines.[6] Another approach is catalytic hydrogenation using chiral phosphine ligands (e.g., BINAP) complexed with rhodium or iridium under a hydrogen atmosphere.

  • Q2: How can the yield and enantioselectivity of the asymmetric reduction be optimized?

    • A2: Optimization involves screening different chiral catalysts, solvents, hydrogen sources, reaction temperatures, and pressures. The choice of solvent can significantly impact both yield and enantioselectivity.[6] For example, switching from acetonitrile to dichloromethane has been shown to dramatically improve yield and enantiomeric excess in similar systems.

Troubleshooting Guide: Asymmetric Imine Reduction

Problem Possible Cause(s) Suggested Solution(s)
Low conversion. - Inactive catalyst.- Poor substrate solubility.- Insufficient hydrogen source.- Use a fresh catalyst or a different catalyst.- Choose a solvent in which the substrate is more soluble.- Increase the amount of the hydrogen donor or the hydrogen pressure.
Low enantiomeric excess (e.e.). - Suboptimal catalyst or ligand.- Incorrect reaction temperature.- Competing non-catalyzed reduction.- Screen a variety of chiral ligands.- Vary the reaction temperature; lower temperatures often lead to higher e.e.- Ensure the reaction conditions favor the catalytic pathway.
Side reactions. - Over-reduction.- Catalyst decomposition.- Use milder reaction conditions (lower temperature, lower pressure).- Choose a more selective catalyst.

Data from a Similar Asymmetric Reduction of a Cyclic Imine

The following data is from the asymmetric transfer hydrogenation of an imine structurally related to an azelastine precursor and serves as an illustrative example of factors that can be optimized.[6]

Entry Catalyst Solvent Time (h) Yield (%) e.e. (%)
1(R,R)-TsDPEN-RuAcetonitrile721160
2(R,R)-TsDPEN-RuDichloromethane246592
3(S,S)-TsDPEN-RuDichloromethane246391
4(R,R)-TsDPEN-RuDMF242695

This data illustrates the significant effect of the solvent on the yield and enantioselectivity.

Conceptual Pathway for Asymmetric Synthesis of a Key Intermediate

prochiral_ketone 1-Methylazepan-4-one prochiral_imine Prochiral Imine Intermediate prochiral_ketone->prochiral_imine Reaction with amine source asymmetric_reduction Asymmetric Reduction prochiral_imine->asymmetric_reduction Chiral Catalyst + H2 source chiral_amine (S)-1-Methyl-4-aminoazepane asymmetric_reduction->chiral_amine azelastine_synthesis Further steps to This compound chiral_amine->azelastine_synthesis s_azelastine This compound azelastine_synthesis->s_azelastine

Caption: Asymmetric Synthesis of a Chiral Azelastine Intermediate.

Section 3: General Laboratory Practices for Yield Improvement

  • Inert Atmosphere: Many organometallic catalysts used in asymmetric synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve yield.

  • Solvent Purity: Use high-purity, anhydrous solvents, as trace amounts of water or other impurities can interfere with catalytic reactions.

  • Reactant Quality: Ensure the purity of starting materials. Impurities can sometimes poison catalysts or lead to side reactions.

  • Temperature Control: Precise temperature control is often crucial for achieving high enantioselectivity. Use a reliable cooling bath or reactor system to maintain the optimal temperature.

  • Monitoring Reaction Progress: Use techniques like TLC, GC, or HPLC to monitor the reaction progress. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.

References

Overcoming matrix effects in (S)-Azelastine bioanalysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) bioanalysis of (S)-Azelastine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the bioanalysis of this compound?

A1: The "matrix" refers to all components in a biological sample (like plasma or serum) other than the analyte of interest, this compound.[1] These components include proteins, salts, lipids, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of Azelastine in the mass spectrometer's ion source.[3][4] This interference can either decrease the analyte signal (ion suppression) or, more rarely, increase it (ion enhancement).[3][4] The result is poor accuracy, imprecision, and unreliable quantification of this compound.[5]

Q2: My results for this compound show poor sensitivity and high variability between samples. Could matrix effects be the cause?

A2: Yes, inconsistent sensitivity and poor reproducibility are classic symptoms of matrix effects.[3] When co-extracted matrix components vary from sample to sample, they can cause unpredictable levels of ion suppression, leading to high variability in the analyte response.[6] This is particularly problematic at the lower limit of quantitation (LLOQ).[7]

Q3: What are the most common sources of matrix effects in human plasma samples for LC-MS analysis?

A3: Phospholipids are one of the most significant causes of matrix effects, particularly ion suppression, in the bioanalysis of plasma samples.[2][8] These endogenous molecules are highly abundant in plasma and are often co-extracted with the target analyte during sample preparation.[7][9] They can interfere with the electrospray ionization (ESI) process and also build up on the LC column, which can degrade chromatographic performance over time.[7]

Q4: How can I improve my sample preparation method to minimize matrix effects for this compound?

A4: Improving sample preparation is the most effective way to reduce matrix effects.[2] While protein precipitation (PPT) is a simple technique, it is often the least effective at removing interfering components like phospholipids.[10] More rigorous methods are recommended:

  • Liquid-Liquid Extraction (LLE): LLE uses an immiscible organic solvent to selectively extract Azelastine from the aqueous plasma matrix, leaving many interferences behind.[2] A validated method for Azelastine uses a mixture of n-hexane and 2-propanol.[11][12]

  • Solid-Phase Extraction (SPE): SPE provides excellent cleanup by using a sorbent bed to retain the analyte while matrix components are washed away.[1][2] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[10]

  • Phospholipid Removal Technologies: Specific products, such as HybridSPE®, are designed to selectively deplete phospholipids from the sample, significantly reducing this primary source of ion suppression.[9][13][14]

Q5: What type of internal standard (IS) is most effective for compensating for matrix effects?

A5: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of Azelastine, is the gold standard.[2][15] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[2][15] By measuring the ratio of the analyte to the SIL-IS, the matrix effect can be effectively normalized, leading to accurate and precise quantification.[16] If a SIL-IS is unavailable, a structural analog like Clomipramine has been successfully used in validated Azelastine assays.[11][12][17]

Q6: My chromatography isn't adequately separating this compound from the matrix interferences. What adjustments can I make?

A6: Optimizing chromatographic conditions is crucial for separating the analyte from co-eluting matrix components.[1] Consider the following adjustments:

  • Mobile Phase pH: Manipulating the pH of the mobile phase can alter the retention of Azelastine relative to interfering compounds.[10]

  • Gradient Optimization: A longer, shallower gradient can improve the resolution between Azelastine and closely eluting matrix components.[10]

  • Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl phase) or using smaller particle columns (UPLC technology) can provide different selectivity and better separation efficiency, which has been shown to reduce matrix effects.[10]

Q7: How should I configure the mass spectrometer for this compound analysis to ensure selectivity?

A7: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[11][17] This involves monitoring a specific precursor-to-product ion transition for the analyte. For Azelastine, a commonly used transition with positive electrospray ionization (ESI+) is m/z 382.2 → 112.0/112.2.[11][12][17] Using a highly specific MRM transition helps to distinguish the analyte signal from background noise and potential interferences.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Analyte Response (Ion Suppression) 1. Inefficient sample cleanup (high levels of phospholipids).[7][8]2. Co-elution of Azelastine with a major matrix component.[1]3. Suboptimal ionization parameters in the MS source.1. Implement a more rigorous sample preparation method such as SPE, LLE, or a dedicated phospholipid removal technique.[2][10][13]2. Adjust the LC gradient to better resolve the analyte peak from the suppression zone.[10]3. Infuse the analyte standard post-column to identify regions of ion suppression and adjust chromatography accordingly.[18]4. Re-optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[17]
High Variability in Results (%RSD > 15%) 1. Inconsistent matrix effects between different samples.[3]2. Lack of an appropriate internal standard (IS) or an IS that does not track the analyte's behavior.[2]3. Analyte instability in the biological matrix.[19]1. Use a stable isotope-labeled internal standard (deuterated Azelastine) to compensate for variability.[15][20]2. Ensure the sample preparation method is robust and consistently applied across all samples.[5]3. Investigate analyte stability by incubating spiked QC samples at relevant temperatures and time points.[19]
Shifting Retention Times 1. Buildup of matrix components (e.g., phospholipids) on the analytical column.[7]2. Changes in mobile phase composition.3. Column degradation.1. Improve sample cleanup to prevent column fouling.[8]2. Include a robust column wash step at the end of each gradient run.3. Prepare fresh mobile phase daily and ensure proper mixing.4. Replace the analytical column.
Poor Peak Shape (Tailing or Fronting) 1. Residual silanol interactions on the column.[19]2. Incompatible reconstitution solvent (solvent effect).3. Column overload.1. Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase or use a column with advanced end-capping.2. Ensure the reconstitution solvent is weaker than the initial mobile phase.[11] 3. Reduce the injection volume or sample concentration.

Data Presentation

Table 1: Summary of a Validated LC-ESI-MS/MS Method for Azelastine in Human Plasma.[11]

ParameterConcentration (pg/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1011.72 - 17.9193.20 - 109.10
LQC304.13 - 11.2387.57 - 109.70
MQC5005.27 - 8.1592.14 - 101.33
HQC40006.55 - 9.3291.21 - 103.20
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Table 2: Qualitative Comparison of Common Sample Preparation Techniques.

TechniqueSelectivity / CleanlinessThroughputAnalyte RecoveryEffectiveness for Matrix Effect Reduction
Protein Precipitation (PPT) LowHighGood, but may be variableLow to Moderate[10]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateVariable, depends on solvent/analyteGood[10]
Solid-Phase Extraction (SPE) HighLow to ModerateGood to ExcellentExcellent[10]
Phospholipid Depletion Very High (for PLs)HighGoodVery Good[13][14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Azelastine from Human Plasma

This protocol is adapted from a validated method for the determination of Azelastine in human plasma.[11][12]

  • Sample Aliquoting: Pipette 1.0 mL of human plasma into a clean polypropylene tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., Clomipramine).

  • Extraction: Add 5.0 mL of extraction solvent (n-hexane: 2-propanol, 97:3, v/v).

  • Mixing: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (acetonitrile: 5 mM ammonium acetate, 1:1, v/v).

  • Injection: Vortex the reconstituted sample and inject a portion into the LC-MS/MS system.

Visualizations

troubleshooting_workflow start Problem Identified: Poor Accuracy or Precision assess_me Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess_me me_present Matrix Effect Confirmed? assess_me->me_present opt_sample_prep Optimize Sample Preparation - Switch from PPT to LLE/SPE - Use Phospholipid Removal me_present->opt_sample_prep Yes end Method Optimized me_present->end No (Investigate other causes) opt_chrom Optimize Chromatography - Adjust Gradient - Change Column/Mobile Phase opt_sample_prep->opt_chrom use_is Implement Appropriate IS - Use Stable Isotope-Labeled IS - Ensure IS tracks analyte opt_chrom->use_is revalidate Re-evaluate Method Performance use_is->revalidate revalidate->me_present Re-assess revalidate->end Pass lle_workflow cluster_prep Sample Preparation Steps plasma 1. Start: 1 mL Plasma Sample add_is 2. Add Internal Standard plasma->add_is add_solvent 3. Add Extraction Solvent (n-hexane:2-propanol) add_is->add_solvent vortex 4. Vortex to Mix add_solvent->vortex centrifuge 5. Centrifuge to Separate Phases vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject is_principle cluster_source In the MS Ion Source analyte This compound is Internal Standard (IS) ratio Measured Ratio (Analyte Signal / IS Signal) Remains Constant matrix Matrix Interferences (e.g., Phospholipids) matrix->analyte Suppresses Signal matrix->is Suppresses Signal result Accurate Quantification ratio->result

References

Technical Support Center: (S)-Azelastine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation and stability issues of (S)-Azelastine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound?

A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic and alkaline environments, oxidizing agents, and light (photolytic degradation).[1][2][3] Forced degradation studies have shown significant degradation under these stress conditions, while thermal degradation is generally less pronounced.[4][5]

Q2: What are the known degradation products of this compound?

A2: Several degradation products of Azelastine have been identified through stress testing.[1][2] Studies have identified up to six degradation products under various conditions such as acidic, alkaline, and oxidative stress.[1][2] While the exact structures are complex, they are formed through processes like hydrolysis and oxidation. One of the identified oxidation products has been isolated and characterized.[1][2]

Q3: My this compound sample shows unexpected peaks in the chromatogram. What could be the cause?

A3: Unexpected peaks in the chromatogram are likely due to the presence of degradation products. This can occur if the sample has been improperly stored or exposed to harsh environmental conditions such as light, extreme pH, or oxidizing agents. It is recommended to perform a forced degradation study to identify potential degradation products and ensure the analytical method is stability-indicating.

Q4: How can I prevent the degradation of this compound during storage and handling?

A4: To minimize degradation, this compound and its formulations should be protected from light and stored in well-closed containers at controlled room temperature. Avoid exposure to strong acids, bases, and oxidizing agents. For liquid formulations, maintaining an appropriate pH is crucial for stability.

Q5: Are there any formulation strategies to improve the stability of this compound?

A5: Yes, formulation strategies can significantly enhance the stability of this compound. These include:

  • pH control: Buffering the formulation to an optimal pH can prevent acid and base-catalyzed hydrolysis.

  • Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.

  • Light Protection: Using opaque or amber-colored packaging can prevent photolytic degradation.

  • Excipient Selection: Careful selection of compatible excipients is crucial. For instance, sorbitol has been used as a taste-masking agent and to achieve iso-osmoticity in nasal spray formulations.[6] Chondroitin has been used to prepare nanosuspensions to improve solubility and stability.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Potency in Formulation Degradation of this compound due to improper storage (exposure to light, heat) or incompatible excipients.1. Review storage conditions and ensure protection from light and heat.2. Conduct compatibility studies with all excipients.3. Utilize a stability-indicating analytical method to quantify the active ingredient and degradation products.
Appearance of Color in Solution Formation of colored degradation products, possibly due to oxidation or photolysis.1. Protect the formulation from light at all stages of manufacturing and storage.2. Consider the addition of an antioxidant to the formulation.3. Identify the colored species using techniques like LC-MS.
Precipitation in Liquid Formulation pH shift leading to precipitation of the free base or interaction with excipients.1. Verify and adjust the pH of the formulation.2. Evaluate the solubility of this compound at different pH values.3. Check for potential interactions with other formulation components.
Inconsistent Analytical Results Non-validated or non-stability-indicating analytical method; sample degradation during analysis.1. Develop and validate a stability-indicating HPLC or UPLC method as per ICH guidelines.2. Ensure the mobile phase and diluents are compatible with this compound.3. Control the temperature of the autosampler to prevent degradation during the analytical run.

Data on this compound Degradation

The following table summarizes the degradation of Azelastine hydrochloride under various stress conditions as reported in forced degradation studies.

Stress ConditionReagent/ConditionDurationTemperatureObserved Degradation (%)Reference
Acid Hydrolysis 0.5 M HCl30 min70°CMajor Degradation[3]
5 M HCl5 h80°CStable[9]
---8.7%[4][5]
Base Hydrolysis 2.0 N NaOH--Significant Degradation[2]
5 M NaOH5 h80°CStable[9]
---15%[4][5]
Oxidative 3% H₂O₂--Significant Degradation[2]
30% H₂O₂5 h80°CStable[9]
---No Significant Degradation[4]
Photolytic (Neutral) Water--Significant Degradation[2]
Photolytic (Acidic) 0.1 N HCl--Significant Degradation[2]
Photolytic (Alkaline) 0.1 N NaOH--Significant Degradation[2]
Thermal Dry Heat8 h70°CStable[9]
---No Significant Degradation[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound and its degradation products.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.04 M), pH adjusted to 3.5

  • This compound reference standard

  • High-purity water

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.04 M phosphate buffer (pH 3.5) in a ratio of 32:68 (v/v).[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[10]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 0.2-20.0 µg/mL).[10]

5. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a known theoretical concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard and sample solutions into the chromatograph.

  • Record the chromatograms and determine the peak areas for this compound and any degradation products.

7. Data Analysis:

  • Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard solution.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Visualizations

Degradation Pathway of this compound

G Azelastine This compound Acid Acid Hydrolysis Azelastine->Acid Base Base Hydrolysis Azelastine->Base Oxidation Oxidation Azelastine->Oxidation Photolysis Photolysis Azelastine->Photolysis DP1 Degradation Product I Acid->DP1 DP3 Degradation Product III Acid->DP3 DP2 Degradation Product II Base->DP2 DP4 Degradation Product IV Base->DP4 DP5 Degradation Product V Oxidation->DP5 DP6 Degradation Product VI Photolysis->DP6

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Azelastine Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Photolytic, Thermal) Sample->Stress Stressed_Sample Stressed Sample Stress->Stressed_Sample HPLC Stability-Indicating HPLC/UPLC Analysis Stressed_Sample->HPLC Data Chromatographic Data HPLC->Data Analysis Identify & Quantify Degradation Products Data->Analysis Report Stability Report Analysis->Report

Caption: General workflow for conducting forced degradation studies of this compound.

References

Technical Support Center: Enhancing the Resolution of Azelastine Enantiomers on Chiralpak Columns

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on the chiral separation of azelastine enantiomers using Chiralpak® columns. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in optimizing your chromatographic methods for enhanced resolution and accurate enantiomeric analysis.

Frequently Asked Questions (FAQs)

Q1: Which Chiralpak columns are recommended for the separation of azelastine enantiomers?

A1: Based on available literature, Chiralpak® IA, Chiralpak® ID, and Chiralpak® AD-H columns have been successfully employed for the chiral separation of azelastine and other structurally related antihistamines.[1][2] The selection of the optimal column often depends on the specific mobile phase conditions and the desired selectivity.

Q2: What are the typical mobile phases used for separating azelastine enantiomers on Chiralpak columns?

A2: Both normal-phase and reversed-phase chromatography can be utilized.

  • Normal-Phase: Mixtures of n-hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol are common. A basic additive like diethylamine (DEA) is typically required to improve peak shape and resolution for basic compounds like azelastine.

  • Reversed-Phase: Mixtures of aqueous buffers (e.g., ammonium bicarbonate) with organic modifiers like acetonitrile or methanol can be used.

Q3: Why is a basic additive necessary in the mobile phase for azelastine separation?

A3: Azelastine is a basic compound containing tertiary amine groups. These groups can interact strongly with residual acidic silanol groups on the silica support of the chiral stationary phase, leading to peak tailing and poor resolution. A basic additive, such as diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase to compete for these active sites, thereby minimizing these secondary interactions and improving peak symmetry.

Q4: How does temperature affect the resolution of azelastine enantiomers?

A4: Temperature is a critical parameter in chiral separations and its effect on resolution can be complex. Generally, lower temperatures tend to increase enantioselectivity, leading to better resolution. However, this can also lead to longer retention times and broader peaks. It is recommended to evaluate a temperature range (e.g., 10°C to 40°C) to find the optimal balance between resolution and analysis time.

Q5: Can I switch between normal-phase and reversed-phase modes with the same Chiralpak column?

A5: This depends on the type of Chiralpak column. Immobilized columns (e.g., Chiralpak IA, IB, IC, ID) are compatible with a wide range of solvents and can be switched between normal-phase, reversed-phase, and polar organic modes. However, coated columns (e.g., Chiralpak AD-H, AS-H) have more restricted solvent compatibility, and switching between incompatible solvent systems can damage the column. Always consult the column's instruction manual before changing solvent systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of azelastine enantiomers on Chiralpak columns.

Problem 1: Poor or No Resolution

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the ratio of the organic modifier (e.g., IPA in hexane). A systematic screening of different modifiers (e.g., ethanol, methanol) can also be beneficial.
Absence or Insufficient Concentration of Basic Additive Add or increase the concentration of a basic additive like DEA (typically 0.1% v/v). This is crucial for improving the peak shape of basic analytes like azelastine.
Incorrect Column Selection Screen different Chiralpak columns (e.g., IA, ID, AD-H) as selectivity can vary significantly between different stationary phases.
Inappropriate Flow Rate In chiral chromatography, lower flow rates often lead to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Unsuitable Temperature Optimize the column temperature. Lower temperatures often enhance enantioselectivity.
Problem 2: Peak Tailing or Broadening

Possible Causes & Solutions

Possible CauseRecommended Solution
Secondary Interactions with Silanol Groups Increase the concentration of the basic additive (e.g., DEA up to 0.5% v/v) to further mask the active sites on the stationary phase.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.
Column Contamination or Degradation Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.
Extra-column Dead Volume Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.

Experimental Protocols

The following are detailed starting protocols for the chiral separation of azelastine enantiomers on Chiralpak columns. These should be considered as starting points for method development and optimization.

Protocol 1: Normal-Phase Separation on Chiralpak IA
  • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the azelastine sample in the mobile phase.

Protocol 2: Reversed-Phase Separation on Chiralpak ID
  • Column: Chiralpak® ID (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the azelastine sample in the mobile phase or a compatible solvent mixture.

Quantitative Data Summary

ColumnMobile Phase SystemExpected Resolution (Rs)Expected Selectivity (α)
Chiralpak IA Normal-Phase (Hexane/IPA/DEA)> 1.51.1 - 1.5
Chiralpak ID Normal-Phase (Hexane/IPA/DEA)> 1.51.1 - 1.6
Chiralpak AD-H Normal-Phase (Hexane/IPA/DEA)> 1.51.1 - 1.7
Chiralpak IA Reversed-Phase (Buffer/ACN)1.0 - 2.01.05 - 1.3
Chiralpak ID Reversed-Phase (Buffer/ACN)1.0 - 2.51.05 - 1.4

Note: These are estimated values. Actual results will vary depending on the specific experimental conditions.

Visualized Workflows

Troubleshooting Workflow for Poor Resolution

PoorResolution start Poor or No Resolution check_mobile_phase Optimize Mobile Phase (Modifier Ratio) start->check_mobile_phase check_additive Check Basic Additive (Presence & Concentration) check_mobile_phase->check_additive If no improvement resolved Resolution Achieved check_mobile_phase->resolved Success check_column Screen Different Chiralpak Columns check_additive->check_column If no improvement check_additive->resolved Success check_flow_rate Reduce Flow Rate check_column->check_flow_rate If no improvement check_column->resolved Success check_temperature Optimize Temperature (Try Lower Temp) check_flow_rate->check_temperature If no improvement check_flow_rate->resolved Success check_temperature->resolved Success MethodDevelopment start Start: Separate Azelastine Enantiomers column_selection Select Chiralpak Column (e.g., IA, ID, AD-H) start->column_selection mobile_phase_screening Screen Mobile Phases (Normal & Reversed Phase) column_selection->mobile_phase_screening mobile_phase_screening->column_selection No Separation additive_optimization Optimize Basic Additive (e.g., DEA concentration) mobile_phase_screening->additive_optimization Partial Separation Observed parameter_optimization Optimize Flow Rate & Temperature additive_optimization->parameter_optimization validation Method Validation parameter_optimization->validation Baseline Resolution Achieved end Final Method validation->end

References

Technical Support Center: Method Refinement for Low-Level Detection of (S)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of (S)-Azelastine. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the low-level detection of this compound?

A1: The most prevalent and sensitive methods for low-level detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices like plasma.[1][2] Chiral chromatography is essential to specifically quantify the (S)-enantiomer.

Q2: Why is chiral separation important for Azelastine analysis?

A2: Azelastine is a chiral molecule, existing as two enantiomers, this compound and (R)-Azelastine. These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is crucial to use a chiral separation method to accurately quantify the desired (S)-enantiomer without interference from the (R)-enantiomer, especially for pharmacokinetic and pharmacodynamic studies.

Q3: What are the typical lower limits of quantification (LLOQ) for this compound in plasma?

A3: LC-MS/MS methods have demonstrated high sensitivity with LLOQs typically in the range of 10-20 pg/mL in human plasma.[1][2] HPLC methods with fluorescence detection can also achieve low detection limits, though they may be slightly higher than those of LC-MS/MS.

Q4: What are the main challenges in developing a robust method for this compound detection?

A4: Key challenges include achieving adequate chiral resolution between the (S) and (R) enantiomers, overcoming matrix effects from biological samples (especially phospholipids in plasma), and minimizing ion suppression in LC-MS/MS to ensure high sensitivity and accuracy.[3]

Troubleshooting Guides

Chiral HPLC Separation
Problem Potential Cause Recommended Solution
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak).
Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its percentage. The addition of acidic or basic additives can also significantly impact separation.[3]
Peak splitting or tailing Column void or contamination.Replace the guard column or the analytical column if flushing does not resolve the issue.
Incompatible injection solvent.Dissolve the sample in the initial mobile phase whenever possible.
Mobile phase pH close to the pKa of Azelastine.Adjust the mobile phase pH to be at least 2 units away from the pKa of Azelastine.
Loss of resolution over time Column degradation or contamination.Implement a column washing procedure after each batch of samples. Ensure proper sample cleanup to minimize matrix components reaching the column.
LC-MS/MS Analysis
Problem Potential Cause Recommended Solution
Low signal intensity / Ion suppression Matrix effects from co-eluting endogenous compounds (e.g., phospholipids).[4]Optimize the chromatographic separation to separate this compound from the phospholipid elution zone. Employ sample preparation techniques that effectively remove phospholipids, such as solid-phase extraction (SPE) or specific phospholipid removal plates.[3][4][5]
Inefficient ionization.Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes, although positive mode is common for basic compounds like Azelastine.[1][6]
Inappropriate internal standard (IS).Use a stable isotope-labeled (SIL) internal standard for this compound if available. If not, select a structural analog that has similar chromatographic and ionization behavior.[7]
High background noise Contamination of the mobile phase, LC system, or MS source.Use high-purity solvents and additives. Regularly clean the MS source.
Inconsistent results Variability in sample preparation.Automate the sample preparation process if possible. Ensure consistent timing and technique for manual steps.
Analyte instability in the matrix.Investigate the stability of this compound in the biological matrix under different storage and handling conditions.

Quantitative Data Summary

The following table summarizes typical performance characteristics of different analytical methods for the detection of Azelastine. Note that specific values can vary depending on the exact experimental conditions and instrumentation.

MethodMatrixLLOQ (pg/mL)Linearity Range (pg/mL)Precision (%RSD)Accuracy (%)Reference
LC-ESI-MS/MSHuman Plasma1010 - 50004.13 - 17.9187.57 - 109.70[1][6]
LC-MS/MSHuman Plasma2020 - 20002.73 - 8.7989.9 - 109.3[2]
RP-HPLCOphthalmic Solution24405000 - 120000< 299 - 102

Experimental Protocols

Detailed LC-MS/MS Method for this compound in Human Plasma

This protocol is a synthesized example based on common practices and published methods.[1][2][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a polypropylene tube, add the internal standard solution.

  • Add 5.0 mL of an extraction solvent (e.g., n-hexane:isopropanol, 97:3 v/v).

  • Vortex mix for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Chromatographic Conditions

  • HPLC System: A system capable of delivering accurate gradients at low flow rates.

  • Chiral Column: A polysaccharide-based column (e.g., Chiralpak IA or similar).

  • Mobile Phase: An optimized mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate) with potential acidic or basic additives to improve peak shape and resolution. A typical starting point could be Acetonitrile:5 mM Ammonium Acetate (70:30, v/v).

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Column Temperature: 25 - 40°C.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Azelastine: m/z 382.2 → 112.2[1][6]

    • Internal Standard (e.g., Clomipramine): m/z 315.3 → 86.1[2]

  • Source Parameters: Optimize nebulizer gas, curtain gas, collision gas, ion spray voltage, and temperature for the specific instrument.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Chiral_Sep Chiral HPLC Separation Inject->Chiral_Sep Ionize Electrospray Ionization (ESI) Chiral_Sep->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification of this compound Detect->Quantify

Caption: Experimental workflow for the low-level detection of this compound.

Histamine_H1_Receptor_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2->Cellular_Response PKC->Cellular_Response Azelastine This compound (Antagonist) Azelastine->H1R Binds & Blocks

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

References

Troubleshooting low recovery of (S)-Azelastine in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of (S)-Azelastine during liquid-liquid extraction (LLE).

Troubleshooting Guide

This guide addresses common issues encountered during the LLE of this compound in a question-and-answer format.

Issue 1: Why is the recovery of this compound lower than expected?

Low recovery is often linked to the pH of the aqueous phase being suboptimal for the extraction of a basic compound like this compound. For efficient partitioning into an organic solvent, the analyte should be in its neutral, un-ionized form.

  • Explanation: this compound is a basic compound with a pKa of approximately 9.54.[1] To ensure it is primarily in its neutral form, the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa. A lower pH will result in the protonation of the molecule, increasing its solubility in the aqueous phase and consequently decreasing its extraction efficiency into the organic phase.

  • Recommendation: Adjust the pH of the aqueous sample to ≥ 11.5 before extraction. It is advisable to test a range of pH values (e.g., 9, 10, 11, 12) to determine the optimal condition for your specific sample matrix.[2]

Issue 2: Could the choice of organic solvent be the reason for poor recovery?

Yes, the selection of an appropriate organic solvent is critical for successful LLE. The ideal solvent should have high solubility for this compound while being immiscible with water.

  • Explanation: The principle of "like dissolves like" is fundamental here. Given the chemical structure of this compound, a moderately polar to nonpolar solvent is generally effective. Some literature on the analysis of azelastine in plasma mentions the use of a mixture of n-hexane and 2-propanol (97:3, v/v) for extraction.[3][4] Methylene chloride has also been noted as a solvent in which azelastine is soluble.[1]

  • Recommendation: If you are experiencing low recovery, consider switching to a different solvent system. A good starting point would be a mixture of a nonpolar solvent with a small amount of a more polar modifier, such as n-hexane with isopropanol or ethyl acetate. It is recommended to test a panel of solvents with varying polarities to find the most effective one for your application.

Issue 3: An emulsion has formed between the aqueous and organic layers. How can this be resolved to improve recovery?

Emulsion formation is a common problem in LLE that can trap the analyte at the interface, leading to significant losses in recovery.[5][6]

  • Explanation: Emulsions are often caused by high concentrations of surfactants, proteins, or lipids in the sample matrix, or by overly vigorous mixing.[6]

  • Recommendations:

    • Prevention: Instead of vigorous shaking, gently invert the extraction vessel multiple times to increase the surface area for extraction without forming a stable emulsion.[6]

    • Breaking an Emulsion:

      • Salting Out: Add a small amount of a saturated salt solution (e.g., sodium chloride) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[5][6]

      • Change in Temperature: Gently warming or cooling the extraction vessel can sometimes destabilize the emulsion.

      • Centrifugation: If the emulsion is persistent, centrifuging the sample can help to separate the layers.

      • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for troubleshooting extraction issues.

PropertyValueSource
Molecular Formula C₂₂H₂₄ClN₃O[1][7][8]
Molecular Weight 381.9 g/mol [1]
pKa (basic) 9.54[1]
LogP 4.9[1]
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO, ethanol, and methylene chloride.[1][9]

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol provides a general procedure for the LLE of this compound from an aqueous sample. Optimization may be required depending on the specific sample matrix and desired purity.

  • Sample Preparation:

    • To 1 mL of the aqueous sample containing this compound, add a suitable buffer to adjust the pH.

    • Using a calibrated pH meter, adjust the pH of the sample to ≥ 11.5 with a suitable base (e.g., 1M NaOH).

  • Extraction:

    • Add 5 mL of the selected organic solvent (e.g., n-hexane:isopropanol (97:3, v/v)) to the pH-adjusted aqueous sample in a sealed extraction vessel.

    • Gently invert the vessel for 5-10 minutes to ensure thorough mixing and partitioning of the analyte. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Allow the layers to separate for at least 5 minutes. If an emulsion has formed, refer to the troubleshooting guide.

    • Carefully transfer the organic layer (top layer, in this case) to a clean collection tube.

  • Drying and Concentration (Optional):

    • To remove any residual water, the organic extract can be passed through a small column of anhydrous sodium sulfate.

    • The organic solvent can be evaporated under a gentle stream of nitrogen to concentrate the this compound.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for HPLC).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during LLE.

TroubleshootingWorkflow start Low this compound Recovery check_ph Is aqueous phase pH >= 11.5? start->check_ph adjust_ph Adjust pH to >= 11.5 with base check_ph->adjust_ph No check_solvent Is the organic solvent optimal? check_ph->check_solvent Yes adjust_ph->check_ph end_good Recovery Improved change_solvent Test alternative solvents (e.g., Ethyl Acetate, MTBE) check_solvent->change_solvent No check_emulsion Is an emulsion present? check_solvent->check_emulsion Yes change_solvent->check_solvent break_emulsion Break emulsion: - Add salt - Centrifuge - Gentle mixing check_emulsion->break_emulsion Yes check_stability Consider analyte stability check_emulsion->check_stability No break_emulsion->check_emulsion stability_measures - Minimize processing time - Work at low temperature check_stability->stability_measures Yes check_stability->end_good No stability_measures->end_good end_bad Further Investigation Needed

References

Technical Support Center: Optimization of Polarimetric Methods for (S)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of polarimetric methods for (S)-Azelastine.

Frequently Asked Questions (FAQs)

Q1: What is the importance of measuring the optical rotation of this compound?

A1: Azelastine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: this compound and (R)-Azelastine. While azelastine is often used as a racemic mixture (an equal mixture of both enantiomers), the individual enantiomers can have different pharmacological and toxicological profiles.[1] Polarimetry is a critical analytical technique used to determine the optical rotation of a sample, which in turn allows for the determination of the enantiomeric purity or enantiomeric excess (e.e.) of this compound.[2] This is crucial for ensuring the quality, efficacy, and safety of the drug substance.[3]

Q2: What is the expected specific rotation for this compound?

Q3: What are the key parameters that can affect the measurement of optical rotation?

A3: Several factors can significantly influence the observed optical rotation. These include:

  • Concentration of the sample: The observed rotation is directly proportional to the concentration of the chiral substance in the solution.[2][4]

  • Path length of the sample cell: The observed rotation is also directly proportional to the path length of the polarimeter cell.[2][4]

  • Wavelength of the light source: The magnitude of optical rotation is dependent on the wavelength of the light used. The sodium D-line (589 nm) is a common standard.[4]

  • Temperature: Temperature can affect the density of the solution and the conformation of the chiral molecule, thereby influencing the optical rotation.[4]

  • Solvent: The nature of the solvent can have a significant impact on the specific rotation of a compound, and in some cases, can even change the sign of the rotation.[2]

Q4: How do I calculate the specific rotation of my this compound sample?

A4: The specific rotation ([α]) is calculated using the following formula:

[α]Tλ = (100 × α) / (l × c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed optical rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/100 mL.

Q5: What is enantiomeric excess (e.e.) and how is it related to optical rotation?

A5: Enantiomeric excess (e.e.), also known as optical purity, is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fraction of each enantiomer. It can be calculated from the observed specific rotation of a mixture and the specific rotation of the pure enantiomer:

e.e. (%) = ([α]observed / [α]max) × 100

Where:

  • [α]observed is the specific rotation of the mixture.

  • [α]max is the specific rotation of the pure enantiomer.

A racemic mixture has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%.

Troubleshooting Guide

This guide addresses common issues encountered during the polarimetric analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or fluctuating readings 1. Air bubbles in the sample cell.2. Temperature fluctuations.3. Unstable light source.4. Particulate matter in the sample solution.1. Carefully fill the sample cell to avoid trapping air bubbles. If bubbles are present, gently tap the cell or re-fill it.2. Allow the instrument and the sample solution to reach thermal equilibrium. Use a temperature-controlled polarimeter if available.3. Allow the polarimeter lamp to warm up and stabilize according to the manufacturer's instructions.4. Filter the sample solution through a suitable syringe filter before measurement.
Observed rotation is outside the expected range (e.g., less negative than expected) 1. Incorrect sample concentration.2. Presence of the (R)-Azelastine enantiomer as an impurity.3. Racemization of the sample.4. Presence of other optically active impurities.1. Accurately prepare the sample solution and verify the concentration.2. The presence of the dextrorotatory (R)-enantiomer will decrease the magnitude of the negative rotation. Consider using a chiral chromatography method (e.g., HPLC) to determine the enantiomeric ratio.[5]3. Azelastine, being a tertiary amine, could potentially undergo racemization under certain conditions (e.g., harsh pH, high temperature). Prepare samples fresh and store them appropriately.[6]4. Analyze the sample for impurities using a suitable chromatographic method.
Observed rotation is close to zero or positive 1. The sample is racemic or contains a significant amount of the (R)-enantiomer.2. Incorrect sample was analyzed.3. The solvent used has a significant effect on the optical rotation, potentially causing a sign change (rare but possible).1. Verify the enantiomeric purity of the sample using a validated chiral separation technique.2. Confirm the identity of the sample using an appropriate spectroscopic method (e.g., IR, NMR).3. Review the literature or perform experiments to understand the effect of the chosen solvent on the specific rotation of this compound.
No reading or an error message on the instrument 1. The sample solution is too opaque or colored.2. The concentration of the sample is too high, leading to excessive light absorption.3. Instrument malfunction.1. If the sample has color, it may interfere with the measurement. Use a polarimeter with a light source wavelength that is not absorbed by the sample.2. Dilute the sample to a concentration that allows for sufficient light transmission.3. Refer to the instrument's user manual for troubleshooting instrument-specific errors. Perform a system suitability check with a certified standard (e.g., quartz plate).

Data Presentation

Table 1: Key Experimental Parameters for Polarimetric Analysis of this compound Hydrochloride

ParameterRecommended ConditionRationale
Wavelength (λ) 589 nm (Sodium D-line)Standard wavelength for pharmacopeial measurements of optical rotation.[4]
Temperature (T) 20°C or 25°C (controlled)Specific rotation is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.[4]
Solvent Methanol or EthanolAzelastine hydrochloride is soluble in these solvents. The choice of solvent should be consistent for all measurements.
Concentration (c) 1.0 g/100 mL (10 mg/mL)A typical concentration for accurate measurement. The concentration should be optimized based on the instrument's sensitivity and the magnitude of the expected rotation.
Path Length (l) 1.0 dm (100 mm)Standard path length for polarimetry cells.
Acceptance Criterion e.g., -45° to -49°Based on the European Pharmacopoeia for racemic Azelastine Hydrochloride, a suitable range for this compound should be established and validated.[3]

Experimental Protocols

1. Preparation of this compound Hydrochloride Solution

  • Accurately weigh approximately 100 mg of the this compound Hydrochloride sample.

  • Quantitatively transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in the chosen solvent (e.g., Methanol).

  • Fill the flask to the mark with the solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter if any particulate matter is visible.

2. Polarimeter Operation and Measurement

  • Turn on the polarimeter and its light source, allowing it to stabilize as per the manufacturer's instructions.

  • Calibrate the instrument using a certified quartz plate or a validated standard.

  • Rinse the sample cell with the solvent to be used for the analysis.

  • Fill the sample cell with the solvent (blank) and take a reading. This value should be close to zero.

  • Rinse the sample cell with the prepared this compound solution.

  • Carefully fill the sample cell with the this compound solution, ensuring there are no air bubbles in the light path.

  • Place the sample cell in the polarimeter.

  • Record the observed optical rotation (α). Take multiple readings and calculate the average.

3. Calculation of Specific Rotation

  • Use the average observed rotation (α), the known concentration (c), and the path length (l) to calculate the specific rotation ([α]) using the formula provided in the FAQs section.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis weigh Weigh this compound HCl dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter blank Measure Blank (Solvent) filter->blank stabilize Stabilize Polarimeter calibrate Calibrate Instrument stabilize->calibrate calibrate->blank sample Measure Sample blank->sample calculate Calculate Specific Rotation sample->calculate compare Compare with Specification calculate->compare

Caption: Experimental workflow for the polarimetric analysis of this compound.

Troubleshooting_Logic start Measurement Issue q1 Are readings inconsistent? start->q1 a1_yes Check for: - Air bubbles - Temperature fluctuations - Particulates q1->a1_yes Yes q2 Is rotation out of spec? q1->q2 No end Issue Resolved a1_yes->end a2_yes Investigate: - Concentration error - Enantiomeric impurity - Racemization q2->a2_yes Yes q3 Is rotation near zero or positive? q2->q3 No a2_yes->end a3_yes Verify: - Sample identity - High (R)-enantiomer content q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting decision tree for polarimetric measurements.

References

Common pitfalls in the analysis of chiral antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of chiral antihistamines.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of antihistamines important?

A1: Many antihistamines are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers.[1] These enantiomers can have different pharmacological, toxicological, and pharmacokinetic properties.[2][3][4] For instance, one enantiomer might be therapeutically active (the eutomer), while the other could be less active, inactive, or even contribute to adverse effects (the distomer).[4] Regulatory agencies, such as the US FDA, mandate the separation and characterization of enantiomers for chiral drugs to ensure their safety and efficacy.[5][6]

Q2: What are the most common analytical techniques for chiral antihistamine analysis?

A2: The most widely used techniques for the enantioseparation of chiral antihistamines are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).[5] Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) are also employed.[5][7] Chiral HPLC, utilizing various chiral stationary phases (CSPs), is often considered the gold standard due to its versatility and the wide availability of columns.[8][9][10]

Q3: What are "matrix effects" in the bioanalysis of chiral antihistamines, and how can they be minimized?

A3: Matrix effects occur during the analysis of biological samples (e.g., plasma, urine) when co-eluting endogenous components interfere with the ionization of the target analyte in mass spectrometry-based detection (LC-MS/MS).[11][12] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[11][13] To minimize matrix effects, one can optimize chromatographic conditions to separate the analyte from interfering matrix components, improve sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction), or use a stable isotope-labeled internal standard.[11][13]

Q4: What is racemization, and how can I prevent it during my analysis?

A4: Racemization is the conversion of one enantiomer into its mirror image, leading to a 1:1 mixture (a racemate). This can occur during sample preparation, storage, or even during the analytical separation itself, leading to an inaccurate determination of the enantiomeric ratio.[14] To prevent racemization, it is crucial to investigate the stability of the chiral antihistamine under various conditions (pH, temperature, light exposure).[14] For example, heating a sample could potentially lead to racemization.[14] Employing mild sample preparation techniques and storing samples at low temperatures can help minimize this risk.

Troubleshooting Guides

Problem 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Symptoms:

  • A single, broad peak instead of two distinct peaks for the enantiomers.

  • Overlapping peaks with a resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral recognition. There is no universal CSP, and the choice is often empirical.[15][16] Consult literature for successful separations of structurally similar compounds.[8] Screen a variety of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic antibiotic-based).[10]
Incorrect Mobile Phase Composition The type and concentration of the organic modifier (e.g., ethanol, isopropanol in normal phase), and the presence of additives (e.g., diethylamine - DEA) can significantly impact resolution.[8][17] Systematically vary the mobile phase composition. For basic antihistamines, adding a small amount of a basic additive like DEA can improve peak shape and resolution.[8]
Suboptimal Temperature Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the column temperature can improve resolution, depending on the specific interaction between the analyte and the CSP. Experiment with a range of column temperatures (e.g., 10°C to 40°C).
Inappropriate Flow Rate A lower flow rate generally increases the interaction time with the CSP, which can lead to better resolution, but also longer analysis times and broader peaks. Optimize the flow rate to find the best balance between resolution and efficiency.[17]
Problem 2: Inconsistent or Non-Reproducible Results

Symptoms:

  • Varying retention times and/or resolution between injections.

  • Poor precision in quantitative analysis.

Possible Causes and Solutions:

CauseSuggested Solution
Column Equilibration Insufficient equilibration of the chiral column with the new mobile phase can lead to drifting retention times. Ensure the column is thoroughly equilibrated before starting the analysis. A stable baseline is a good indicator of equilibration.[18]
Sample Solvent Effects Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion and retention time shifts. Whenever possible, dissolve the sample in the mobile phase.[18]
Method Not Robust Small variations in mobile phase preparation, temperature, or pH can significantly affect the separation. Perform a robustness study during method validation by intentionally making small changes to the method parameters to assess their impact.[19]
Analyte Instability The antihistamine may be degrading or racemizing in the sample solution over time. Investigate the stability of the analyte in the sample solvent at room temperature and under refrigerated conditions.[20]
Problem 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, which can compromise resolution and integration accuracy.

Possible Causes and Solutions:

CauseSuggested Solution
Secondary Interactions with Silica Residual silanol groups on the silica support of the CSP can cause peak tailing for basic compounds like antihistamines. Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to block these active sites.[8]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting. Reduce the injection volume or the sample concentration.
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape. Use a guard column and appropriate sample preparation to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent recommended by the manufacturer.

Experimental Protocols

Key Experiment: Chiral HPLC Method Development for a Novel Antihistamine

This protocol outlines a systematic approach to developing a chiral HPLC method.

  • Analyte and Column Selection:

    • Characterize the physicochemical properties of the antihistamine (pKa, solubility).

    • Based on the structure, select a set of 3-5 chiral stationary phases for initial screening (e.g., cellulose or amylose-based CSPs are often a good starting point for many pharmaceuticals).[8][10]

  • Mobile Phase Screening (Normal Phase):

    • Prepare stock solutions of the racemic antihistamine.

    • Start with a simple mobile phase, such as n-hexane/isopropanol (90:10, v/v).[15]

    • If no separation is observed, systematically vary the alcohol modifier (e.g., ethanol).

    • Introduce a basic additive (e.g., 0.1% DEA) to improve the peak shape of basic antihistamines.[8]

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by finely tuning the ratio of hexane to alcohol.

    • Investigate the effect of column temperature on resolution.

    • Optimize the flow rate to achieve the best balance of resolution and analysis time.

  • Method Validation:

    • Validate the final method according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[19][20]

Quantitative Data Summary

The following table summarizes representative chromatographic data for the chiral separation of various antihistamines from the literature.

AntihistamineChiral Stationary PhaseMobile PhaseResolution (Rs)Reference
CetirizineChiralpak ICn-Hexane/Isopropanol/DEA (60:40:0.1, v/v/v)3.74[17]
DoxylamineChiralpak ICn-Hexane/Ethanol/DEA (90:10:0.1, v/v/v)1.85[17]
HydroxyzineChiralpak ICn-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)1.74[17]
CarbinoxamineChiralpak IDAcetonitrile/Water/Ammonia solution (90:10:0.1, v/v/v)3.82[21]
PheniramineAmyCoatn-Hexane/2-Propanol/DEA (85:15:0.1, v/v)>1.5[8]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_screen 2. Screening cluster_opt 3. Optimization cluster_val 4. Validation prep_analyte Prepare Racemic Antihistamine Standard screen_mp Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) prep_analyte->screen_mp prep_csp Select Initial Set of Chiral Columns prep_csp->screen_mp screen_additive Test Effect of Basic Additive (e.g., 0.1% DEA) screen_mp->screen_additive opt_ratio Optimize Modifier Ratio screen_additive->opt_ratio Partial Separation Achieved opt_temp Optimize Column Temperature opt_ratio->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow validate Validate Method (ICH) opt_flow->validate Optimal Conditions Found

Caption: Chiral HPLC Method Development Workflow.

troubleshooting_resolution start Poor or No Enantiomeric Resolution cause1 Inappropriate CSP? start->cause1 cause2 Suboptimal Mobile Phase? start->cause2 cause3 Incorrect Temperature? start->cause3 solution1 Screen different CSPs (e.g., polysaccharide, protein-based) cause1->solution1 solution2 Vary organic modifier type/ratio. Add basic modifier (e.g., DEA). cause2->solution2 solution3 Test a range of column temperatures. cause3->solution3

Caption: Troubleshooting Poor Enantiomeric Resolution.

References

Validation & Comparative

Comparative Pharmacological Analysis of (S)-Azelastine and (R)-Azelastine: An Overview of a Racemic Compound

Author: BenchChem Technical Support Team. Date: November 2025

Azelastine is a second-generation antihistamine and mast cell stabilizer widely used in the treatment of allergic rhinitis and conjunctivitis. It is administered clinically as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. [1][2][3] A comprehensive review of the available scientific literature indicates that there is no significant difference in the pharmacological activity between the (S)- and (R)-enantiomers of azelastine.[1][2][4][5] This guide, therefore, summarizes the pharmacological properties of the racemic mixture of azelastine, as the separation of its enantiomers for therapeutic use has not been found to be advantageous.

Multi-faceted Mechanism of Action

Azelastine's therapeutic efficacy stems from its complex mechanism of action, which extends beyond simple histamine H1 receptor antagonism.[5][6] The primary pharmacological activities of racemic azelastine include:

  • Histamine H1 Receptor Antagonism: Azelastine is a potent and selective antagonist of the histamine H1 receptor.[2] This action blocks the effects of histamine, a key mediator of allergic symptoms such as itching, sneezing, and rhinorrhea.[2] The H1-receptor binding of azelastine is approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[6][7]

  • Mast Cell Stabilization: Azelastine inhibits the release of histamine and other inflammatory mediators, such as leukotrienes and cytokines, from mast cells.[5][8] This stabilization of mast cells prevents the initiation of the allergic cascade.

  • Inhibition of Leukotriene Synthesis: Azelastine has been shown to inhibit the synthesis of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules.[9][10] Specifically, it has been found to inhibit leukotriene C4 synthase.[9]

The following diagram illustrates the primary signaling pathway affected by azelastine's H1 receptor antagonism.

Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates Azelastine (S)-/(R)-Azelastine Azelastine->H1R antagonizes PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto Ca²⁺ (cytosol) Ca_ER->Ca_cyto NFkB NF-κB PKC->NFkB activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Figure 1: Histamine H1 Receptor Signaling and Azelastine's Antagonism.

Quantitative Data on Racemic Azelastine's Activity

While comparative data for the individual enantiomers is not available, studies on the racemic mixture have established its potency.

ActivityParameterValueCell/Tissue Model
Leukotriene Synthesis Inhibition IC500.9-1.1 µMHuman neutrophils and eosinophils
IC5010 µMIntact murine peritoneal cells
IC5014 µMChopped guinea pig liver

IC50: The half maximal inhibitory concentration.

Experimental Protocols

The following are summaries of typical experimental protocols used to determine the pharmacological activity of azelastine.

Radioligand Binding Assay for H1 Receptor Affinity

This assay is used to determine the binding affinity of a compound to the histamine H1 receptor.

Radioligand Binding Assay Workflow cluster_workflow Experimental Workflow step1 Prepare cell membranes expressing H1 receptors step2 Incubate membranes with radiolabeled ligand (e.g., [³H]pyrilamine) and varying concentrations of Azelastine step1->step2 step3 Separate bound from free radioligand via filtration step2->step3 step4 Quantify radioactivity of bound ligand step3->step4 step5 Calculate Ki or IC50 values to determine binding affinity step4->step5

Figure 2: Workflow for a Radioligand Binding Assay.
Leukotriene Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the production of leukotrienes in inflammatory cells.

Leukotriene Synthesis Inhibition Assay Workflow cluster_workflow Experimental Workflow step1 Isolate inflammatory cells (e.g., neutrophils, eosinophils) step2 Pre-incubate cells with varying concentrations of Azelastine step1->step2 step3 Stimulate cells with an agent that induces leukotriene synthesis (e.g., calcium ionophore A23187) step2->step3 step4 Extract leukotrienes from the cell supernatant step3->step4 step5 Quantify leukotriene levels using techniques like HPLC or ELISA step4->step5 step6 Calculate IC50 values to determine inhibitory potency step5->step6

References

(S)-Azelastine vs. Racemic Azelastine: A Comparative Efficacy Review

Author: BenchChem Technical Support Team. Date: November 2025

Azelastine is a second-generation antihistamine and mast cell stabilizer widely used for the management of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. A comprehensive review of the existing scientific literature reveals a consensus that there is no significant difference in the primary pharmacological activity between the individual enantiomers of azelastine.[1][2][3][4] In vitro studies have indicated that both the (S)- and (R)-forms contribute to the overall therapeutic effect of the racemic mixture.[1] Consequently, there is a notable absence of clinical trials or head-to-head comparative studies evaluating the efficacy of (S)-Azelastine in isolation against the racemic mixture.

This guide, therefore, provides a detailed overview of the established efficacy and pharmacological profile of racemic azelastine, which represents the clinically utilized and extensively studied form of the drug.

Pharmacological Profile of Racemic Azelastine

Racemic azelastine exerts its therapeutic effects through a multi-faceted mechanism of action.[5][6] It is a potent, selective antagonist of the histamine H1 receptor, competitively inhibiting the binding of histamine and thereby reducing the classic symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[7] Beyond its antihistaminic activity, azelastine also demonstrates mast cell stabilizing properties, which inhibit the release of various inflammatory mediators, including histamine, tryptase, leukotrienes, and pro-inflammatory cytokines, from mast cells.[2][8] This dual action contributes to its effectiveness in managing both the early and late phases of the allergic response.

Signaling Pathway of Racemic Azelastine

Racemic_Azelastine_Mechanism cluster_mast_cell Mast Cell cluster_effector_cell Effector Cell (e.g., Smooth Muscle, Endothelial Cell) Allergen Allergen IgE IgE Receptor Allergen->IgE binds Degranulation Mast Cell Degranulation IgE->Degranulation activates Azelastine_Mast Racemic Azelastine Azelastine_Mast->Degranulation inhibits Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor binds Symptom_Response Allergic Symptom (e.g., Vasodilation, Pruritus) H1_Receptor->Symptom_Response activates Azelastine_H1 Racemic Azelastine Azelastine_H1->H1_Receptor antagonizes

Caption: Mechanism of Action of Racemic Azelastine.

Clinical Efficacy of Racemic Azelastine

Numerous clinical trials have demonstrated the efficacy and safety of racemic azelastine nasal spray in the treatment of seasonal and perennial allergic rhinitis. The data consistently show a rapid onset of action and significant improvement in nasal and ocular symptoms compared to placebo.

Efficacy EndpointRacemic Azelastine FormulationKey FindingsReference
Total Nasal Symptom Score (TNSS) 0.15% Nasal SprayStatistically significant improvement in TNSS compared to placebo, with onset of action within 30 minutes.[9][10]
TNSS 0.10% & 0.15% Nasal SprayBoth concentrations showed significant improvement in TNSS vs. placebo; 0.15% showed numerically greater improvement.[9]
Individual Nasal Symptoms 0.15% Nasal SpraySignificant improvement in runny nose, itchy nose, nasal congestion, and sneezing compared to placebo.[9]
Ocular Symptoms Nasal Spray (unspecified conc.)Effective in treating ocular symptoms associated with allergic rhinitis.[5]

Experimental Protocols

The clinical efficacy of racemic azelastine has been evaluated in numerous randomized, double-blind, placebo-controlled trials. A common study design is outlined below.

Randomized Controlled Trial for Allergic Rhinitis

Experimental_Workflow cluster_screening Patient Recruitment cluster_treatment Treatment Phase cluster_assessment Efficacy and Safety Assessment Screening Screening of Patients with Allergic Rhinitis Inclusion Inclusion Criteria Met (e.g., age, symptom severity) Screening->Inclusion Exclusion Exclusion Criteria Met (e.g., conflicting medications) Screening->Exclusion Randomization Randomization Inclusion->Randomization Group_A Group A: Racemic Azelastine Nasal Spray Randomization->Group_A Group_B Group B: Placebo Nasal Spray Randomization->Group_B Treatment_Period Double-Blind Treatment Period (e.g., 2-4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Symptom_Scores Daily Symptom Scoring (e.g., TNSS) Treatment_Period->Symptom_Scores Safety_Monitoring Adverse Event Monitoring Treatment_Period->Safety_Monitoring Data_Analysis Statistical Analysis of Efficacy and Safety Data Symptom_Scores->Data_Analysis Safety_Monitoring->Data_Analysis

Caption: Generalized Clinical Trial Workflow.

Methodology:

  • Patient Population: Adult and adolescent patients with a documented history of seasonal or perennial allergic rhinitis and a baseline Total Nasal Symptom Score (TNSS) indicative of moderate-to-severe symptoms.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Intervention: Patients are randomized to receive either racemic azelastine nasal spray (e.g., 0.1% or 0.15% concentration, one or two sprays per nostril twice daily) or a matching placebo nasal spray for a predefined treatment period (typically 2 to 4 weeks).

  • Efficacy Assessments: The primary efficacy endpoint is typically the change from baseline in the 12-hour reflective TNSS. The TNSS is a composite score of four individual nasal symptoms: nasal congestion, runny nose, itchy nose, and sneezing, each rated on a severity scale. Secondary endpoints often include changes in individual symptom scores and the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ).

  • Safety Assessments: Safety is monitored through the recording of adverse events, physical examinations, and vital sign measurements throughout the study.

Conclusion

The available evidence indicates that azelastine is a clinically effective and well-tolerated treatment for allergic rhinitis. It is marketed and studied as a racemic mixture. Scientific literature and regulatory documents consistently state that there is no known difference in the pharmacological activity of the (S)- and (R)-enantiomers.[1][2][3] As such, a comparative efficacy analysis between this compound and racemic azelastine is not feasible based on current data. The therapeutic benefits observed in clinical practice are attributed to the combined action of both enantiomers present in the racemic formulation.

References

Lack of Evidence for Enhanced Binding Affinity of (S)-Azelastine to the H1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Azelastine, a potent second-generation histamine H1 receptor antagonist, is clinically administered as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers. Contrary to the premise of an enhanced binding affinity for the (S)-enantiomer, a review of the available scientific literature reveals no significant difference in the in vitro pharmacological activity, including binding affinity to the H1 receptor, between the two enantiomers. [1][2][3] This comparison guide summarizes the existing data on Azelastine's interaction with the H1 receptor and outlines the experimental methodologies used to assess binding affinity.

Comparative Binding Affinity Data

Current research indicates that both enantiomers of Azelastine contribute to its therapeutic effects. In vitro studies have not demonstrated a notable difference in the binding affinity of (S)-Azelastine and (R)-Azelastine for the histamine H1 receptor.[1][2] Azelastine, as a racemic mixture, exhibits high affinity for the H1 receptor, with its binding being approximately tenfold greater than that of chlorpheniramine on a milligram-per-milligram basis.[1][4][5]

CompoundReceptorBinding Affinity (IC50/Ki)Reference
Azelastine (racemic)Human H1 ReceptorHigh affinity, consistently low IC50 values
This compoundHuman H1 ReceptorNo significant difference from (R)-Azelastine reported[3]
(R)-AzelastineHuman H1 ReceptorNo significant difference from this compound reported[1][3]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the inhibitory concentration (IC50) of a test compound (e.g., this compound, (R)-Azelastine) for the histamine H1 receptor.

Materials:

  • Radioligand: A radioactively labeled compound known to bind with high affinity and specificity to the H1 receptor (e.g., [3H]pyrilamine).

  • Cell Membranes: A preparation of cell membranes expressing the human H1 receptor.

  • Test Compounds: this compound, (R)-Azelastine, and a reference compound (e.g., racemic Azelastine).

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Scintillation Fluid and Counter: For detection of radioactivity.

Methodology:

  • Preparation of Reagents: Dilute the cell membranes, radioligand, and test compounds to the desired concentrations in the incubation buffer.

  • Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes with no test compound (total binding) and tubes with an excess of a non-labeled H1 antagonist (non-specific binding).

  • Equilibrium: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

H1 Receptor Signaling Pathway

Azelastine functions as an inverse agonist at the H1 receptor. Upon binding, it not only blocks the action of histamine but also reduces the basal activity of the receptor. This interaction inhibits the downstream signaling cascade that leads to allergic symptoms.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Azelastine This compound (Racemic) Azelastine->H1R Inhibits Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Allergic_Symptoms Allergic Symptoms (Inflammation, Vasodilation, etc.) Ca->Allergic_Symptoms NFkB NF-κB Activation PKC->NFkB NFkB->Allergic_Symptoms

Caption: H1 Receptor Signaling Pathway and Azelastine's Mechanism of Action.

Experimental Workflow for Binding Affinity Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound to a target receptor.

Experimental_Workflow Start Start: Prepare Reagents Incubation Incubate: - H1 Receptor Membranes - [3H]pyrilamine (Radioligand) - Test Compound (this compound) Start->Incubation Filtration Separate Bound from Unbound (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Measure Radioactivity (Scintillation Counting) Washing->Scintillation Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50/Ki Scintillation->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The available scientific evidence does not support the hypothesis of an enhanced binding affinity of this compound for the H1 receptor compared to its (R)-enantiomer. Azelastine is clinically effective as a racemic mixture, with both enantiomers likely contributing to its therapeutic action. Future studies employing stereoselective synthesis and separation of the enantiomers, followed by rigorous comparative binding assays, would be necessary to definitively confirm or refute any potential differences in their interaction with the H1 receptor. However, based on current knowledge, there is no validation for a superior binding affinity of this compound.

References

A Comparative Analysis of (S)-Azelastine and Other Second-Generation Antihistamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of leading second-generation antihistamines, with a focus on (S)-Azelastine.

This guide provides a comprehensive comparative study of this compound and other prominent second-generation antihistamines, including Levocetirizine, Fexofenadine, Loratadine, and Desloratadine. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, quantitative performance data, and the detailed experimental protocols used for their evaluation.

Executive Summary

Second-generation antihistamines represent a cornerstone in the management of allergic conditions. They offer high selectivity for the histamine H1 receptor with a favorable safety profile, most notably a significant reduction in sedative effects compared to their first-generation predecessors. Among these, this compound, the pharmacologically active enantiomer of Azelastine, distinguishes itself through a dual mechanism of action: potent H1 receptor antagonism and mast cell stabilization. This guide provides a head-to-head comparison of this compound with other leading second-generation antihistamines, supported by experimental data to inform research and development decisions.

Mechanism of Action: A Dual Approach

The primary mechanism of action for all second-generation antihistamines is the competitive antagonism of the histamine H1 receptor. By binding to this receptor, they prevent histamine from eliciting pro-inflammatory and allergic responses.

However, some second-generation antihistamines, notably Azelastine, exhibit additional pharmacological properties. Azelastine has been shown to possess mast cell-stabilizing effects, thereby inhibiting the release of histamine and other inflammatory mediators from mast cells. This dual action—blocking histamine's effects and preventing its release—suggests a broader therapeutic potential in managing allergic inflammation.

The signaling pathway for H1 receptor antagonism involves the blockade of the Gq/11 protein-coupled receptor, preventing the activation of phospholipase C and the subsequent downstream signaling cascade that leads to the classic allergic symptoms. Azelastine's mast cell stabilization is believed to occur through the inhibition of intracellular calcium ion influx and the modulation of the protein kinase C (PKC) signaling pathway, ultimately preventing the degranulation of mast cells.

Quantitative Performance Data

To facilitate a direct comparison of this compound with other leading second-generation antihistamines, the following tables summarize key quantitative data from in vitro studies.

Table 1: Histamine H1 Receptor Binding Affinity (Ki)

Lower Ki values indicate a higher binding affinity for the H1 receptor.

AntihistamineKi (nM)Reference(s)
This compoundNot explicitly found for the (S)-enantiomer, but Azelastine has high affinity.
Levocetirizine3[1][2][3]
Desloratadine0.87 - 1.1[4]
Fexofenadine10[5][6]
LoratadineKi values vary, but it is a potent H1 antagonist.[7][8][9][10][11][12]
Cetirizine6[13][2][3][14][15][16][17][18][19][20][21]
Table 2: Mast Cell Stabilization (IC50 for Histamine Release Inhibition)

Lower IC50 values indicate greater potency in inhibiting histamine release from mast cells.

AntihistamineIC50 (µM)Cell TypeStimulusReference(s)
Azelastine4.8Rat Peritoneal Mast CellsIgE-mediated[23]
Azelastine5Rat Peritoneal Mast CellsCalcium Ionophore A23187[24]
CetirizineSignificantly reduced degranulation at 100 µM and 1 mMRat Peritoneal Mast Cells[15]
DesloratadineDose-dependent inhibition of histamine release (300 nM to 100 µM)Human Peripheral Blood BasophilsIgE and non-IgE mediated[4]
LoratadineIC50: 10-50 µM (inhibition of neoplastic mast cell growth)Human and Canine Neoplastic Mast CellsSpontaneous Growth[8][9]
FexofenadineNo substantial growth-inhibitory effects on neoplastic mast cellsHuman and Canine Neoplastic Mast CellsSpontaneous Growth[9]

Note: The experimental conditions, including cell type and stimulus, can significantly impact the IC50 values. The data presented here is for comparative purposes, and direct comparisons should be made with caution.

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Displacement Assay)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the histamine H1 receptor.

1. Materials:

  • HEK293 cells stably transfected with the human histamine H1 receptor.

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand: [³H]mepyramine.

  • Non-labeled competitor (e.g., mianserin) for non-specific binding determination.

  • Test compounds (e.g., this compound, Levocetirizine, etc.) at various concentrations.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

2. Procedure:

  • Prepare cell membranes from HEK293-H1R cells.

  • Incubate a fixed concentration of [³H]mepyramine with the cell membranes in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled competitor.

  • In parallel, incubate the radioligand and cell membranes with increasing concentrations of the test compound.

  • Incubate the mixtures at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25][26][27]

Mast Cell Degranulation Assay (Histamine Release Assay)

This protocol describes a common method to assess the mast cell stabilizing properties of a compound by measuring the inhibition of histamine release.

1. Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells.

  • Cell culture medium and supplements.

  • Sensitizing agent (e.g., anti-DNP IgE).

  • Stimulating agent (e.g., DNP-HSA, compound 48/80, calcium ionophore A23187).

  • Tyrode's buffer or similar physiological buffer.

  • Test compounds at various concentrations.

  • Lysis buffer (e.g., Triton X-100).

  • Histamine ELISA kit or fluorometric assay reagents (o-phthalaldehyde).

  • Microplate reader.

2. Procedure:

  • Culture and sensitize mast cells with IgE overnight.

  • Wash the cells to remove unbound IgE.

  • Pre-incubate the sensitized cells with various concentrations of the test compound or vehicle control for a specified time.

  • Stimulate the cells with the appropriate antigen or secretagogue to induce degranulation. Include a negative control (unstimulated cells) and a positive control (stimulated cells without test compound).

  • To determine total histamine content, lyse a separate aliquot of cells.

  • Centrifuge the cell suspensions to pellet the cells.

  • Collect the supernatants.

  • Measure the histamine concentration in the supernatants and the cell lysate using an ELISA kit or a fluorometric assay.

  • Calculate the percentage of histamine release for each condition: % Release = (Histamine in supernatant / Total histamine) x 100.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of the stimulated histamine release) by plotting the percentage of inhibition against the log concentration of the test compound.[28][29][30][31][32]

Clinical Trial Methodology: Total Nasal Symptom Score (TNSS)

The Total Nasal Symptom Score (TNSS) is a common and validated patient-reported outcome used in clinical trials to assess the efficacy of treatments for allergic rhinitis.

1. Symptom Assessment: Patients are asked to rate the severity of four core nasal symptoms:

  • Rhinorrhea (runny nose)
  • Nasal congestion (stuffy nose)
  • Nasal itching
  • Sneezing

2. Scoring System: Each symptom is typically rated on a 4-point Likert scale:

  • 0 = No symptom
  • 1 = Mild symptom
  • 2 = Moderate symptom
  • 3 = Severe symptom

3. Calculation: The TNSS is the sum of the scores for the four individual symptoms, with a possible total score ranging from 0 to 12.

4. Data Collection: Patients typically record their symptom scores in a daily diary, often in the morning and evening, to capture both reflective (over the past 12 hours) and instantaneous (at the time of assessment) symptom severity.

5. Efficacy Endpoint: The primary efficacy endpoint in a clinical trial is often the change from baseline in the mean TNSS over the treatment period compared to placebo or an active comparator.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

H1_Receptor_Antagonism Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq/11-coupled) Histamine->H1_Receptor Binds & Activates PLC Phospholipase C (PLC) H1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., vasodilation, smooth muscle contraction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Antihistamine This compound & Other 2nd Gen. Antihistamines Antihistamine->H1_Receptor Blocks Binding

Caption: H1 Receptor Antagonism Pathway.

Mast_Cell_Stabilization cluster_mast_cell Allergen Allergen IgE IgE Allergen->IgE Binds to Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Cross-links Signaling_Cascade Signaling Cascade Fc_epsilon_RI->Signaling_Cascade Initiates Mast_Cell Mast Cell Ca_Influx ↑ Intracellular Ca²⁺ Signaling_Cascade->Ca_Influx NF_kB_Activation NF-κB Activation Signaling_Cascade->NF_kB_Activation Degranulation Degranulation Ca_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, Cytokines NF_kB_Activation->Mediator_Release Degranulation->Mediator_Release Azelastine This compound Azelastine->Ca_Influx Inhibits Azelastine->NF_kB_Activation Inhibits

Caption: Mast Cell Stabilization by this compound.

Experimental_Workflow cluster_H1_Binding H1 Receptor Binding Assay cluster_Mast_Cell Mast Cell Degranulation Assay H1R_Membranes H1R Membranes Incubation Incubation H1R_Membranes->Incubation Radioligand [³H]mepyramine Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calculation Ki Calculation Counting->Ki_Calculation Mast_Cells Mast Cells Sensitization IgE Sensitization Mast_Cells->Sensitization Preincubation Pre-incubation with Test Compound Sensitization->Preincubation Stimulation Stimulation Preincubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Histamine_Measurement Histamine Measurement Supernatant_Collection->Histamine_Measurement IC50_Calculation IC50 Calculation Histamine_Measurement->IC50_Calculation

Caption: In Vitro Experimental Workflow.

Conclusion

References

Stereospecific Binding of Azelastine Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereospecific binding of azelastine enantiomers to the histamine H1 receptor. Azelastine, a potent second-generation antihistamine, is clinically administered as a racemic mixture of its (S)- and (R)-enantiomers.[1][2][3] While the therapeutic efficacy of the racemic mixture is well-established, an examination of the stereospecific interactions of its individual enantiomers with the target receptor is crucial for a comprehensive understanding of its pharmacological profile.

Comparison of Binding Affinities

Extensive literature review reveals that while azelastine is a chiral compound, in vitro studies have consistently reported no significant difference in the pharmacological activity between its (S)- and (R)-enantiomers.[1] Consequently, specific binding affinity data (e.g., Ki or IC50 values) for the individual enantiomers are not available in published literature. The focus of research has been on the racemic mixture.

Azelastine, as a racemate, demonstrates high affinity for the histamine H1 receptor.[4] Competitive radioligand binding assays have shown that azelastine effectively displaces radiolabeled ligands from the H1 receptor, confirming its potent antagonist activity.[4] In contrast, azelastine exhibits very low affinity for β-adrenergic and muscarinic receptors.[4]

Table 1: Receptor Binding Affinity of Racemic Azelastine

Receptor SubtypeLigandBinding Affinity (IC50)
Histamine H1Racemic AzelastineHigh (Specific values vary across studies)
Beta-adrenergicRacemic AzelastineVery Low
MuscarinicRacemic AzelastineVery Low

Note: Specific IC50 values for racemic azelastine are not consistently reported across all studies, but its high affinity for the H1 receptor is a consensus finding.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade.[5][6] This pathway plays a central role in allergic and inflammatory responses. Azelastine, as an antagonist (or more accurately, an inverse agonist), binds to the H1 receptor and prevents its activation by histamine, thereby mitigating the allergic response.[7]

H1_Signaling_Pathway cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1_Receptor Activates Azelastine Azelastine Azelastine->H1_Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Allergic_Response Allergic Response Ca2_release->Allergic_Response Leads to PKC_activation->Allergic_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Azelastine.

Experimental Protocols

The determination of binding affinity for H1 receptor antagonists like azelastine is typically performed using a competitive radioligand binding assay.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing H1R) Incubation_Step Incubate Membrane Prep, Radioligand, and Competitor Membrane_Prep->Incubation_Step Radioligand_Prep Radioligand Preparation (e.g., [3H]pyrilamine) Radioligand_Prep->Incubation_Step Competitor_Prep Competitor Preparation (Azelastine Enantiomers) Competitor_Prep->Incubation_Step Filtration Rapid Filtration (to separate bound and free radioligand) Incubation_Step->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (calculate IC50 and Ki values) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology for a Histamine H1 Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the histamine H1 receptor (e.g., human lung tissue or CHO cells transfected with the human H1 receptor gene) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a series of tubes, add a constant concentration of a suitable radioligand, such as [3H]pyrilamine (a selective H1 antagonist).

    • To these tubes, add increasing concentrations of the unlabeled competitor compound (e.g., racemic azelastine or its individual enantiomers).

    • Initiate the binding reaction by adding the prepared membrane suspension.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While azelastine is a chiral molecule, the available scientific literature indicates a lack of significant stereospecificity in its binding to the histamine H1 receptor. Both the (S)- and (R)-enantiomers are considered to contribute to the pharmacological activity of the racemic mixture. The primary mechanism of action for azelastine is potent antagonism of the H1 receptor, which can be quantitatively assessed using competitive radioligand binding assays. Further research into the subtle kinetic differences in binding and dissociation of the individual enantiomers could potentially provide a more nuanced understanding of azelastine's pharmacological profile.

References

A Head-to-Head In-Vitro Comparison of Levoazelastine and Levocetirizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of two prominent second-generation antihistamines, levoazelastine and levocetirizine. The following sections detail their performance based on experimental data from publicly available literature, focusing on key mechanisms of action relevant to the management of allergic conditions.

Comparative Performance Data

The following tables summarize the available quantitative data for levoazelastine and levocetirizine across three critical in-vitro assays: histamine H1 receptor binding, mast cell stabilization, and cytokine inhibition.

Disclaimer: The data presented below is compiled from various independent studies. Direct head-to-head comparative studies for all metrics were not available. Therefore, variations in experimental conditions (cell lines, reagents, protocols, etc.) should be considered when interpreting these results.

Histamine H1 Receptor Binding Affinity

Histamine H1 receptor antagonism is the primary mechanism of action for both levoazelastine and levocetirizine. The binding affinity to this receptor is a key indicator of their potency.

CompoundParameterValueCell LineRadioligandReference
Levocetirizine Ki3 nMCHO[3H]mepyramine[1]
Azelastine *IC50"As low or lower than other antihistamines"Human Lung[3H]pyrilamine[2]

*Azelastine is the racemic mixture of levoazelastine and its dextro-enantiomer. In-vitro studies have noted no significant difference in the pharmacologic activity between the enantiomers[3].

Mast Cell Stabilization

The ability to stabilize mast cells and inhibit the release of histamine and other pro-inflammatory mediators is a crucial secondary property of some antihistamines.

CompoundAssayConcentration% Inhibition / EffectCell TypeReference
Levocetirizine Exocytosis Inhibition1 mMAlmost total inhibitionRat Peritoneal Mast Cells
Azelastine Mediator Release Inhibition24 µMMaximal inhibitionHuman Mast Cells
Azelastine TNF-α Release (Ag-induced)IC50 = 25.7 µM50%Rat Mast Cell Line (RBL-2H3)[4]
Azelastine TNF-α Release (ionomycin-induced)IC50 = 1.66 µM50%Rat Mast Cell Line (RBL-2H3)[4]
Cytokine Inhibition

The modulation of cytokine release from various immune cells contributes to the anti-inflammatory effects of these compounds.

CompoundCytokine(s) InhibitedConcentrationCell TypeStimulusReference
Levocetirizine IL-6, IL-80.5 - 50 nMHuman Nasal Epithelial CellsRhinovirus[5]
Levocetirizine GM-CSF, IL-82.5 - 10 µMA549 (Human Airway Epithelial Cells)IL-1β
Levocetirizine TNF-α, IL-1βNot specifiedRat Lung TissueCyclophosphamide[6][7]
Azelastine IL-6, TNF-α, IL-86 - 60 µMHuman Mast Cellsanti-IgE[8]
Azelastine TNF-αNot specifiedHuman PBMC & U937 cellsPHA & TPA[9]

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is based on the methodology described by Gillard et al. (2002)[1].

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.

  • [3H]mepyramine (radioligand).

  • Test compounds (levocetirizine, levoazelastine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the CHO cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This is a common method to assess mast cell stabilization.

Objective: To measure the ability of a test compound to inhibit the release of β-hexosaminidase, a marker of mast cell degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3) or primary mast cells.

  • Cell culture medium.

  • Stimulating agent (e.g., antigen, compound 48/80, calcium ionophore A23187).

  • Test compounds.

  • Tyrode's buffer.

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate.

  • Stop solution (e.g., 0.1 M carbonate buffer).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed mast cells in a 96-well plate and culture overnight.

  • Sensitization (if using antigen): If using an antigen as a stimulus, sensitize the cells with IgE overnight.

  • Pre-incubation: Wash the cells and pre-incubate with varying concentrations of the test compound in Tyrode's buffer for a specified time (e.g., 30 minutes).

  • Stimulation: Add the stimulating agent to induce degranulation and incubate for a specific period (e.g., 30-60 minutes).

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay: In a new plate, mix the supernatant with the pNAG substrate and incubate to allow for the enzymatic reaction.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (total lysis of cells) and a negative control (unstimulated cells). Determine the IC50 value of the test compound.

Cytokine Release Assay (ELISA)

This protocol outlines a general method for measuring cytokine inhibition.

Objective: To quantify the effect of a test compound on the release of specific cytokines from immune cells.

Materials:

  • Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), specific cell lines).

  • Cell culture medium.

  • Stimulating agent (e.g., lipopolysaccharide (LPS), phytohemagglutinin (PHA)).

  • Test compounds.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest (e.g., IL-6, TNF-α).

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment: Culture the cells in a multi-well plate and pre-treat with various concentrations of the test compound.

  • Stimulation: Add the stimulating agent to the cell cultures and incubate for a period sufficient to induce cytokine production (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of the cytokine. Determine the concentration of the cytokine in the supernatants from the standard curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Antihistamine Levoazelastine / Levocetirizine Antihistamine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Mast Cells in 96-well plate B Pre-incubate with Levoazelastine or Levocetirizine A->B C Induce Degranulation (e.g., with Compound 48/80) B->C D Incubate for 30 min C->D E Centrifuge & Collect Supernatant D->E F Add β-Hexosaminidase Substrate (pNAG) E->F G Incubate & Stop Reaction F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Mast Cell Degranulation Assay Workflow.

References

Pharmacokinetic Profile: (S)-Azelastine vs. Racemic Azelastine - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of (S)-Azelastine and its racemic mixture, azelastine. Azelastine, a potent second-generation histamine H1-receptor antagonist, is widely used in the treatment of allergic rhinitis and conjunctivitis. It is commercially available as a racemic mixture, containing equal amounts of the (S)- and (R)-enantiomers.[1][2] While in vitro studies have suggested no significant difference in the pharmacological activity between the enantiomers, a detailed in vivo pharmacokinetic comparison is crucial for understanding the potential stereoselective disposition of the drug.[3]

Data Presentation: Pharmacokinetic Parameters

Currently, publicly available literature does not provide a direct, head-to-head pharmacokinetic comparison of this compound and racemic azelastine in humans. The vast majority of clinical studies have been conducted on the racemic mixture. Below is a summary of the key pharmacokinetic parameters for racemic azelastine administered via the intranasal route, which is a common route of administration.

Pharmacokinetic ParameterRacemic Azelastine (Intranasal Administration)This compound
Maximum Plasma Concentration (Cmax) ~409 pg/mL (following a total dose of 822 mcg)[4]Data not available
Time to Maximum Plasma Concentration (Tmax) ~4 hours[4]Data not available
Area Under the Curve (AUC) ~9312 pg·hr/mL (following a total dose of 822 mcg)[4]Data not available
Elimination Half-life (t1/2) ~22 hours[1][5]Data not available
Systemic Bioavailability ~40%[5]Data not available

Note: The data for racemic azelastine is derived from studies involving various formulations and dosages. The provided values are representative examples.

Experimental Protocols

The pharmacokinetic parameters for racemic azelastine are typically determined through clinical trials involving healthy volunteers. A standard experimental protocol for such a study is outlined below.

Typical Bioavailability Study Protocol for Intranasal Azelastine

1. Study Design:

  • A randomized, open-label, single-dose, crossover, or parallel-group study design is often employed.

  • A washout period of at least one week is maintained between treatment periods in crossover studies.

2. Subject Population:

  • Healthy adult male and female volunteers.

  • Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

3. Drug Administration:

  • A single dose of racemic azelastine nasal spray is administered to each nostril.

  • The exact dosage and concentration are specified in the study protocol.

4. Sample Collection:

  • Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).

  • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

5. Sample Processing and Analysis:

  • Plasma is separated from the blood samples by centrifugation.

  • Plasma concentrations of azelastine and its major active metabolite, desmethylazelastine, are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Mandatory Visualization

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis Phase A Subject Screening and Recruitment B Informed Consent A->B C Drug Administration (Racemic Azelastine or this compound) D Serial Blood Sample Collection C->D E Plasma Separation D->E G Sample Analysis E->G F Bioanalytical Method Validation (HPLC-MS/MS) F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) G->H I Statistical Analysis and Reporting H->I

References

Comparative Analysis of Desmethylazelastine Metabolite from Azelastine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of desmethylazelastine, the primary active metabolite of the antihistamine azelastine, with a focus on its generation from the enantiomers of the parent drug. This document is intended for researchers, scientists, and drug development professionals interested in the stereoselective metabolism and pharmacology of azelastine.

Azelastine is a chiral compound and is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. While in vitro studies have not noted a significant difference in the pharmacological activity between the enantiomers, a thorough understanding of their differential metabolism is crucial for a complete pharmacological profile.[1][2][3] This guide synthesizes the available experimental data on the metabolism, pharmacokinetics, and pharmacodynamics of azelastine and desmethylazelastine.

Metabolism of Azelastine to Desmethylazelastine

The N-demethylation of azelastine to its active metabolite, desmethylazelastine, is the principal metabolic pathway.[3] This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.

Key Enzymes Involved:

In vitro studies using human liver microsomes have identified the following CYP isoforms as the main catalysts for azelastine N-demethylation:

  • CYP3A4: Plays a major role in the metabolism.[4][5]

  • CYP2D6: Significantly contributes to the formation of desmethylazelastine.[4][5]

  • CYP1A2: Involved to a lesser extent.[5]

While these studies were conducted on racemic azelastine, they provide the foundational knowledge for understanding the metabolic fate of the individual enantiomers. To date, publicly available literature does not offer a direct comparative analysis of the rate and extent of desmethylazelastine formation from (R)-azelastine versus (S)-azelastine.

Pharmacokinetic Properties

The pharmacokinetic profiles of racemic azelastine and desmethylazelastine have been characterized in human studies.

Table 1: Pharmacokinetic Parameters of Racemic Azelastine and Desmethylazelastine

ParameterRacemic AzelastineDesmethylazelastine
Systemic Bioavailability (intranasal) ~40%[6][7]-
Time to Maximum Plasma Concentration (Tmax) 2-3 hours[6][7]-
Elimination Half-life (t½) ~22 hours[2][6]~54 hours[2][8]
Plasma Protein Binding ~88%[2]~97%[2][8]
Plasma Clearance 0.5 L/h/kg[2][6]-

Note: Data represents values for the racemic mixtures.

Pharmacodynamic Activity

Both azelastine and its metabolite, desmethylazelastine, are potent histamine H1-receptor antagonists, contributing to the overall therapeutic effect of the drug.

Key Pharmacodynamic Characteristics:

  • H1-Receptor Antagonism: Both parent drug and metabolite exhibit high affinity for the H1-receptor.[1][3]

  • Anti-inflammatory Properties: Azelastine has been shown to inhibit the release of various inflammatory mediators.[8]

  • Potency of Desmethylazelastine: In vitro studies on human airway smooth muscle suggest that desmethylazelastine may be a more potent inhibitor of acetylcholine-induced contraction and depolarization than azelastine itself.[9]

It is important to reiterate that these pharmacodynamic properties are described for the racemic compounds. Specific comparative data on the antihistaminic activity of (R)-desmethylazelastine versus (S)-desmethylazelastine is not currently available in the reviewed literature.

Experimental Protocols

The following provides a generalized methodology for an in vitro experiment to investigate the stereoselective metabolism of azelastine enantiomers, based on standard practices in the field.

In Vitro Metabolism of Azelastine Enantiomers using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) for the formation of (R)- and (S)-desmethylazelastine from (R)- and this compound, respectively, by human liver microsomes.

Materials:

  • (R)-Azelastine and this compound

  • (R)-Desmethylazelastine and (S)-Desmethylazelastine (as analytical standards)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system with a chiral column

Procedure:

  • Incubation:

    • Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs and the NADPH regenerating system.

    • Pre-incubate the mixtures at 37°C.

    • Initiate the metabolic reaction by adding varying concentrations of (R)-azelastine or this compound to separate incubation mixtures.

  • Reaction Termination:

    • After a specified incubation time, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the terminated reaction mixtures to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Separate and quantify the concentrations of the parent enantiomer and its corresponding desmethyl metabolite using a validated chiral LC-MS/MS method.

  • Data Analysis:

    • Determine the initial velocity of metabolite formation at each substrate concentration.

    • Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax for the formation of each desmethylazelastine enantiomer.

Visualizations

The following diagrams illustrate the metabolic pathway of azelastine and a typical experimental workflow for its in vitro metabolism study.

Azelastine_Metabolism Azelastine Azelastine (Racemic, R- and S-enantiomers) Desmethylazelastine Desmethylazelastine (Active Metabolite) Azelastine->Desmethylazelastine N-demethylation CYP_Enzymes CYP3A4, CYP2D6, CYP1A2 (in Liver Microsomes) CYP_Enzymes->Azelastine

Caption: Metabolic pathway of azelastine to desmethylazelastine.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Enantiomers (R)- or this compound Incubate Incubate at 37°C Enantiomers->Incubate HLM Human Liver Microsomes HLM->Incubate NADPH NADPH Regenerating System NADPH->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Chiral LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (Km, Vmax) LCMS->Data

Caption: Experimental workflow for in vitro metabolism study.

Conclusion

Desmethylazelastine is a significant, pharmacologically active metabolite of azelastine, formed primarily by CYP3A4 and CYP2D6. While azelastine is administered as a racemate and in vitro evidence suggests no significant difference in the activity of its enantiomers, a comprehensive understanding of the stereoselective metabolism to (R)- and (S)-desmethylazelastine is an area that warrants further investigation. The experimental protocol outlined in this guide provides a framework for researchers to explore these potential stereoselective differences, which could offer deeper insights into the overall disposition and therapeutic action of azelastine.

References

In-Vivo Comparison of Azelastine Enantiomers: A Review of Anti-Allergic Effects

Author: BenchChem Technical Support Team. Date: November 2025

While administered as a racemic mixture, in-vivo comparative data on the anti-allergic effects of individual azelastine enantiomers, (R)-azelastine and (S)-azelastine, are not extensively available in publicly accessible research. However, in-vitro studies have indicated no significant difference in the primary pharmacological activity between the enantiomers.[1][2][3] This guide, therefore, focuses on the well-documented in-vivo anti-allergic effects of the racemic mixture of azelastine, providing a comprehensive overview of its efficacy supported by experimental data.

Azelastine is a potent second-generation antihistamine that exhibits a multi-faceted anti-allergic and anti-inflammatory profile.[1] Its therapeutic efficacy extends beyond simple histamine H1-receptor antagonism to include mast cell stabilization and the inhibition of various inflammatory mediators.[1][4]

Quantitative In-Vivo Efficacy of Racemic Azelastine

The anti-allergic effects of racemic azelastine have been demonstrated across various in-vivo models, including studies on guinea pigs, rats, and humans. These studies consistently show a significant reduction in allergic responses.

Model/Species Allergic Reaction Model Azelastine Treatment Key Findings Reference
Guinea PigsAllergen-induced nasal vascular permeabilityPre-treatment with azelastineSignificantly inhibited the increase in nasal vascular permeability and the release of leukotriene C4 (LTC4).[5]
Guinea PigsAllergen-induced bronchoconstrictionOral administration (60 µg/kg and 120 µg/kg)Inhibited allergen-induced, leukotriene-mediated, pyrilamine-resistant bronchoconstriction.[6]
Guinea PigsAllergen-induced leukotriene generation in the noseIntramuscular injection (< 100 µg/kg)Potent and specific inhibition of allergen-induced leukotriene generation.[6]
HumansAllergen and histamine-induced immediate skin reactions4 mg/day, oral, for 7 daysInhibition of immediate reactions to allergens by 65% and to histamine by 68%.[7][8]
HumansAllergen-induced late-phase skin reactions4 mg/day, oral, for 7 daysInhibition of late-phase reactions to allergens by 49%.[7][8]
HumansHistamine-induced bronchoconstriction in asthmatic patientsOral doses of 4.4, 8.8, and 17.6 mgDose-dependent increase in the concentration of histamine required to cause a 20% fall in FEV1 (PC20).[9]
HumansAllergen-specific nasal challengeAzelastine nasal spraySignificant decreases in total symptom score, eosinophilic and neutrophilic infiltration, and ICAM-1 expression during both early- and late-phase reactions.[10]

Experimental Protocols

The following are examples of experimental protocols used to evaluate the in-vivo anti-allergic effects of azelastine.

Murine Model of Asthma

A common model to study the effects of anti-allergic drugs on asthma involves sensitizing mice to an allergen, typically ovalbumin (OVA), followed by an allergen challenge to induce an asthmatic phenotype.[11]

  • Sensitization: Mice are sensitized with intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide. This is typically done on day 0 and day 7.

  • Challenge: From day 14, mice are challenged with intranasal or aerosolized OVA for a set number of consecutive days to induce allergic airway inflammation.

  • Treatment: Azelastine or a control substance is administered to the mice, often before the challenge phase. Dosages in murine models have been around 0.5 mg/kg administered intranasally.[11]

  • Outcome Measures: The effectiveness of the treatment is assessed by measuring various parameters, including:

    • Eosinophil count in bronchoalveolar lavage (BAL) fluid.

    • Levels of allergen-specific IgE and IgG1 in the serum.

    • Histopathological analysis of lung tissue for peribronchial and perivascular inflammation and mucus production.

    • Expression of inflammatory-related genes in the lungs, such as IL-4, IL-5, and Muc5AC.[11]

G cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Outcome Analysis Sensitization_Day0 Day 0: Intraperitoneal injection of Ovalbumin (OVA) + Adjuvant Sensitization_Day7 Day 7: Booster injection of OVA + Adjuvant Sensitization_Day0->Sensitization_Day7 Challenge Days 14-21: Daily intranasal or aerosolized OVA challenge Treatment Administer Azelastine or Vehicle (e.g., 0.5 mg/kg, intranasally) prior to each challenge Analysis Day 22: Collect Samples - Bronchoalveolar Lavage (BAL) Fluid - Serum - Lung Tissue Measurement Measure Endpoints - Eosinophil count in BAL - Serum IgE and IgG1 levels - Lung histology - Inflammatory gene expression Analysis->Measurement

Experimental workflow for a murine model of asthma.
Guinea Pig Model of Nasal Allergy

This model is used to assess the effect of anti-allergic drugs on nasal responses.

  • Sensitization: Guinea pigs are sensitized with an allergen like ovalbumin.

  • Challenge: After a sensitization period, the nasal cavity is challenged with a topical administration of the antigen.

  • Treatment: Azelastine or a placebo is administered before the antigen challenge.

  • Outcome Measures: The primary outcomes measured are:

    • Nasal vascular permeability, often assessed by measuring the extravasation of a dye.

    • Concentrations of histamine and leukotriene C4 (LTC4) in nasal lavage fluid.[5]

Signaling Pathways in Azelastine's Anti-Allergic Action

Azelastine's anti-allergic effects are mediated through multiple signaling pathways. The primary mechanism is the antagonism of the histamine H1 receptor. Additionally, azelastine stabilizes mast cells, preventing their degranulation and the subsequent release of a cascade of inflammatory mediators. It also inhibits the production and release of leukotrienes, which are potent bronchoconstrictors and pro-inflammatory molecules.[1][6]

G cluster_stimulus Allergic Stimulus cluster_cells Key Immune Cells cluster_mediators Inflammatory Mediators cluster_effects Allergic Symptoms cluster_drug Azelastine Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Activates Histamine Histamine MastCell->Histamine Releases Leukotrienes Leukotrienes MastCell->Leukotrienes Releases Cytokines Cytokines MastCell->Cytokines Releases Eosinophil Eosinophil Eosinophil->Leukotrienes Releases Symptoms Sneezing, Rhinorrhea, Nasal Congestion, Bronchoconstriction Histamine->Symptoms Leukotrienes->Symptoms ICAM1 ICAM-1 Cytokines->ICAM1 Upregulates ICAM1->Symptoms Promotes inflammation Azelastine Azelastine Azelastine->MastCell Stabilizes Azelastine->Histamine Blocks H1 Receptor Azelastine->Leukotrienes Inhibits Biosynthesis Azelastine->ICAM1 Downregulates

Azelastine's multi-faceted anti-allergic signaling pathways.

References

Safety Operating Guide

Navigating the Disposal of (S)-Azelastine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach to the safe and legal disposal of (S)-Azelastine, a compound commonly used in pharmaceutical research and development. Adherence to these procedures is vital to protect both personnel and the environment.

This compound, like its racemic mixture Azelastine, should be handled as potentially hazardous waste.[1] Disposal must always comply with local, state, and federal regulations.[1] It is crucial to avoid disposing of this substance down the drain, as this can have adverse effects on aquatic life.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[3] In the event of a spill, contain the material to prevent it from entering drains or water courses.[1][2] Clean up spills using absorbent materials and collect the waste in a suitable, closed container for disposal.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should follow a structured process to ensure safety and compliance. The following steps provide a general guideline; however, it is imperative to consult with your institution's environmental health and safety (EHS) department and a licensed waste disposal company for specific requirements.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes), and spill cleanup materials.

    • Segregate this compound waste from other laboratory waste to ensure proper handling and disposal.

  • Containerization and Labeling:

    • Place this compound waste in a designated, leak-proof, and sealable container.[3]

    • Clearly label the container with the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.

  • Engage a Licensed Waste Disposal Service:

    • The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[3] These companies are equipped to handle and transport hazardous pharmaceutical waste in accordance with all regulations.

  • Approved Disposal Methods:

    • Incineration: A common and effective method for the disposal of pharmaceutical waste is high-temperature incineration in a licensed facility.[1] This process should include an afterburner and scrubber to minimize harmful emissions.[3]

    • Landfill: In some cases, disposal in a specially licensed landfill for chemical and pharmaceutical waste may be an option.[1] This should only be considered if incineration is not feasible and is permitted by regulations.

  • Empty Container Management:

    • Empty containers that held this compound may still present a chemical hazard.[1]

    • Decontaminate empty containers according to established laboratory procedures. If decontamination is not possible or thorough, the containers should be disposed of as hazardous waste.[1]

    • Puncturing or otherwise rendering the container unusable can prevent its reuse.[1]

Quantitative Data

Specific quantitative limits for the disposal of this compound, such as concentration thresholds for different disposal methods, are not broadly defined and can vary based on local regulations. It is essential to consult with a licensed waste disposal professional and your local regulatory agencies to obtain this information.

Experimental Protocols

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal Pathway Selection cluster_3 Final Disposal A Generation of this compound Waste (e.g., unused compound, contaminated labware, spill residue) B Is the waste contaminated with other hazardous materials? A->B Characterize Waste C Segregate this compound waste B->C Yes/No (Follow appropriate segregation protocol) D Place in a labeled, sealed, and appropriate hazardous waste container C->D E Consult with Institutional EHS & Licensed Waste Disposal Professional D->E F Select Approved Disposal Method E->F G High-Temperature Incineration (with afterburner and scrubber) F->G Preferred Method H Licensed Chemical/Pharmaceutical Landfill F->H Alternative Method (If permitted) I Arrange for waste pickup by a licensed contractor G->I H->I

Caption: Decision workflow for the proper disposal of this compound waste.

By following these guidelines and consulting with certified professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety and environmental stewardship.

References

Personal protective equipment for handling (S)-Azelastine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (S)-Azelastine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

This compound , an enantiomer of the H1 receptor antagonist Azelastine, should be handled with the same precautions as its racemic form, Azelastine Hydrochloride, due to similar chemical properties and potential hazards. It is harmful if swallowed, can cause serious eye irritation, and may be irritating to the skin and respiratory system.[1][2] Additionally, it is suspected of damaging fertility or the unborn child.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact and inhalation. The level of PPE required depends on the quantity of this compound being handled and the nature of the procedure.

Scale of Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Research (up to 500g) Safety glasses with side shields[3]Suitable chemical-resistant gloves (e.g., nitrile)Standard laboratory coat[1]Not generally required if handled in a certified chemical fume hood
Medium-Scale Operations (up to 1kg) Chemical safety gogglesDouble-gloving with chemical-resistant glovesDisposable laboratory coat or low-permeability coverall[1]Use a NIOSH-approved respirator if dust or aerosols may be generated outside of a fume hood[5]
Large-Scale Manufacturing Face shield and chemical safety gogglesDouble-gloving with chemical-resistant glovesLow-permeability disposable coverall and shoe covers[1]A NIOSH-approved respirator with an appropriate cartridge is required
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe working environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]

  • Keep the container tightly closed.[2] For long-term storage to maintain product quality, storing in a freezer is recommended.[5]

2. Preparation and Handling:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to avoid dust generation and inhalation.[2]

  • Use process enclosures or local exhaust ventilation for larger quantities.[3]

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in the handling area.[3][6]

  • Wash hands thoroughly after handling the material.[2][3]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.[3]

  • Wear appropriate PPE as detailed in the table above.

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust generation.[2][3][5]

  • For liquid spills, absorb with an inert material and place in a sealed container.[3]

  • Clean the spill area thoroughly.

Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh & Transfer Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: A workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.

2. Disposal Method:

  • This compound is considered a pharmaceutical waste and should be disposed of as hazardous waste.

  • Do not flush the material down the drain or dispose of it in regular trash.[2][3]

  • The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[7]

  • Engage a licensed hazardous waste disposal contractor for the collection and disposal of the waste.

3. Regulatory Compliance:

  • All disposal activities must comply with local, state, and federal regulations for hazardous and pharmaceutical waste.[7][8]

HierarchyOfControls Hierarchy of Controls for this compound Exposure cluster_pyramid Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Azelastine
Reactant of Route 2
Reactant of Route 2
(S)-Azelastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.